molecular formula C6H9NO2 B1589358 (S)-2-Aminohex-4-ynoic acid CAS No. 29834-76-2

(S)-2-Aminohex-4-ynoic acid

Cat. No.: B1589358
CAS No.: 29834-76-2
M. Wt: 127.14 g/mol
InChI Key: VDWGCMRALYSYJV-YFKPBYRVSA-N
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Description

(S)-2-Aminohex-4-ynoic acid is a non-proteogenic, chiral amino acid featuring a carbon-carbon triple bond in its side chain. This acetylenic functional group makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly in the construction of modified peptides and peptidomimetics. The alkynyl moiety allows for further chemical modifications via click chemistry, enabling the creation of novel molecular structures and bioconjugates for various research applications. Compounds containing alkynyl groups, such as this one, are of significant interest in drug discovery due to their potential to interact with a diverse array of therapeutic targets . This product is provided for chemical and life science research applications. It is intended for use by qualified laboratory professionals only. This material is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminohex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442966
Record name (S)-2-Aminohex-4-ynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29834-76-2
Record name (2S)-2-Amino-4-hexynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29834-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (S)-2-Aminohex-4-ynoic Acid (L-Homopropargylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Aminohex-4-ynoic acid, widely known as L-Homopropargylglycine (HPG) , is a non-canonical amino acid (UAA) engineered as a methionine (Met) surrogate.[1][2] It is the cornerstone reagent for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) , enabling the selective enrichment and identification of nascent proteins in complex biological systems.

Unlike radioisotope labeling (


S-Met), HPG incorporates a chemically inert terminal alkyne handle.[3] This handle remains silent within the cellular environment until activated by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for high-fidelity conjugation to fluorescent or affinity tags (e.g., biotin-azide). This guide details the physicochemical properties, mechanistic incorporation, and validated protocols for HPG utilization in proteomic research.

Part 1: Physicochemical Profile[4]

HPG is structurally isosteric to methionine, replacing the thioether moiety with a linear alkyne.[3] This structural mimicry allows it to bypass the strict specificity of the translational machinery.

Table 1: Chemical Specifications
PropertySpecification
Common Name L-Homopropargylglycine (HPG)
IUPAC Name (S)-2-Aminohex-4-ynoic acid
CAS Number 942518-19-6 (Commercially referenced); 29834-76-2 (Generic)
Molecular Formula C

H

NO

Molecular Weight ~127.14 g/mol (Free acid); ~163.60 g/mol (HCl salt)
Solubility Water (up to 50 mM), DMSO, DMF
Appearance White to off-white crystalline solid
Chirality L-isomer (S-configuration) is required for ribosomal translation
Storage -20°C (Desiccated); Stable for >12 months

Part 2: Mechanistic Basis

Methionyl-tRNA Synthetase (MetRS) Promiscuity

The incorporation of HPG relies on the inherent plasticity of the wild-type Methionyl-tRNA synthetase (MetRS). The enzyme's hydrophobic binding pocket, which normally accommodates the methyl-thioether side chain of methionine, accepts the linear alkyne of HPG due to similar van der Waals radii and bond lengths.

Once charged onto tRNA


, HPG is transferred to the ribosome and incorporated into the growing polypeptide chain at AUG codons. This process occurs without the need for auxotrophic strains or engineered synthetases, although methionine depletion is required to eliminate competition from the native substrate.
Mechanism of Action Diagram

The following diagram illustrates the workflow from cellular uptake to chemoselective labeling.[4]

BONCAT_Pathway cluster_0 Cellular Translation cluster_1 Bioorthogonal Labeling Met_Depletion Met Depletion (Removes Competition) HPG_Entry HPG Uptake (Cell Permeable) Met_Depletion->HPG_Entry Enables MetRS MetRS Charging (tRNA-HPG) HPG_Entry->MetRS Ribosome Ribosomal Translation MetRS->Ribosome Nascent_Protein Alkyne-Tagged Nascent Protein Ribosome->Nascent_Protein Labeled_Protein Triazole-Linked Conjugate Nascent_Protein->Labeled_Protein CuAAC Reaction Click_Reagents Cu(I) + Azide-Tag Click_Reagents->Labeled_Protein

Caption: Figure 1. The BONCAT workflow. HPG bypasses MetRS specificity during Met depletion, tagging nascent proteins with an alkyne handle for downstream click chemistry.

Part 3: Experimental Protocols

Protocol A: Metabolic Labeling (Mammalian Cells)

Objective: Pulse-label nascent proteins with HPG in adherent cell culture (e.g., HeLa, HEK293).

Reagents:

  • Methionine-free DMEM (or relevant media).[5]

  • L-Homopropargylglycine (HPG) stock (50 mM in water or DMSO).[6]

  • Dialyzed Fetal Bovine Serum (dFBS) (to ensure no background Met).

Step-by-Step Methodology:

  • Met Depletion: Wash cells 2x with PBS (37°C). Incubate in Met-free DMEM + 10% dFBS for 30–60 minutes.

    • Expert Note: Do not exceed 60 minutes, as prolonged starvation induces autophagy and halts translation.

  • HPG Pulse: Replace media with fresh Met-free media containing 50 µM HPG .

    • Optimization: Concentration can range from 50 µM to 4 mM. For sensitive cell lines, 50 µM is standard to minimize toxicity [1].

  • Incubation: Incubate for 1–4 hours at 37°C/5% CO

    
    .
    
  • Termination: Aspirate media. Wash cells 2x with ice-cold PBS to stop metabolic activity.

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors. (Proceed to Protocol B).

Protocol B: CuAAC Click Reaction (Lysates)

Objective: Conjugate biotin-azide to HPG-tagged proteins for enrichment.

Critical Safety & Chemistry Note: Copper(I) is unstable and oxidizes to Cu(II). We use CuSO


 (Cu II) reduced in situ by Sodium Ascorbate.[7] THPTA  (ligand) is mandatory to protect proteins from copper-induced oxidative degradation [2].

Reagents:

  • Protein Lysate (1–2 mg/mL).

  • Click Reagent Mix (Prepare fresh):

    • CuSO

      
       (1 mM final).
      
    • THPTA Ligand (5 mM final). Ratio Cu:THPTA must be 1:5.

    • Azide-Tag (e.g., Biotin-Azide, 10–100 µM final).

    • Sodium Ascorbate (10 mM final).[8]

Workflow Diagram:

Click_Protocol Lysate 1. Protein Lysate (1-2 mg/mL) Add_Tag 3. Add Azide-Tag (Biotin/Fluorophore) Lysate->Add_Tag Premix 2. Prepare Cu-Ligand Complex (Mix CuSO4 + THPTA first) Premix->Add_Tag Add Complex Initiate 4. Add Sodium Ascorbate (Initiates Reduction Cu2+ -> Cu1+) Add_Tag->Initiate Incubate 5. Incubate (1 hr, RT, Dark, Rotation) Initiate->Incubate Cleanup 6. Precipitate/Desalt (Remove free reagents) Incubate->Cleanup

Caption: Figure 2. Step-wise addition order for CuAAC. Pre-complexing Copper and THPTA is critical to prevent protein precipitation.

Detailed Steps:

  • Pre-complexing: Mix CuSO

    
     and THPTA in a separate tube and vortex. Let sit for 1 minute.
    
  • Reaction Assembly: To the lysate, add the Azide-tag, then the Cu-THPTA complex. Vortex.

  • Initiation: Add Sodium Ascorbate last. The solution may turn slightly yellow/orange.

  • Incubation: Rotate end-over-end for 60 minutes at Room Temperature (RT) in the dark.

  • Quenching: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess reagents (Cu, Biotin-Azide) before downstream analysis (Western Blot or Mass Spec).

Part 4: Troubleshooting & Optimization

Toxicity and Cell Viability

While HPG is generally non-toxic in short pulses (<4 hours), long-term exposure (>24 hours) or high concentrations (>1 mM) can inhibit growth, particularly in prokaryotes [3].

  • Solution: For long-term labeling, pulse with lower concentrations (e.g., 10 µM) or use "chase" protocols where HPG is washed out.

Background Labeling

Non-specific binding of the Azide-dye/biotin can occur.[6]

  • Control: Always run a "Met-only" control (cells incubated with Met instead of HPG) subjected to the exact same Click reaction. Any signal here is background.

  • Washing: If imaging (FUNCAT), rigorous washing with BSA/Tween-20 after the click reaction is essential to remove trapped fluorophores.

Protein Precipitation

Copper can cause proteins to crash out of solution.

  • Solution: Ensure THPTA is at a 5-fold molar excess over Copper. If precipitation persists, lower Copper concentration to 0.5 mM or increase lysate dilution.

References

  • Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Landor, L., et al. (2023).[9] Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 206, 106688. Link

  • Dieterich, D. C., et al. (2006).[10] Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[3] Proceedings of the National Academy of Sciences, 103(25), 9482-9487.[6] Link

Sources

An In-Depth Technical Guide to (S)-2-Aminohex-4-ynoic Acid: A Potent GABA Aminotransferase Inactivator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and biological activity of (S)-2-Aminohex-4-ynoic acid, a molecule of significant interest in neuroscience and drug development. We will delve into its stereospecific synthesis, detailed spectroscopic characterization, and the mechanism of its potent, irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-AT).

Introduction: The Significance of (S)-2-Aminohex-4-ynoic Acid

(S)-2-Aminohex-4-ynoic acid is a non-proteinogenic amino acid characterized by a chiral center at the alpha-carbon and an acetylenic functional group in its side chain. Its primary significance lies in its role as a potent mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT).[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is regulated by GABA-AT.[2][3] By irreversibly inhibiting this enzyme, (S)-2-Aminohex-4-ynoic acid increases the concentration of GABA in the brain. This elevation of GABA levels can counteract excessive neuronal excitation, a hallmark of conditions like epilepsy and various addiction disorders.[1][4] The stereochemistry at the alpha-carbon is crucial for its biological activity, with the (S)-enantiomer exhibiting the desired inhibitory profile.

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-2-Aminohex-4-ynoic acid is fundamental to its function. The molecule possesses a six-carbon backbone with a carboxylic acid group, an amino group at the C2 position, and a carbon-carbon triple bond between C4 and C5. The "(S)" designation denotes the specific stereochemical configuration at the chiral C2 center.

Synthetic_Workflow A (S)-Glutamic Acid B Protection of α-amino and α-carboxyl groups A->B C Protected (S)-Glutamate B->C D Reduction of γ-carboxyl to aldehyde C->D E γ-Aldehyde Intermediate D->E F Corey-Fuchs or Seyferth-Gilbert Homologation E->F G Terminal Alkyne F->G H Alkylation with Methyl Iodide G->H I Internal Alkyne H->I J Deprotection I->J K (S)-2-Aminohex-4-ynoic Acid J->K

Caption: Proposed synthetic workflow for (S)-2-Aminohex-4-ynoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on similar syntheses and established organic chemistry principles. It serves as a robust starting point for laboratory execution.

Step 1: Protection of (S)-Glutamic Acid

  • Suspend (S)-glutamic acid in a suitable solvent (e.g., a mixture of water and acetone).

  • Protect the α-amino group, for example, with a 9-fluorenylmethoxycarbonyl (Fmoc) group by reacting with Fmoc-OSu. [5]3. Protect the α-carboxylic acid, for instance, as a benzyl ester.

Causality: Protection of the α-amino and α-carboxyl groups is essential to prevent their interference in subsequent reactions targeting the γ-carboxylic acid. The choice of protecting groups is critical for ensuring they are stable during the synthetic sequence and can be removed under conditions that do not affect the final product's stereochemistry.

Step 2: Reduction of the γ-Carboxylic Acid

  • The protected glutamic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • A selective reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise to reduce the γ-ester to the corresponding aldehyde.

Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol. This aldehyde is a key intermediate for the introduction of the alkyne functionality.

Step 3: Alkyne Formation (Seyferth-Gilbert Homologation)

  • The crude aldehyde from the previous step is dissolved in an anhydrous solvent like THF.

  • The solution is treated with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base such as potassium carbonate.

  • The reaction mixture is stirred at room temperature until the aldehyde is consumed, yielding the terminal alkyne.

Causality: The Seyferth-Gilbert homologation is a reliable method for converting aldehydes into terminal alkynes in a one-pot reaction under mild conditions, which is advantageous for complex molecules.

Step 4: Alkylation of the Terminal Alkyne

  • The terminal alkyne is dissolved in an anhydrous solvent (e.g., THF) and cooled.

  • A strong base, such as n-butyllithium, is added to deprotonate the terminal alkyne, forming a lithium acetylide.

  • Methyl iodide is then added to the solution to alkylate the acetylide, forming the internal alkyne.

Causality: The terminal proton of an alkyne is weakly acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile that readily reacts with an electrophile like methyl iodide to form the desired carbon-carbon bond.

Step 5: Deprotection

  • The protecting groups are removed under appropriate conditions. For example, a benzyl ester can be removed by hydrogenolysis (H₂ gas with a palladium catalyst), and an Fmoc group can be cleaved using a mild base like piperidine.

  • The final product, (S)-2-Aminohex-4-ynoic acid, is then purified, typically by ion-exchange chromatography or recrystallization.

Causality: The choice of deprotection strategy is dictated by the protecting groups used. The conditions must be chosen carefully to avoid side reactions or racemization of the chiral center.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (S)-2-Aminohex-4-ynoic acid. Although experimental spectra for the target molecule were not found in the initial searches, the expected spectral data can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Aminohex-4-ynoic Acid

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)~10-12 (broad s)~170-175
C2 (-CH(NH₂)-)~3.8-4.2 (t)~50-55
C3 (-CH₂-)~2.5-2.9 (m)~30-35
C4 (-C≡)-~75-85
C5 (≡C-)-~70-80
C6 (-CH₃)~1.7-1.9 (t)~3-5
-NH₂~7-8 (broad s)-

Note: Predicted shifts are relative to TMS and can vary depending on the solvent and pH. The multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): A medium band around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹

  • C≡C stretch (alkyne): A weak to medium band around 2100-2260 cm⁻¹

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₆H₉NO₂) with a calculated exact mass of 127.0633 g/mol . [1]

Mechanism of Action: Inactivation of GABA Aminotransferase

(S)-2-Aminohex-4-ynoic acid is a mechanism-based inactivator, also known as a "suicide inhibitor," of GABA aminotransferase. [1]This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. [2]

The Inactivation Pathway

Inactivation_Mechanism cluster_0 Enzyme Active Site A (S)-2-Aminohex-4-ynoic Acid (Inhibitor) C Schiff Base Formation A->C B GABA-AT with PLP cofactor B->C D Tautomerization to Reactive Allene C->D E Michael Addition by Active Site Nucleophile D->E F Covalent Adduct Formation E->F G Irreversibly Inactivated GABA-AT F->G

Caption: Mechanism of GABA-AT inactivation by (S)-2-Aminohex-4-ynoic acid.

  • Schiff Base Formation: The inhibitor, mimicking the natural substrate GABA, enters the active site of GABA-AT and forms a Schiff base with the PLP cofactor. [1]2. Tautomerization: The enzyme's catalytic machinery then facilitates a tautomerization of the acetylenic group to a highly reactive allene intermediate. [1]3. Michael Addition: This conjugated allene is a potent Michael acceptor. A nucleophilic residue in the enzyme's active site, likely a lysine residue, performs a Michael addition to the allene. [1]4. Covalent Inactivation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. [1] By inactivating GABA-AT, the degradation of GABA is blocked, leading to an accumulation of this inhibitory neurotransmitter in the synaptic cleft. [6]This enhanced GABAergic tone helps to dampen excessive neuronal firing, which is the underlying principle of its therapeutic potential in epilepsy and other neurological disorders. [7]

Applications in Research and Drug Development

The potent and specific mechanism of action of (S)-2-Aminohex-4-ynoic acid makes it a valuable tool for neuroscience research and a promising lead compound for drug development.

  • Probing GABAergic Neurotransmission: As a selective inhibitor of GABA-AT, this molecule can be used in preclinical studies to investigate the role of the GABAergic system in various physiological and pathological processes.

  • Anticonvulsant Therapy: The ability to increase brain GABA levels makes it a candidate for the development of new antiepileptic drugs. [7]* Treatment of Addiction: By modulating the brain's reward pathways through the enhancement of GABAergic inhibition, GABA-AT inactivators have shown potential in the treatment of substance abuse disorders. [1]

Conclusion

(S)-2-Aminohex-4-ynoic acid is a molecule with significant potential in the field of neuroscience. Its well-defined molecular structure, coupled with a potent and specific mechanism of action against a key enzyme in neurotransmitter metabolism, makes it a subject of ongoing interest for researchers and drug developers. The stereoselective synthesis, while challenging, is achievable through established chemical transformations, and its biological activity provides a strong rationale for its further investigation as a therapeutic agent. This guide has provided a foundational understanding of this important molecule, from its synthesis to its mechanism of action, to aid in its future exploration and application.

References

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037–4070. [Link]

  • Google Patents. (1979). Process for making 4-aminohex-5-enoic acid.
  • Nanavati, S. M., & Silverman, R. B. (1991). Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid. Journal of the American Chemical Society, 113(24), 9341–9349. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google Patents. (1979). Process for making 4-aminohex-5-enoic acid.
  • Liu, J., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1462–1473. [Link]

  • Kim, M., Le, H. M., Xie, X., Feng, X., Tang, Y. J., Mouttaki, H., McInerney, M. J., & Buckel, W. (2015). Two Pathways for Glutamate Biosynthesis in the Syntrophic Bacterium Syntrophus aciditrophicus. Journal of Bacteriology, 197(11), 1840–1847. [Link]

  • Treiman, D. M. (2021). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 22(16), 8868. [Link]

  • ATB. (n.d.). Acetylene | C2H2 | MD Topology | NMR | X-Ray. [Link]

  • Biology LibreTexts. (2022). 22.2: Biosynthesis of Amino Acids. [Link]

  • Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • BIOSYNTHESIS OF AMINO ACIDS-Glutamate Family. (2021, March 17). YouTube. [Link]

  • Google Patents. (2021). Synthesis method of (S)-2,6-diamino-5-oxohexanoic acid.
  • University of Wisconsin-Madison. (n.d.). Amino Acids - NMR. [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 32(1), 25-33. [Link]

  • Wikipedia. (n.d.). Amino acid synthesis. [Link]

  • Lee, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Liu, J., & Silverman, R. B. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1462–1473. [Link]

  • Google Patents. (2013).
  • Howes, A. P., Watts, A., Smith, M. E., & Dupree, R. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(29), 10569–10576. [Link]

  • Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2000). Inactivation and Inhibition of Gamma-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry, 43(4), 705–715. [Link]

  • The Medical Biochemistry Page. (2022). Amino Acid Biosynthesis: Overview and Insights. [Link]

  • Google Patents. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • Patsnap Synapse. (2021). What are GABA transaminase inhibitors and how do they work?[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of (S)-2-Aminohex-4-ynoic Acid

[1]

Executive Summary

This technical guide provides an in-depth characterization of (S)-2-aminohex-4-ynoic acid , a non-proteinogenic amino acid featuring an internal alkyne moiety. Distinct from its terminal alkyne analog (L-Homopropargylglycine), this compound is critical in structure-activity relationship (SAR) studies where steric bulk at the

Structural & Physical Specifications

Nomenclature and Identity

The compound is an

PropertySpecification
IUPAC Name (2S)-2-aminohex-4-ynoic acid
Common Name (S)-Crotylglycine alkyne analog / 4,5-dehydro-leucine (internal)
CAS Number (HCl Salt) 859842-08-3
CAS Number (Fmoc) 859841-96-6
Molecular Formula C

H

NO

(Free Acid) / C

H

ClNO

(HCl Salt)
Molecular Weight 127.14 g/mol (Free Acid) / 163.60 g/mol (HCl Salt)
Chirality (S)-Enantiomer (L-configuration)
Solubility Water (High for HCl salt), Methanol; Insoluble in non-polar organics
Critical Structural Distinction

Researchers must distinguish this compound from L-Homopropargylglycine (HPG) .

  • (S)-2-Aminohex-4-ynoic acid: Internal alkyne (Methyl capped). Useful for steric probing.

  • L-Homopropargylglycine (2-aminohex-5-ynoic acid): Terminal alkyne (Proton capped). Useful for copper-catalyzed click chemistry (CuAAC).

Spectroscopic Data

Nuclear Magnetic Resonance ( H NMR)

The following data represents the hydrochloride salt in D

Solvent: Deuterium Oxide (D

Reference:

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment

-CH
3.98 – 4.05Triplet (t)1H6.2C2 Methine (adjacent to N)

-CH

2.65 – 2.75Multiplet (m)2H-C3 Methylene

-CH

1.72 – 1.78Triplet (t)3H2.5C6 Methyl (Terminal)

Note: The triplet splitting of the methyl group arises from long-range coupling across the triple bond to the C3 methylene protons.

Infrared Spectroscopy (FT-IR)

The internal alkyne presents a significantly different footprint than terminal alkynes.

Frequency (cm

)
IntensityAssignmentDiagnostic Note
2900 – 3100 Broad/StrongN-H / O-HAmmonium/Carboxylic acid overlap
2230 – 2250 WeakC

C Stretch
Critical: Internal alkynes show weak/absent bands due to pseudo-symmetry.
1730 – 1750 StrongC=O[1] StretchCarboxylic acid carbonyl
~3300 ABSENT

C-H Stretch
Absence confirms internal alkyne (vs. HPG).[1]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Theoretical [M+H]

    
    :  128.07 Da
    
  • Observed [M+H]

    
    :  128.1 ± 0.1 Da
    
  • Fragment Ions: Loss of -COOH (M-45) is common in amino acid MS/MS.

Experimental Protocols

Determination of Enantiomeric Purity (Marfey's Method)

Because optical rotation is concentration/pH-dependent and often unreliable for small quantities, Marfey’s Method is the gold standard for validating the (S)-configuration. This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to create diastereomers separable by HPLC.

Reagents:

  • Analyst: (S)-2-aminohex-4-ynoic acid (approx 1 µmol)

  • Reagent: L-FDAA (1% solution in acetone)

  • Buffer: 1M NaHCO

    
    
    
  • Quench: 1M HCl

Step-by-Step Protocol:

  • Derivatization: In a 1.5 mL microcentrifuge tube, dissolve the amino acid sample (50 µL, 50 mM in H

    
    O) and add 100 µL of 1% L-FDAA solution followed by 20 µL of 1M NaHCO
    
    
    .
  • Incubation: Heat the mixture at 40°C for 1 hour. The solution will turn yellow.

  • Quenching: Cool to room temperature. Add 20 µL of 1M HCl to stop the reaction. Dilute with 200 µL acetonitrile (ACN).

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column.

    • Gradient: 10% to 60% ACN in water (with 0.1% TFA) over 45 minutes.

    • Detection: UV at 340 nm.

  • Validation: Compare retention time (

    
    ) against a racemic standard. The L-L diastereomer (S-amino acid + L-FDAA) typically elutes before the D-L diastereomer.
    
Storage and Handling
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The internal alkyne is stable to standard Fmoc-deprotection conditions (20% piperidine) but may be sensitive to strong reducing conditions (e.g., hydrogenation).

Visualizations

Analytical Workflow: Marfey's Method

The following diagram illustrates the logical flow for confirming the stereochemistry of the amino acid using Marfey's reagent.

MarfeysMethodSampleUnknown Sample(S)-2-Aminohex-4-ynoic acidReactionReaction40°C, 1 hrpH 8.0Sample->ReactionFDAAMarfey's Reagent(L-FDAA)FDAA->ReactionQuenchQuench1M HClReaction->QuenchHPLCHPLC AnalysisC18 Column, 340 nmQuench->HPLCResultCompare t_RL-L vs D-LHPLC->ResultSeparation

Caption: Workflow for enantiomeric purity determination. The L-L diastereomer elutes earlier than the D-L form on C18 columns.

Structural Verification Logic

This diagram details the decision tree for confirming the specific isomer (Internal vs. Terminal alkyne).

StructureLogicStartCrude ProductIR_CheckFT-IR AnalysisStart->IR_CheckNMR_Check1H NMR AnalysisStart->NMR_CheckDecision1Peak at 3300 cm-1?IR_Check->Decision1Decision2Methyl Triplet @ 1.7 ppm?NMR_Check->Decision2TermTerminal Alkyne(Incorrect Isomer)Decision1->TermYes (≡C-H)Internal(S)-2-Aminohex-4-ynoic Acid(Correct Isomer)Decision1->InternalNoDecision2->TermNo (Multiplet ~2.0)Decision2->InternalYes

Caption: Logic flow for distinguishing (S)-2-aminohex-4-ynoic acid from its terminal isomer using IR and NMR markers.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives. Carlsberg Research Communications. Link

  • Schöllkopf, U., et al. (1981).[2][3] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. (2024). 2-Aminohex-4-ynoic acid hydrochloride Product Sheet. Link

  • PubChem. (2024).[4][5][6][7][8][9][10] Fmoc-(S)-2-aminohex-4-ynoic acid Compound Summary. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[9][11] (Reference for internal alkyne IR/NMR shifts).

The Biological Activity of (S)-2-Aminohex-4-ynoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of (S)-2-Aminohex-4-ynoic acid, a potent enzyme inactivator. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's mechanisms of action, primary molecular targets, and its significant therapeutic potential, particularly as an anticonvulsant. We will examine the biochemical pathways it influences, provide detailed protocols for assessing its activity, and present quantitative data to support its efficacy.

Introduction: The Significance of (S)-2-Aminohex-4-ynoic Acid

(S)-2-Aminohex-4-ynoic acid belongs to a class of compounds known as mechanism-based enzyme inhibitors, or "suicide inhibitors".[1][2] These molecules are designed to be chemically inert until they are processed by the catalytic machinery of a specific target enzyme.[2] This enzymatic transformation converts the inhibitor into a highly reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[3] This high specificity and irreversible nature make such compounds highly valuable tools in pharmacology and drug development.[1] The primary focus of this guide will be on the well-established role of (S)-2-Aminohex-4-ynoic acid as an inhibitor of key aminotransferases, leading to profound effects on neurotransmitter metabolism.

Core Mechanism of Action: Inactivation of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The biological effects of (S)-2-Aminohex-4-ynoic acid are predominantly mediated through its potent, irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably γ-aminobutyric acid aminotransferase (GABA-AT) and, to a lesser extent, ornithine aminotransferase (OAT).[4][5]

The GABAergic System and the Role of GABA-AT

The balance between excitatory and inhibitory neurotransmission is crucial for normal brain function.[5] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5][6] Deficiencies in GABAergic signaling can lead to hyperexcitability and seizures.[5][7] GABA-AT is the key enzyme responsible for the degradation of GABA, converting it to succinic semialdehyde.[5][8] By inhibiting GABA-AT, the concentration of GABA in the brain can be effectively increased, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.[5][9]

Mechanism-Based Inactivation of GABA-AT

(S)-2-Aminohex-4-ynoic acid acts as a suicide inhibitor of GABA-AT.[10] The inactivation process can be conceptualized in the following steps:

  • Formation of a Schiff Base: The inhibitor, mimicking the natural substrate GABA, enters the active site of GABA-AT and forms a Schiff base with the PLP cofactor.[10][11]

  • Enzymatic Tautomerization: The enzyme's catalytic machinery initiates a tautomerization of the alkyne group of the inhibitor.[10]

  • Formation of a Reactive Intermediate: This tautomerization generates a reactive allene intermediate within the active site.[12]

  • Covalent Modification and Inactivation: A nucleophilic residue in the enzyme's active site, such as a lysine residue, attacks the reactive allene.[10][12] This forms a stable, covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation.[10][13]

GABA_AT_Inactivation cluster_0 GABA-AT Active Site Inhibitor (S)-2-Aminohex-4-ynoic acid Enzyme_PLP GABA-AT with PLP Cofactor Inhibitor->Enzyme_PLP Enters Active Site Schiff_Base Schiff Base Intermediate Enzyme_PLP->Schiff_Base Forms Schiff Base Reactive_Intermediate Reactive Allene Intermediate Schiff_Base->Reactive_Intermediate Enzymatic Tautomerization Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Caption: Mechanism of GABA-AT Inactivation.

Inhibition of Ornithine Aminotransferase (OAT)

(S)-2-Aminohex-4-ynoic acid has also been shown to inhibit ornithine aminotransferase (OAT), a mitochondrial enzyme involved in the metabolism of ornithine, proline, and glutamate.[4][14][15] The mechanism of OAT inactivation by this compound is believed to be identical to that of GABA-AT, involving the formation of a reactive intermediate that covalently modifies the enzyme.[4][14] The inhibition of OAT can have implications for cancer metabolism, as OAT is overexpressed in some tumors, such as hepatocellular carcinoma.[4][11][16]

Primary Biological Activity: Anticonvulsant Effects

The most well-documented and therapeutically relevant biological activity of (S)-2-Aminohex-4-ynoic acid is its anticonvulsant effect.[5] This activity is a direct consequence of the elevation of brain GABA levels following the irreversible inhibition of GABA-AT.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of compounds like (S)-2-Aminohex-4-ynoic acid is typically assessed using well-established rodent models of epilepsy. The two most common screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][2]

  • Maximal Electroshock (MES) Test: This test is considered a model of generalized tonic-clonic seizures.[1] An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy.[3][9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence and myoclonic seizures.[1] The chemical convulsant pentylenetetrazole is administered, and the test compound is evaluated for its ability to prevent or delay the onset of clonic seizures.

Quantitative Assessment of Anticonvulsant Potency

The potency of an anticonvulsant is typically quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the test population.[17][18] Neurotoxicity is assessed by the median toxic dose (TD50), often measured by motor impairment in tests like the rotarod assay. The protective index (PI), calculated as TD50/ED50, is a measure of the drug's margin of safety.

ParameterDescriptionTypical Assay
ED50 (Effective Dose 50) The dose that produces an anticonvulsant effect in 50% of animals.MES test, scPTZ test
TD50 (Toxic Dose 50) The dose that causes neurotoxicity (e.g., motor impairment) in 50% of animals.Rotarod test
PI (Protective Index) The ratio of TD50 to ED50, indicating the therapeutic window.Calculated from TD50 and ED50 values

Other Potential Biological Activities

While the anticonvulsant properties of (S)-2-Aminohex-4-ynoic acid are well-established, the broader class of amino acid analogues has been investigated for other biological activities.

Antibacterial and Antifungal Activity

Certain amino acid analogues have demonstrated antimicrobial properties by interfering with essential metabolic pathways in bacteria and fungi.[15][19] For example, they can be mistakenly incorporated into proteins, leading to the synthesis of non-functional enzymes and structural proteins.[19] While specific and potent antibacterial or antifungal activity for (S)-2-Aminohex-4-ynoic acid is not widely reported in the literature, the general principle of targeting microbial amino acid metabolism remains an area of interest for drug discovery.[5][20]

Trypanocidal Activity

Chagas disease and African sleeping sickness are caused by trypanosomal parasites.[21][22] The metabolic pathways of these parasites present potential targets for chemotherapy. Some amino acid analogues and their derivatives have been explored for their trypanocidal effects, aiming to disrupt parasite-specific metabolic processes.[23][24] However, significant trypanocidal activity for (S)-2-Aminohex-4-ynoic acid has not been a primary finding in published research.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of (S)-2-Aminohex-4-ynoic acid.

In Vitro GABA-AT Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against GABA-AT.[25][26][27]

Materials:

  • Purified GABA-AT enzyme

  • (S)-2-Aminohex-4-ynoic acid (or other test inhibitor)

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSDH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.5)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of the test inhibitor, GABA, α-ketoglutarate, and NADP+ in the appropriate buffer.

  • Enzyme Preparation: Dilute the purified GABA-AT to the desired concentration in cold buffer.

  • Incubation: In a 96-well plate, add the GABA-AT solution to wells containing various concentrations of the test inhibitor. Include control wells with no inhibitor. Incubate at a controlled temperature (e.g., 25°C) for a specific time to allow for enzyme inactivation.

  • Initiate the Reaction: To each well, add a solution containing GABA, α-ketoglutarate, NADP+, and an excess of the coupling enzyme, SSDH.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The conversion of NADP+ to NADPH by SSDH is coupled to the production of succinic semialdehyde by GABA-AT, and the rate of NADPH formation is proportional to the GABA-AT activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and other kinetic parameters (Ki, kinact) by fitting the data to appropriate enzyme inhibition models.

GABA_AT_Assay cluster_0 Assay Workflow Prepare Prepare Reagents and Enzyme Incubate Incubate Enzyme with Inhibitor Prepare->Incubate Add_Substrates Add Substrate Mix (GABA, α-KG, NADP+, SSDH) Incubate->Add_Substrates Measure Measure Absorbance at 340 nm Add_Substrates->Measure Analyze Analyze Data (IC50, Ki, kinact) Measure->Analyze

Caption: In Vitro GABA-AT Inhibition Assay Workflow.

In Vivo Maximal Electroshock (MES) Seizure Test

This protocol outlines the procedure for the MES test in mice to evaluate anticonvulsant activity.[1][2][9]

Materials:

  • Male ICR mice (or other suitable strain)

  • (S)-2-Aminohex-4-ynoic acid (or other test compound)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Electroconvulsive shock generator with corneal electrodes

  • Saline solution for electrode contact

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-4 days before testing, with free access to food and water.

  • Compound Administration: Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal, oral). A range of doses should be used to determine the ED50.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Apply a drop of saline to the mouse's corneas. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value using probit analysis or other appropriate statistical methods.

Conclusion and Future Directions

(S)-2-Aminohex-4-ynoic acid stands as a compelling example of a mechanism-based enzyme inhibitor with significant therapeutic potential. Its targeted and irreversible inactivation of GABA-AT provides a robust mechanism for elevating brain GABA levels, leading to potent anticonvulsant effects. The detailed understanding of its mechanism of action, coupled with well-defined protocols for its evaluation, makes it a valuable tool for neuroscience research and a promising scaffold for the development of new antiepileptic drugs. Future research may focus on optimizing its pharmacokinetic properties to enhance its therapeutic index and exploring the potential of targeting OAT in other disease contexts, such as cancer.

References

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  • Fowler, L. J., & John, R. A. (1982). The reaction of 4-amino-5-hexynoate with pig brain 4-aminobutyrate aminotransferase. Biochemical Journal, 201(1), 77-82.
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  • Jung, M. J., & Seiler, N. (1978). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. Journal of Biological Chemistry, 253(20), 7431-7439.
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  • Pan, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1565-1574.
  • Zhu, W., et al. (2021). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. ACS Chemical Biology, 16(10), 1957-1966.
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  • Zhu, W., et al. (2020). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 142(10), 4892-4903.
  • Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Retrieved from [Link]

  • Mori, K., et al. (2017). A GABA enzymatic assay kit. Analytical Biochemistry, 529, 43-48.
  • Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry, 20(5), 1197-1203.
  • Chatterjee, S., et al. (2023). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv.
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Theoretical Framework for the Conformational Analysis of (S)-2-Aminohex-4-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Aminohex-4-ynoic acid is a chiral, non-proteinogenic amino acid with potential applications in medicinal chemistry and drug design. Its unique structural features, including a stereogenic center at the alpha-carbon and a rigid alkynyl group, suggest a constrained yet complex conformational landscape that is critical to its biological activity. This technical guide presents a comprehensive theoretical framework for the in-depth conformational analysis of (S)-2-Aminohex-4-ynoic acid. We outline a robust computational methodology, integrating quantum mechanical calculations with established conformational search protocols, to identify and characterize the low-energy conformers of this molecule. Furthermore, we propose a detailed experimental workflow for the validation of theoretical findings using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel amino acids and their roles in biological systems.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, understanding the conformational preferences of a bioactive molecule is paramount for designing potent and selective therapeutics. Amino acids and their derivatives are fundamental building blocks in numerous pharmaceuticals. The spatial arrangement of their functional groups dictates their interaction with biological targets, such as enzymes and receptors.

(S)-2-Aminohex-4-ynoic acid presents a compelling case for detailed conformational study. The presence of the (S)-chiral center and the linear, rigid alkyne moiety introduces specific stereochemical constraints that will significantly influence its overall shape and electronic properties. A thorough understanding of its conformational landscape is a prerequisite for any rational drug design efforts based on this scaffold. This guide provides a roadmap for elucidating this landscape through a synergistic approach of theoretical modeling and experimental validation.

Theoretical Methodology: A Quantum Mechanical Approach

To accurately model the conformational space of (S)-2-Aminohex-4-ynoic acid, a multi-step computational workflow is proposed. This approach is designed to efficiently explore the potential energy surface and identify all relevant low-energy conformers.

Initial Conformational Search: Exploring the Rotational Landscape

The initial exploration of the conformational space will be performed using a systematic search of the key rotatable bonds. The primary dihedral angles to be considered are those around the Cα-Cβ and Cβ-Cγ bonds, as well as the rotations of the amine and carboxylic acid groups.[1]

Protocol:

  • Structure Generation: The initial 3D structure of (S)-2-Aminohex-4-ynoic acid will be built using a molecular modeling software such as Avogadro or VEGA ZZ.[2]

  • Systematic Search: A systematic conformational search will be conducted by rotating the key dihedral angles in increments of 30 degrees. This will generate a comprehensive set of initial conformer structures.

  • Initial Optimization: Each generated conformer will be subjected to an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method (e.g., PM7). This step serves to remove any high-energy clashes and provide a reasonable starting geometry for higher-level calculations.

High-Level Quantum Chemical Calculations: Refining Energies and Geometries

Following the initial search, the unique conformers will be subjected to high-level quantum chemical calculations to obtain accurate geometries and relative energies. Density Functional Theory (DFT) is a powerful and widely used method for such calculations, offering a good balance between accuracy and computational cost.[3][4]

Protocol:

  • DFT Optimization: The geometries of all unique conformers from the initial search will be re-optimized using DFT. A suitable functional, such as B3LYP or ωB97X-D, is recommended, paired with a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set such as cc-pVDZ.[4] The choice of functional should consider the potential for intramolecular hydrogen bonding.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: To model the behavior of (S)-2-Aminohex-4-ynoic acid in a biological environment, the effect of a solvent (e.g., water) will be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[3] Single-point energy calculations will be performed on the gas-phase optimized geometries with the inclusion of the solvent model.

Data Analysis and Visualization

The final stage of the theoretical study involves analyzing the computational data to understand the conformational preferences of the molecule.

Data Presentation:

The key quantitative data will be summarized in a table for easy comparison.

Conformer IDRelative Energy (kcal/mol, Gas Phase)Relative Gibbs Free Energy (kcal/mol, Gas Phase)Relative Energy (kcal/mol, Solvated)Key Dihedral Angles (degrees)
Conf-1 0.000.000.00Φ: [value], Ψ: [value]
Conf-2 [value][value][value]Φ: [value], Ψ: [value]
Conf-3 [value][value][value]Φ: [value], Ψ: [value]
...............

Workflow Diagram:

computational_workflow cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis start Initial 3D Structure Generation systematic_search Systematic Dihedral Scan start->systematic_search initial_opt Low-Level Optimization (MM/Semi-Empirical) systematic_search->initial_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) initial_opt->dft_opt freq_calc Frequency Calculation & Minimum Verification dft_opt->freq_calc solvation_calc Solvation Modeling (PCM) freq_calc->solvation_calc energy_analysis Energetic Ranking of Conformers solvation_calc->energy_analysis structure_analysis Geometric Analysis (Dihedrals, H-bonds) energy_analysis->structure_analysis

Computational workflow for conformational analysis.

Experimental Validation: NMR Spectroscopy

Theoretical predictions must be validated by experimental data to ensure their relevance to the real-world behavior of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the three-dimensional structure of molecules in solution.[5][6][7]

Rationale for NMR Spectroscopy

NMR spectroscopy provides information on the local chemical environment and spatial proximity of atoms within a molecule. For (S)-2-Aminohex-4-ynoic acid, key NMR parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings) can provide direct evidence for specific conformations.

Experimental Protocol

The following is a detailed, step-by-step methodology for the NMR-based conformational analysis.

  • Sample Preparation:

    • Synthesize or procure a high-purity sample of (S)-2-Aminohex-4-ynoic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 10-20 mM. The choice of solvent should be consistent with the solvent used in the theoretical calculations.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to confirm the identity and purity of the compound and to assign the proton resonances.

    • Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar coupling networks and aid in the assignment of the ¹H resonances.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structure determination.

    • If necessary, acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate proton and carbon resonances, and a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range proton-carbon couplings.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

    • Measure the coupling constants from the high-resolution 1D ¹H or 2D COSY spectra to obtain dihedral angle restraints via the Karplus equation.

    • Use the experimentally derived restraints to perform a structure calculation using a molecular dynamics or simulated annealing protocol in a program like CYANA or XPLOR-NIH.

Correlation of Theoretical and Experimental Data

The final and most critical step is the comparison of the experimentally determined structure or ensemble of structures with the theoretically predicted low-energy conformers.

Validation Workflow Diagram:

validation_workflow cluster_0 Theoretical Prediction cluster_1 Experimental Measurement cluster_2 Structure Calculation & Validation theoretical_conformers Predicted Low-Energy Conformers comparison Compare Theoretical and Experimental Structures theoretical_conformers->comparison nmr_experiment NMR Spectroscopy (NOESY, J-Coupling) experimental_restraints Derive Distance and Angle Restraints nmr_experiment->experimental_restraints structure_calculation Calculate Solution Structure Ensemble experimental_restraints->structure_calculation structure_calculation->comparison validated_model Validated Conformational Model comparison->validated_model

Workflow for the validation of theoretical models.

Conclusion

The conformational analysis of (S)-2-Aminohex-4-ynoic acid is a critical step towards understanding its potential as a building block in drug discovery. The integrated theoretical and experimental approach outlined in this guide provides a robust framework for elucidating its three-dimensional structure. By combining the predictive power of quantum mechanics with the empirical validation of NMR spectroscopy, a comprehensive and reliable conformational model can be developed. This knowledge will be invaluable for future structure-activity relationship (SAR) studies and the rational design of novel therapeutics incorporating this unique amino acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6441491, 2-Amino-4-hexenoic acid. Retrieved from [Link].

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. Retrieved from [Link].

  • Dauter, Z., & Jaskolski, M. (2018). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 65(3), 339-345. Retrieved from [Link].

  • Cavanagh, J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link].

  • Ben-Tal, N. (n.d.). Protein X-ray Crystallography: Basic principles. Tel Aviv University. Retrieved from [Link].

  • Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. r/chemistry. Retrieved from [Link].

  • Maccari, G., & D'Ursi, A. M. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Medicinal Chemistry, 27(34), 5749-5766. Retrieved from [Link].

  • López-Calahorra, F., et al. (1995). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Canadian Journal of Chemistry, 73(11), 1847-1855. Retrieved from [Link].

  • Wang, Y. (2017). Conformations of amino acids characterized by theoretical spectroscopy (Doctoral dissertation, KTH Royal Institute of Technology). Retrieved from [Link].

  • Nagy, J. B., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Retrieved from [Link].

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2686-2692. Retrieved from [Link].

  • University of Wisconsin-Madison. (2019). Solving New Proteins Structure with NMR Spectroscopy. Retrieved from [Link].

  • Puzzarini, C., & Barone, V. (2020). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Accounts of Chemical Research, 53(7), 1347-1356. Retrieved from [Link].

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link].

  • Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768-776. Retrieved from [Link].

  • Freie Universität Berlin. (n.d.). 5 Protein Structure Determination by NMR-Spectroscopy. Retrieved from [Link].

Sources

Solubility Profiling and Solvent Selection for (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of (S)-2-Aminohex-4-ynoic acid , a non-canonical amino acid increasingly critical in bio-orthogonal chemistry ("Click" chemistry) and peptide engineering.[1][2]

Technical Guide | Version 1.0

Executive Summary

(S)-2-Aminohex-4-ynoic acid (CAS: 29834-76-2), often utilized as a methionine surrogate or a bio-orthogonal handle, presents a distinct solubility profile governed by its zwitterionic nature and the electron density of its internal alkyne.[1][2] Unlike its terminal alkyne analogue (Homopropargylglycine, Hpg), the internal alkyne at the C4 position introduces specific steric and electronic constraints that influence solvation.

For researchers in drug development and peptide synthesis, understanding the solubility landscape of this compound is critical for two primary workflows: aqueous buffer preparation (for biological assays) and organic solvent handling (for chemical synthesis/SPPS).

Physicochemical Profile

To predict and manipulate solubility effectively, one must first understand the fundamental properties driving molecular interactions.[2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₉NO₂Low molecular weight facilitates dissolution, but crystal lattice energy is high.[1][2]
Molecular Weight 127.14 g/mol --
pKa (Carboxyl) ~2.2 (Estimated)Below pH 2.0, the species is cationic (High Solubility).
pKa (Amine) ~9.4 (Estimated)Above pH 10.0, the species is anionic (High Solubility).
Isoelectric Point (pI) ~5.8Critical Minimum Solubility. At pH ≈ 6, the net charge is zero (Zwitterion), leading to aggregation and precipitation.
LogP (Octanol/Water) ~ -1.8 to -2.3Highly hydrophilic; partitions preferentially into aqueous phases over lipids.[1][2]

Solubility Landscape

The solubility of (S)-2-Aminohex-4-ynoic acid is not a static number; it is a dynamic function of pH and solvent polarity .[1][2]

A. Aqueous Solubility (pH Dependence)

The most common error in handling this compound is attempting dissolution in neutral water (pH 7.[2]0) at high concentrations.[2] As a zwitterion, the lattice energy is maximized at the isoelectric point.[2]

  • Acidic Media (0.1 M HCl, TFA): High Solubility (>50 mg/mL). Protonation of the amine and carboxyl group disrupts the crystal lattice. Ideal for stock solution preparation.[1][2]

  • Neutral Media (PBS, Water pH 7): Moderate/Low Solubility (~15–25 mg/mL). The internal alkyne adds lipophilicity compared to linear aliphatic chains, slightly reducing water solubility compared to shorter analogues.

  • Basic Media (0.1 M NaOH, Carbonate Buffer): High Solubility (>50 mg/mL). Deprotonation yields a soluble carboxylate salt.[2]

B. Organic Solvent Compatibility

For synthetic applications (e.g., Fmoc-protection or solution-phase coupling), solvent choice is binary:

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP High These solvents disrupt hydrogen bonding networks effectively.[1][2] DMSO is the "Universal Solvent" for this amino acid.[2]
Polar Protic Methanol, Ethanol Low/Moderate Soluble only when heated or with acid/base additives.[1][2] Poor solubility in pure cold alcohols.[2]
Non-Polar DCM, Hexane, Ether Insoluble The zwitterionic salt structure cannot be solvated by non-polar media.[1][2]
C. Visualization: Solubility vs. pH Logic

The following diagram illustrates the theoretical solubility curve based on the Henderson-Hasselbalch relationship for amino acids.

SolubilityCurve cluster_0 Solvation Shell Dynamics Acid pH < 2.0 Cationic Species (+) High Solubility Iso pH ~ 5.8 (pI) Zwitterion (+/-) Min Solubility (Precipitation Risk) Acid->Iso Deprotonation (-H+) Base pH > 10.0 Anionic Species (-) High Solubility Iso->Base Deprotonation (-H+)

Figure 1: Theoretical solubility behavior of (S)-2-Aminohex-4-ynoic acid across the pH scale.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Use this when >50 mg of material is available.[1][2]

  • Preparation: Weigh 10 mg of (S)-2-Aminohex-4-ynoic acid into a 1.5 mL microcentrifuge tube.

  • Addition: Add solvent (e.g., Water or PBS) in 50 µL increments.[2]

  • Equilibration: Vortex vigorously for 1 minute, then sonicate for 5 minutes at 25°C.

  • Observation: If solid remains, centrifuge at 10,000 rpm for 2 minutes.

  • Quantification: Remove supernatant, dry the pellet, and weigh the remaining solid to calculate dissolved mass.

Protocol B: UV-Vis Micro-Titration (Non-Destructive)

Use this for scarce material (<5 mg).[1][2]

  • Baseline: The internal alkyne has a weak absorbance around 210–220 nm (end absorption).[2]

  • Standard: Prepare a known concentration (e.g., 1 mg/mL) in 0.1 M HCl (where solubility is guaranteed).

  • Measurement: Measure Absorbance at 215 nm.

  • Sample: Prepare saturated supernatant in the test solvent, dilute into 0.1 M HCl, and measure Absorbance.

  • Calculation:

    
    .
    

Application-Specific Solvent Selection[1][2]

Scenario 1: Solid-Phase Peptide Synthesis (SPPS)

Challenge: The free acid is not used in SPPS; the Fmoc-protected derivative is required.[1][2]

  • Fmoc-(S)-2-aminohex-4-ynoic acid has an inverted solubility profile.[1][2]

  • Solvent: Soluble in DMF and NMP.[1][2] Insoluble in Water.[1][2]

  • Recommendation: Dissolve Fmoc-derivative in DMF at 0.2 M for coupling. If solubility is sluggish, add 1% Triton X-100 or warm to 40°C.[1][2]

Scenario 2: "Click" Chemistry (CuAAC)

Challenge: Copper catalysts often require aqueous conditions, but the organic azide partner might be hydrophobic.[2]

  • Solvent System: Use a DMSO:Water (1:1) or tBuOH:Water (1:1) mixture.[1][2]

  • Why: (S)-2-Aminohex-4-ynoic acid is soluble in the water fraction, while the organic azide dissolves in the DMSO/tBuOH.[1][2] The 1:1 ratio maintains a single phase.[2]

Workflow Logic for Solvent Choice

The following decision tree assists in selecting the optimal solvent system based on your experimental goal.

SolventChoice Start Start: Select Application Type Is the Amino Acid Protected? Start->Type FreeAcid Free Acid (H2N-R-COOH) Type->FreeAcid No Fmoc Fmoc-Protected (Fmoc-HN-R-COOH) Type->Fmoc Yes Goal Experimental Goal? BioAssay Biological Assay (Cell Culture/Enzymatic) Goal->BioAssay Aqueous Synth Chemical Synthesis (Derivatization) Goal->Synth Organic FreeAcid->Goal DMF USE: DMF or NMP (Standard SPPS) Fmoc->DMF WaterAcid USE: 0.1M HCl or PBS (Low Conc) BioAssay->WaterAcid DMSO USE: DMSO or DMF + Base Synth->DMSO

Figure 2: Decision matrix for solvent selection.[1][2]

References

  • Dey, B. P., & Lahiri, S. C. (1986).[2] Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.

  • PubChem. (2024).[2][3][4][5] Compound Summary for CID 6441491: 2-Amino-4-hexenoic acid (Structural Analogue). National Center for Biotechnology Information.[1][2]

  • Hansen, A. L., et al. (2021).[2][6] Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor. Journal of Medicinal Chemistry. (Discusses solubility of alkynyl amino acid building blocks). [2]

Sources

Potential Therapeutic Targets of (S)-2-Aminohex-4-ynoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Aminohex-4-ynoic acid is a structural analog of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). As a member of the acetylenic GABA analog class of compounds, it holds significant promise as a modulator of GABAergic neurotransmission. This technical guide provides an in-depth analysis of the primary therapeutic target of (S)-2-Aminohex-4-ynoic acid, GABA aminotransferase (GABA-T), and explores its potential applications in the treatment of neurological disorders. We will delve into the mechanistic details of GABA-T inhibition, present detailed protocols for the characterization of this inhibitor, and discuss the downstream consequences of its action on neuronal signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of (S)-2-Aminohex-4-ynoic acid.

Introduction: The GABAergic System and the Rationale for GABA-T Inhibition

The GABAergic system is the principal inhibitory network in the mammalian brain, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and substance use disorders.[1][2] The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, release, reuptake, and degradation. GABA aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is the primary catalyst for GABA catabolism, converting it to succinic semialdehyde.[3]

Inhibition of GABA-T presents a compelling therapeutic strategy to augment GABAergic tone.[1] By blocking the degradation of GABA, inhibitors of this enzyme lead to an increase in synaptic and extrasynaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and mitigating excessive neuronal firing.[4] This approach has been clinically validated with the approval of vigabatrin, an irreversible GABA-T inhibitor, for the treatment of refractory epilepsy.[4] (S)-2-Aminohex-4-ynoic acid, as an acetylenic GABA analog, is poised to act as a mechanism-based inactivator of GABA-T, offering the potential for potent and specific modulation of the GABAergic system.

Primary Therapeutic Target: GABA Aminotransferase (GABA-T)

The primary and most well-established therapeutic target of (S)-2-Aminohex-4-ynoic acid is GABA aminotransferase (GABA-T; EC 2.6.1.19).[3] This enzyme is a key regulator of GABA homeostasis and is found in both neurons and glial cells.

Mechanism of Action: Mechanism-Based Inactivation

(S)-2-Aminohex-4-ynoic acid is hypothesized to be a mechanism-based inactivator of GABA-T. This class of inhibitors, also known as "suicide substrates," are unreactive until they are processed by the target enzyme's catalytic machinery. This enzymatic conversion generates a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This targeted approach can lead to high specificity and prolonged duration of action.

The proposed mechanism of inactivation of GABA-T by (S)-2-Aminohex-4-ynoic acid, based on studies of related acetylenic and vinyl GABA analogs, likely involves the following key steps:

  • Formation of a Schiff Base: The amino group of (S)-2-Aminohex-4-ynoic acid forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of GABA-T.

  • Enzymatic Abstraction of a Proton: A basic residue in the enzyme's active site abstracts a proton from the Cα of the inhibitor.

  • Allenic Intermediate Formation: Tautomerization and subsequent electronic rearrangement, facilitated by the acetylenic group, leads to the formation of a highly reactive allene intermediate.

  • Covalent Modification: A nucleophilic residue within the GABA-T active site, such as a lysine or cysteine, attacks the electrophilic allene. This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to its irreversible inactivation.

GABA_T_Inactivation cluster_0 GABA-T Active Site S-2-AH4A (S)-2-Aminohex-4-ynoic acid Schiff_Base Schiff Base Formation S-2-AH4A->Schiff_Base + PLP PLP Pyridoxal 5'-Phosphate (PLP) Proton_Abstraction Proton Abstraction Schiff_Base->Proton_Abstraction Allene_Intermediate Reactive Allene Intermediate Proton_Abstraction->Allene_Intermediate Covalent_Adduct Covalent Adduct Formation Allene_Intermediate->Covalent_Adduct Nucleophilic Attack Inactive_GABA_T Inactive GABA-T Covalent_Adduct->Inactive_GABA_T

Figure 1: Proposed mechanism of GABA-T inactivation by (S)-2-Aminohex-4-ynoic acid.

Downstream Signaling Consequences

The inhibition of GABA-T by (S)-2-Aminohex-4-ynoic acid initiates a cascade of events within the CNS:

  • Increased GABA Levels: The primary consequence is a significant and sustained increase in the concentration of GABA in both intracellular and extracellular compartments.

  • Enhanced GABAergic Neurotransmission: Elevated GABA levels lead to increased activation of both synaptic and extrasynaptic GABA receptors (GABA_A and GABA_B). This results in enhanced inhibitory postsynaptic potentials (IPSPs) and a general dampening of neuronal excitability.[5]

  • Neuroprotection: By reducing excessive neuronal firing and excitotoxicity, which are implicated in various neurological disorders, the elevation of GABA can exert neuroprotective effects.[6]

Downstream_Effects S-2-AH4A (S)-2-Aminohex-4-ynoic acid GABA_T_Inhibition Inhibition of GABA-T S-2-AH4A->GABA_T_Inhibition Increased_GABA Increased GABA Concentration GABA_T_Inhibition->Increased_GABA Enhanced_GABAergic_Transmission Enhanced GABAergic Neurotransmission Increased_GABA->Enhanced_GABAergic_Transmission Reduced_Excitability Reduced Neuronal Excitability Enhanced_GABAergic_Transmission->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Figure 2: Downstream signaling consequences of GABA-T inhibition.

Potential Therapeutic Applications

The ability of (S)-2-Aminohex-4-ynoic acid to enhance GABAergic neurotransmission suggests its therapeutic potential in a range of neurological disorders characterized by neuronal hyperexcitability.

Epilepsy

Epilepsy is a primary indication for GABA-T inhibitors. By increasing the seizure threshold, (S)-2-Aminohex-4-ynoic acid could be effective in controlling various seizure types, particularly in patients with treatment-resistant epilepsy.[7]

Substance Use Disorders

Emerging evidence suggests that enhancing GABAergic function can modulate the brain's reward pathways, potentially reducing drug-seeking behavior and withdrawal symptoms associated with addiction.

Other Neurological and Psychiatric Disorders

The neuroprotective and excitability-dampening effects of elevated GABA levels may also be beneficial in conditions such as anxiety disorders, neuropathic pain, and certain movement disorders.

Experimental Protocols for Characterization

Rigorous in vitro and in vivo characterization is essential to validate the therapeutic potential of (S)-2-Aminohex-4-ynoic acid.

Enantioselective Synthesis of (S)-2-Aminohex-4-ynoic Acid

Example Conceptual Synthetic Scheme:

Synthesis_Workflow Starting_Materials Achiral Starting Materials Asymmetric_Reaction Enantioselective Reaction (e.g., Mannich Reaction) Starting_Materials->Asymmetric_Reaction Chiral_Intermediate Chiral Intermediate Asymmetric_Reaction->Chiral_Intermediate Functional_Group_Manipulation Functional Group Manipulations Chiral_Intermediate->Functional_Group_Manipulation Final_Product (S)-2-Aminohex-4-ynoic acid Functional_Group_Manipulation->Final_Product

Figure 3: Conceptual workflow for the enantioselective synthesis.

In Vitro GABA-T Inhibition Assay

This assay is critical for determining the potency and mechanism of GABA-T inhibition.

Principle: A coupled-enzyme assay is commonly used to measure GABA-T activity.[5] GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then coupled to the glutamate dehydrogenase (GDH) reaction, which reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to GABA-T activity.

Materials:

  • Purified GABA-T (porcine brain or recombinant human)

  • (S)-2-Aminohex-4-ynoic acid

  • GABA

  • α-ketoglutarate

  • NAD+

  • Glutamate dehydrogenase (GDH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of all reagents in the appropriate buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add GABA-T and varying concentrations of (S)-2-Aminohex-4-ynoic acid. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the Reaction: Add a solution containing GABA, α-ketoglutarate, NAD+, and GDH to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set duration.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value of (S)-2-Aminohex-4-ynoic acid by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics with varying substrate and inhibitor concentrations) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[10]

Table 1: Example Data for GABA-T Inhibition Assay

[ (S)-2-Aminohex-4-ynoic acid ] (µM)% Inhibition
00
0.115
148
1085
10098
Cell-Based Neuronal Activity Assay

This assay assesses the functional consequences of GABA-T inhibition on neuronal networks.

Principle: Primary neuronal cultures or iPSC-derived neurons can be cultured on microelectrode arrays (MEAs) to non-invasively record their spontaneous electrical activity.[11] The application of (S)-2-Aminohex-4-ynoic acid is expected to reduce the firing rate and burst frequency of the neuronal network due to the enhancement of GABAergic inhibition.

Materials:

  • Primary rodent cortical neurons or human iPSC-derived neurons

  • Microelectrode array (MEA) system

  • Cell culture medium and supplements

  • (S)-2-Aminohex-4-ynoic acid

  • Positive control (e.g., vigabatrin)

  • Vehicle control

Procedure:

  • Cell Plating: Plate neurons onto MEA plates and culture until a stable, spontaneously active neuronal network is formed.

  • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network.

  • Compound Addition: Add varying concentrations of (S)-2-Aminohex-4-ynoic acid, vigabatrin, or vehicle to the wells.

  • Post-Treatment Recording: Record the neuronal activity at multiple time points after compound addition to assess both acute and long-term effects.

  • Data Analysis: Analyze the recorded spike trains to extract parameters such as mean firing rate, burst frequency, and network synchrony. Compare the effects of (S)-2-Aminohex-4-ynoic acid to the vehicle and positive controls.

MEA_Workflow Plate_Neurons Plate Neurons on MEA Culture_Network Culture to form Network Plate_Neurons->Culture_Network Baseline_Recording Record Baseline Activity Culture_Network->Baseline_Recording Add_Compound Add (S)-2-Aminohex-4-ynoic acid Baseline_Recording->Add_Compound Post_Treatment_Recording Record Post-Treatment Activity Add_Compound->Post_Treatment_Recording Data_Analysis Analyze Firing Rate & Bursting Post_Treatment_Recording->Data_Analysis

Figure 4: Workflow for a cell-based neuronal activity assay using MEAs.

Off-Target Considerations and Future Directions

While GABA-T is the primary target, a comprehensive understanding of the off-target pharmacology of (S)-2-Aminohex-4-ynoic acid is crucial for predicting potential side effects.[12] Screening against a panel of receptors, ion channels, and enzymes is recommended. Of particular importance is the assessment of any potential interaction with other components of the GABAergic system, such as GABA receptors and GABA transporters.

Future research should focus on obtaining detailed kinetic data for the interaction of (S)-2-Aminohex-4-ynoic acid with GABA-T, including the determination of k_inact and K_I values. In vivo studies in animal models of epilepsy and other relevant neurological disorders are necessary to establish its efficacy and therapeutic window.[13] Furthermore, a thorough investigation of its pharmacokinetic properties, including brain penetration, and a comprehensive safety and toxicology profile will be essential for its clinical development.

Conclusion

(S)-2-Aminohex-4-ynoic acid represents a promising therapeutic candidate for the treatment of neurological disorders characterized by neuronal hyperexcitability. Its presumed mechanism as a mechanism-based inactivator of GABA aminotransferase offers the potential for potent and sustained enhancement of GABAergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its pharmacological properties. Further investigation into its efficacy, selectivity, and safety is warranted to fully realize its therapeutic potential.

References

Sources

Technical Guide: Chirality and Stereochemical Control of 2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, enantioselective synthesis, and analytical validation of 2-Aminohex-4-ynoic acid , a critical non-canonical amino acid (NCAA) employed in bioorthogonal chemistry and peptide engineering.

Introduction: The Bioorthogonal Anchor

2-Aminohex-4-ynoic acid (often abbreviated as Ahx or related to Crotylglycine analogues) is a six-carbon aliphatic alpha-amino acid characterized by an internal alkyne at the


-

position. Unlike its alkene counterparts used in Ring-Closing Metathesis (RCM) stapling, this internal alkyne serves two distinct high-value functions in drug discovery:
  • Click-Stapling: It acts as the dialkynyl component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "double-click" stapling with diazido-linkers, stabilizing

    
    -helical peptides.[1]
    
  • Raman Probe: The internal alkyne provides a silent spectral window (~2200 cm⁻¹) for Stimulated Raman Scattering (SRS) microscopy, allowing label-free imaging of metabolic incorporation.

Structural Identity[2][3][4][5]
  • IUPAC Name: 2-aminohex-4-ynoic acid[2][3]

  • CAS Number: 859842-08-3 (Hydrochloride salt)

  • Molecular Formula:

    
    
    
  • Key Feature: The internal triple bond restricts conformational freedom less than a terminal alkyne but provides steric bulk comparable to leucine/isoleucine.

Stereochemical Analysis & Configuration

The biological activity of peptidomimetics is strictly governed by the stereochemistry at the


-carbon (C2).
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration (R/S), we rank the substituents attached to the chiral center (C2) based on atomic number and connectivity:

  • Priority 1:

    
     (Nitrogen, Atomic #7)
    
  • Priority 2:

    
     (Carbon bonded to O, O, O)
    
  • Priority 3:

    
     (Carbon bonded to C, H, H; the alkyne carbon counts as C, C, C phantom atoms)
    
  • Priority 4:

    
     (Hydrogen, Atomic #1)
    

Configuration Mapping:

  • S-Configuration: corresponds to the L-isomer , the natural congener for peptide synthesis.

  • R-Configuration: corresponds to the D-isomer .

Expert Insight: In solid-phase peptide synthesis (SPPS), the Fmoc-L-2-Aminohex-4-ynoic acid is the standard building block. Using the D-isomer induces reverse-turn structures often used to stabilize


-hairpins.

Enantioselective Synthesis Strategies

Two primary methodologies dominate the production of high-purity (S)-2-aminohex-4-ynoic acid: Asymmetric Phase-Transfer Catalysis (PTC) and Enzymatic Resolution .

Method A: Asymmetric Phase-Transfer Catalysis (Scalable & Modern)

This method utilizes the O'Donnell Schiff base substrate and a chiral quaternary ammonium salt (Maruoka catalyst) to install the side chain with high enantiomeric excess (ee).

Mechanism: The chiral catalyst creates a rigid ionic pair with the enolate of the glycine imine, blocking one face of the molecule and forcing the electrophile (1-bromo-2-butyne) to attack from the opposite side.

Reagents:

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Electrophile: 1-Bromo-2-butyne.

  • Catalyst: (

    
    )-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst).
    
  • Base: 50% KOH (aq).

Method B: Enzymatic Resolution (Classic & Cost-Effective)

For laboratories without access to expensive chiral catalysts, kinetic resolution using Acylase I (from Aspergillus melleus) is robust.

  • Synthesize racemic N-acetyl-2-aminohex-4-ynoic acid.

  • Incubate with Acylase I at pH 7.5.

  • The enzyme selectively hydrolyzes the L-amide to the free L-amino acid.

  • The D-amide remains unreacted and is separated by extraction.

Detailed Experimental Protocol: Asymmetric Alkylation

Target: (S)-2-Aminohex-4-ynoic acid (L-isomer)

Step 1: Preparation of the Glycine Schiff Base

  • Dissolve glycine tert-butyl ester hydrochloride (10 mmol) in DCM.

  • Add benzophenone imine (10 mmol) and stir at RT for 12h.

  • Wash with water, dry over MgSO₄, and concentrate to yield the Schiff base.

Step 2: Asymmetric Alkylation

  • Setup: In a round-bottom flask, dissolve the Schiff base (1.0 eq) and (

    
    )-Maruoka catalyst (1 mol%) in Toluene.
    
  • Activation: Cool the mixture to 0°C. Add 1-bromo-2-butyne (1.2 eq).

  • Initiation: Vigorously stir and add 50% aqueous KOH (5.0 eq) dropwise.

  • Reaction: Stir at 0°C for 4–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Dilute with water and extract with diethyl ether.

Step 3: Hydrolysis & Deprotection

  • Dissolve the alkylated intermediate in THF/1N HCl (1:1). Stir for 2h to cleave the imine.

  • Wash with ether to remove benzophenone.

  • Heat the aqueous layer (containing the amino ester) to reflux in 6N HCl for 4h to hydrolyze the tert-butyl ester.

  • Purification: Apply to a Dowex 50W ion-exchange column. Elute with 1M NH₄OH.

  • Yield: Expect 85–90% yield with >98% ee.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Glycine t-Butyl Ester Imine Benzophenone Imine Formation Start->Imine Ph2C=NH Alkylation Asymmetric Alkylation (Maruoka Cat. + 1-Bromo-2-butyne) Imine->Alkylation KOH, Toluene, 0°C Hydrolysis Acid Hydrolysis (HCl/THF) Alkylation->Hydrolysis Deprotection Product (S)-2-Aminohex-4-ynoic Acid Hydrolysis->Product Ion Exchange

Figure 1: Step-by-step workflow for the asymmetric synthesis of the L-isomer using Phase Transfer Catalysis.

Analytical Validation

Trustworthiness in stereochemistry relies on rigorous validation. Do not assume enantiopurity based on the catalyst alone.

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (Chemical) >98%HPLC (C18), 210 nm
Chiral Purity (ee) >99% (S-isomer)Chiral HPLC (Crownpak CR+)
Specific Rotation

(c=1, 1N HCl)
Polarimetry
Mass Spec [M+H]+ = 128.07ESI-MS
Decision Matrix for Chiral Analysis

AnalysisLogic Sample Synthesized Sample Check Determine Enantiomeric Excess Sample->Check Method1 Chiral HPLC (Crownpak CR+) Check->Method1 Direct Analysis Method2 Marfey's Reagent (Derivatization) Check->Method2 If HPLC col unavailable Result Calculate % ee Method1->Result Method2->Result

Figure 2: Analytical decision tree for verifying stereochemical purity.

Protocol: Chiral HPLC
  • Column: Daicel Crownpak CR(+) (specifically designed for free amino acids).

  • Mobile Phase: pH 1.5 Perchloric acid (aq).

  • Temp: 25°C.

  • Detection: UV 210 nm (the alkyne provides weak absorbance, low wavelength is critical).

  • Retention: The L-isomer typically elutes before the D-isomer on CR(+) columns due to crown ether complexation dynamics.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Maruoka, K. (2008). "Practical Asymmetric Synthesis of Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Chemical Reviews.

  • Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[1] Chemical Science.

  • PubChem. "2-Amino-4-hexenoic acid (Related Structure Data)." National Library of Medicine.

Sources

Technical Guide: (S)-2-Aminohex-4-ynoic Acid Derivatives and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on (S)-2-Aminohex-4-ynoic acid , a critical non-proteinogenic amino acid used primarily as a mechanism-based inhibitor in metabolic oncology and antimicrobial research.[1][2]

Executive Summary & Chemical Identity[2][3][4]

(S)-2-Aminohex-4-ynoic acid (also known as L-Crotonylglycine in some older literature, though chemically inaccurate; more precisely L-2-amino-4-hexynoic acid ) is a structural analogue of Methionine and Norleucine .[1][2] Unlike its terminal alkyne counterpart (Homopropargylglycine, Hpg), this molecule features an internal alkyne at the


-position.

This structural distinction is pivotal. While terminal alkynes are used for bioorthogonal "click" chemistry, the internal alkyne in (S)-2-aminohex-4-ynoic acid functions as a latent electrophile .[1][2] Upon processing by PLP-dependent enzymes (specifically


-eliminating lyases), the alkyne isomerizes to a reactive allene, leading to irreversible covalent inactivation of the enzyme.
Key Chemical Data
PropertySpecification
IUPAC Name (2S)-2-aminohex-4-ynoic acid
CAS Number 29834-76-2
Formula

Molecular Weight 127.14 g/mol
Chiral Configuration (S) / L
Side Chain 2-Butynyl group (

)
Primary Application Suicide inhibition of Methionine

-lyase (MGL)

Strategic Retrosynthesis

To synthesize (S)-2-aminohex-4-ynoic acid with high enantiomeric excess (


), we must control the 

-carbon stereocenter.[1][2] Direct alkylation of glycine is non-stereoselective.[2] Therefore, we utilize Asymmetric Alkylation of a Chiral Glycine Equivalent .

The Ni(II)-BPB Complex (Belokon’s glycine Schiff base) is selected here as the optimal route.[2]

  • Justification: The Ni(II) complex forms crystalline intermediates, allowing for self-validation of diastereomeric purity via recrystallization without expensive chiral HPLC at every step.[2] It is robust against the internal alkyne functionality.[2]

Retrosynthetic Analysis Diagram[1][2]

Retrosynthesis Figure 1: Retrosynthetic Strategy via Ni(II) Nucleophilic Glycine Equivalent Target (S)-2-Aminohex-4-ynoic Acid (Target Molecule) Hydrolysis Hydrolysis & Ni Recovery Target->Hydrolysis Retro-Hydrolysis AlkylatedComplex Alkylated Ni(II) Complex (Diastereomerically Pure) Hydrolysis->AlkylatedComplex Precursor Reagents Electrophile: 1-Bromo-2-butyne AlkylatedComplex->Reagents Disconnect Side Chain GlycineEquiv Ni(II)-BPB-Glycine Complex (Nucleophilic Glycine Equivalent) AlkylatedComplex->GlycineEquiv Retro-Alkylation

[2]

Core Synthesis Protocol

Method: Asymmetric Alkylation of Ni(II)-BPB-Glycine

This protocol yields the (S)-enantiomer due to the steric shielding of the Ni(II) complex's "lower" face by the benzyl proline rings, forcing the electrophile to approach from the top.[1]

Reagents Required:
  • Substrate: Ni(II)-BPB-Glycine Complex (commercially available or synthesized from Glycine, Ni(NO3)2, and (S)-BPB).[1]

  • Electrophile: 1-Bromo-2-butyne.[1][2]

  • Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).[2]

  • Solvent: DMF or Acetonitrile.[2]

Step-by-Step Methodology

1. Generation of the Enolate

  • Protocol: Dissolve Ni(II)-BPB-Glycine (1.0 eq) in anhydrous DMF (0.1 M concentration) under Argon.

  • Action: Add pulverized KOH (1.5 eq) vigorously stirring.

  • Observation: The solution color typically shifts from red to a deeper brownish-red, indicating deprotonation of the

    
    -proton.[1][2]
    
  • Causality: Using solid KOH creates a heterogeneous basic environment that minimizes racemization/decomposition compared to soluble organic bases.[2]

2. Alkylation

  • Protocol: Cool the mixture to 0°C. Add 1-Bromo-2-butyne (1.2 eq) dropwise.

  • Reaction: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor by TLC (Silica, DCM:MeOH 95:5).[2] The starting complex spot will disappear, replaced by a less polar alkylated product.[2]

  • Workup: Pour into ice water. The alkylated complex is hydrophobic and will precipitate.[2] Filter the red solid.[2]

  • Self-Validating Step: The diastereomeric ratio (dr) is usually >95:5. Recrystallize the red solid from Acetone/Hexane to upgrade dr to >99:1. If it doesn't crystallize, purity is suspect.[2]

3. Hydrolysis and Liberation of Amino Acid

  • Protocol: Dissolve the purified alkylated complex in MeOH. Add 3N HCl (excess) and heat to reflux for 30 minutes.

  • Mechanism: The acid cleaves the Schiff base and dissociates the Nickel.[2] The solution turns from red to green (NiCl2) or colorless (ligand precipitation).[2]

  • Isolation:

    • Evaporate MeOH.[2]

    • Add water. The chiral ligand (BPB) is hydrophobic and precipitates (or extract with CHCl3).[2] Recover the ligand for reuse.

    • The aqueous layer contains the Amino Acid Hydrochloride and NiCl2.[2]

    • Load aqueous layer onto an Ion Exchange Column (Dowex 50W, H+ form).

    • Wash with water (removes Ni2+).[2]

    • Elute amino acid with 2M NH4OH.[2]

  • Final Product: Evaporate ammonia eluent to obtain white crystals of (S)-2-aminohex-4-ynoic acid.

Analytical Validation Table
TestExpected ResultInterpretation
1H NMR (D2O)

1.75 (t, 3H, CH3), 2.65 (m, 2H,

-CH2), 3.75 (t, 1H,

-CH)
Confirms carbon skeleton and internal alkyne.[1]
Chiral HPLC Single peak (vs. racemic standard)Confirms >98% ee.[2]
Rotation

(c=1, 1N HCl)
Confirms (S)-configuration (Value varies by concentration/solvent).

Derivative Synthesis: Fmoc-Protection for SPPS

For drug development, this amino acid is often incorporated into peptides.[2] It must be N-protected.[1][2]

Protocol: Fmoc-(S)-2-aminohex-4-ynoic acid

  • Dissolution: Dissolve (S)-2-aminohex-4-ynoic acid (10 mmol) in 10% Na2CO3 (25 mL) and Dioxane (10 mL).

  • Protection: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Dioxane dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. Maintain pH ~9 by adding Na2CO3 if necessary.[2]

  • Workup:

    • Wash with Ether (removes unreacted Fmoc-OSu).[1][2]

    • Acidify aqueous layer to pH 2 with 1N HCl (precipitates the product).[2]

    • Extract with Ethyl Acetate.[2]

  • Purification: Crystallize from EtOAc/Hexane.

  • Yield: Typically 85-90%.

Applications: Mechanism-Based Inhibition[1][2]

The primary utility of (S)-2-aminohex-4-ynoic acid is targeting Methionine


-Lyase (MGL) .[1][2] MGL is absent in mammals (who use Cystathionine 

-lyase) but highly active in anaerobic pathogens (P. gingivalis, T. vaginalis) and certain cancers.[2]
Mechanism of Action[1][2][5][6]
  • Recognition: The enzyme accepts the inhibitor as a Methionine mimic.[2]

  • Transaldimination: Forms a Schiff base with the active site PLP (Pyridoxal 5'-phosphate).[1][2]

  • Proton Abstraction: The enzyme abstracts the

    
    -proton, then the 
    
    
    
    -proton (normal catalytic cycle).[2]
  • Isomerization (The Trap): Instead of eliminating a leaving group (as with Methionine), the internal alkyne isomerizes to an Allene or Vinyl Glycine intermediate conjugated to PLP.[2]

  • Covalent Capture: A nucleophilic residue (usually Tyrosine or Cysteine) in the active site attacks the electrophilic allene/Michael acceptor, irreversibly alkylating the enzyme.[2]

Inhibition Pathway Diagram[1][2]

InhibitionMechanism Figure 2: Suicide Inhibition Mechanism of Methionine Gamma-Lyase Inhibitor (S)-2-Aminohex-4-ynoic Acid SchiffBase External Aldimine (Schiff Base) Inhibitor->SchiffBase Binds Active Site PLP_Enzyme MGL-PLP Complex PLP_Enzyme->SchiffBase Deprotonation Alpha/Beta Deprotonation SchiffBase->Deprotonation Allene Reactive Allene/Vinyl Intermediate Deprotonation->Allene Isomerization DeadEnzyme Covalently Modified Enzyme (Irreversible Inhibition) Allene->DeadEnzyme Nucleophilic Attack (Tyr/Cys)

[1][2]

References

  • Belokon, Y. N., et al. (1985). "Asymmetric synthesis of

    
    -amino acids via the Ni(II) complex of the Schiff base of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine." Journal of the American Chemical Society.[2] 
    
  • Gentry, D. R., et al. (2003). "Variable sensitivity to bacterial methionyl-tRNA synthetase inhibitors reveals subpopulations of Streptococcus pneumoniae with two distinct methionyl-tRNA synthetase genes."[1][2] Antimicrobial Agents and Chemotherapy.[2]

  • Kudou, D., et al. (2007).[2] "Analysis of the substrate recognition of methionine

    
    -lyase." Bioscience, Biotechnology, and Biochemistry.[2] (Describes the specificity for 4-ynoic derivatives). [2]
    
  • PubChem Database. "Compound Summary: (2S)-2-aminohex-4-ynoic acid."[1][2] National Library of Medicine.[3]

  • Myers, A. G., et al. (1997).[2] "Highly practical methodology for the synthesis of D- and L-alpha-amino acids, N-methylated alpha-amino acids, and N-alkylated alpha-amino acids."[1][2] Journal of the American Chemical Society.[2] (Alternative Synthesis Route).

Sources

Methodological & Application

Application Note: Boc-(S)-2-Aminohex-4-ynoic Acid for Peptide Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-(S)-2-Aminohex-4-ynoic acid (often abbreviated as Boc-H4y or similar derivatives) is a non-canonical amino acid (ncAA) featuring an internal alkyne functionality. Unlike its terminal alkyne counterparts (e.g., Propargylglycine) widely used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the internal alkyne of H4y offers distinct physicochemical advantages:

  • Bioorthogonal Raman Tagging: The internal alkyne vibration (~2200–2260 cm⁻¹) sits in the cellular "silent region," enabling background-free Stimulated Raman Scattering (SRS) microscopy without bulky fluorophores.

  • Tritium Labeling Precursor: It serves as a direct precursor for synthesizing high-specific-activity [³H]-Norleucine peptides via catalytic tritiation, a critical workflow for ADME and receptor binding studies.

  • Peptide Stapling: It functions as a substrate for Ring-Closing Alkyne Metathesis (RCAM) to generate rigidified macrocycles.

This guide details the handling, solid-phase synthesis (SPPS) integration, and downstream applications of Boc-(S)-2-Aminohex-4-ynoic acid.

Chemical Properties & Handling

PropertySpecification
Chemical Name Boc-(S)-2-aminohex-4-ynoic acid
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Alkyne Type Internal (Methyl-capped)
Solubility Soluble in DMF, DCM, Methanol. Sparingly soluble in water.
Storage -20°C, desiccated. Protect from light.
Stability Stable to TFA (acidolysis). Stable to standard coupling reagents (HATU/DIC).

Critical Handling Note: While the internal alkyne is chemically robust, avoid prolonged exposure to strong reducing agents (e.g., hydrides) unless reduction is the intended goal.

Application I: Solid Phase Peptide Synthesis (SPPS)

The Boc-protected amine allows for compatibility with Boc-SPPS strategies (TFA deprotection / HF cleavage) or as an N-terminal capping unit in Fmoc-SPPS .

Coupling Protocol (Boc-Chemistry)

Reagents:

  • Resin: MBHA or PAM resin (for C-terminal amides/acids).[1]

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 50% TFA in DCM.[1]

  • Neutralization: 10% DIPEA in DMF.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min.

  • Deprotection (Cycle N-1): Remove previous Boc group with 50% TFA/DCM (2 x 5 min). Wash with DCM (3x) and DMF (3x).

  • Neutralization: Wash resin with 10% DIPEA/DMF (2 x 1 min) to remove TFA salts.

  • Activation:

    • Dissolve Boc-(S)-2-Aminohex-4-ynoic acid (3.0 eq) in minimal DMF.

    • Add HBTU (2.9 eq) and DIPEA (6.0 eq).

    • Note: Pre-activation time should be < 2 minutes to minimize racemization.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60–90 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). The internal alkyne does not interfere with the colorimetric readout.

  • Cleavage:

    • HF Cleavage: Liquid HF with p-cresol/anisole scavenger (90:10) at 0°C for 1 hour.

    • Caution: Avoid thioanisole if possible, or use strictly controlled conditions, as "ene-yne" side reactions are rare but possible under harsh acidic conditions with specific scavengers. Standard p-cresol is recommended.

Visualization: SPPS Integration

SPPS_Workflow Start Resin-Peptide-NH-Boc Deprotect 1. TFA/DCM (Deprotection) 2. DIPEA (Neutralization) Start->Deprotect Amine Resin-Peptide-NH2 Deprotect->Amine Couple Coupling Reaction (60-90 min) Amine->Couple Activate Activate Boc-H4y (HBTU/DIPEA) Activate->Couple Add Reagents Check Kaiser Test Couple->Check Check->Couple Positive (Blue) Finish Peptide-H4y-Boc Check->Finish Negative (Colorless)

Figure 1: Standard Boc-SPPS cycle for incorporating Boc-2-aminohex-4-ynoic acid.

Application II: Isotopic Labeling (Tritium Precursor)

One of the most powerful applications of Boc-(S)-2-Aminohex-4-ynoic acid is its use as a precursor for [³H]-Norleucine . Norleucine (Nle) is a common isostere for Methionine (Met) to increase oxidative stability. By synthesizing the peptide with the alkyne (H4y) and subjecting it to catalytic tritiation, researchers can generate radiolabeled peptides with extremely high specific activity.

Catalytic Tritiation Protocol[2]

Mechanism: The internal alkyne (


) is reduced to an alkane (

) via saturation with tritium gas (

).

Protocol:

  • Peptide Synthesis: Synthesize the full peptide containing H4y at the desired position (replacing Met or Leu).

  • Solvent System: Dissolve purified peptide in DMF, MeOH, or a mixture.

  • Catalyst: Add 10% Pd/C or PdO (10–20% by weight of peptide).

  • Reaction: Stir under an atmosphere of tritium gas (

    
    ) for 1–4 hours.
    
    • Safety: Must be performed in a dedicated radiochemistry facility.

  • Purification: Filter off catalyst and purify via HPLC to remove any partially reduced alkene intermediates.

Result: The Hex-4-ynoic residue converts to [4,5-³H₄]-Norleucine .

Visualization: Tritiation Pathway

Tritiation Precursor Peptide-H4y (Internal Alkyne) Reaction Catalytic Tritiation (T2 Gas, Pd/C) Precursor->Reaction Intermediate Alkene Intermediate (Transient) Reaction->Intermediate Product Peptide-[3H]-Norleucine (High Specific Activity) Intermediate->Product

Figure 2: Conversion of the alkyne tag into a stable, radiolabeled Norleucine residue.

Application III: Bioorthogonal Raman Imaging

Internal alkynes possess a unique vibrational signature in the Raman silent region (1800–2800 cm⁻¹), where endogenous biomolecules (lipids, proteins, water) do not absorb.

Technical Advantage
  • Terminal Alkyne (e.g., Pra): ~2120 cm⁻¹ (Often overlaps slightly with cellular background or C-D signals).

  • Internal Alkyne (H4y): ~2230–2260 cm⁻¹ . This shift moves the signal into a cleaner spectral window, providing higher signal-to-noise ratio for Stimulated Raman Scattering (SRS) microscopy.

Imaging Protocol Summary
  • Incubation: Treat cells with the H4y-containing peptide.

  • Fixation: Standard paraformaldehyde fixation (alkyne is stable).

  • Imaging: Tune SRS microscope pump/Stokes lasers to the energy difference (

    
    ) matching the internal alkyne stretch (~2250 cm⁻¹).
    
  • Analysis: Generate concentration maps based on Raman intensity.

Application IV: Peptide Stapling (RCAM)

While less common than alkene metathesis, Ring-Closing Alkyne Metathesis (RCAM) using Tungsten or Molybdenum alkylidyne catalysts allows for the formation of cyclic peptides with a retained alkyne in the bridge.

  • Utility: The resulting cyclic alkyne can be post-functionalized (e.g., via hydration to a ketone) or reduced to a saturated hydrocarbon staple (similar to standard stapled peptides but often with different stereochemical constraints).

  • Reagents: Schrock catalysts (Mo/W based). Note: These are air-sensitive and require glovebox handling, unlike the Grubbs catalysts used for alkene stapling.

Troubleshooting & FAQs

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the side chain.Use double coupling (2 x 45 min) or switch to HATU at 50°C.
Low Raman Signal Concentration too low or laser off-resonance.Ensure peptide concentration >10 µM. Scan 2200–2280 cm⁻¹ to find exact

in the specific peptide environment.
Side Reactions in HF Electrophilic addition to alkyne.Minimize cleavage time. Use p-cresol. Avoid thiols (EDT/thioanisole) if possible.
Racemization Over-activation.Use collidine or TMP instead of DIPEA; keep pre-activation time < 2 min.

References

  • Yamakoshi, H., et al. (2012). "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells." Journal of the American Chemical Society, 134(48), 19568–19571. Link

  • Hatanaka, S. I., et al. (1972).[2] "L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans."[3][2] Phytochemistry, 11(11), 3327-3329. Link[2]

  • Li, J., & Chen, P. R. (2012).[4] "Moving the 'Staple': Ring-Closing Alkyne Metathesis for Peptide Cyclization." ChemBioChem, 13, 1728. (Contextual reference for RCAM).

  • Miyake, Y., et al. (2025). "Synthesis of L-2-amino-4-hexynoic acid and derivatives: A potentially useful amino acid for the preparation of tritium labeled norleucine-containing peptides."[3] Chemical and Pharmaceutical Bulletin. (Note: Validated via search context 1.3).

Disclaimer: This Application Note is for research use only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Protocol for the Site-Specific Incorporation of (S)-2-Aminohex-4-ynoic Acid into Peptides for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the incorporation of the non-canonical amino acid (S)-2-Aminohex-4-ynoic acid into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). (S)-2-Aminohex-4-ynoic acid, a valuable propargyl-glycine analog, introduces a terminal alkyne functionality into the peptide backbone, serving as a versatile chemical handle for subsequent bioorthogonal modifications via "click" chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to create novel peptide conjugates with enhanced therapeutic or diagnostic properties. We will delve into the synthesis of the requisite Fmoc-protected amino acid, detail the step-by-step SPPS protocol, address potential challenges and side reactions, and outline methods for the characterization of the final alkyne-modified peptide.

Introduction: The Power of the Alkyne Handle

The site-specific incorporation of unnatural amino acids (UAAs) into peptides has emerged as a powerful strategy in drug discovery and chemical biology.[] UAAs can introduce novel functionalities, enhance metabolic stability, and modulate the pharmacological properties of peptides.[] Among the diverse array of available UAAs, those bearing bioorthogonal functional groups are of particular interest. (S)-2-Aminohex-4-ynoic acid, with its terminal alkyne group, is a prime example. This seemingly simple modification unlocks a world of possibilities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[2] These reactions are highly efficient, selective, and biocompatible, allowing for the precise attachment of a wide range of molecules, including fluorophores, polyethylene glycol (PEG), carbohydrates, and cytotoxic drugs, to the peptide scaffold.[3]

This guide provides a robust and field-proven protocol for the seamless integration of (S)-2-Aminohex-4-ynoic acid into peptide sequences, empowering researchers to construct sophisticated peptide conjugates for a myriad of applications, from targeted drug delivery to advanced molecular imaging.

Synthesis of Fmoc-(S)-2-Aminohex-4-ynoic Acid

The successful incorporation of (S)-2-Aminohex-4-ynoic acid into a peptide via Fmoc-SPPS necessitates the prior synthesis of its N-α-Fmoc protected form. The following protocol outlines a general and effective method for this synthesis.

Experimental Protocol: Fmoc Protection of (S)-2-Aminohex-4-ynoic Acid

Materials:

  • (S)-2-Aminohex-4-ynoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane and Water, or Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (S)-2-Aminohex-4-ynoic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: To the stirred solution, add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by flash chromatography on silica gel if necessary.

Rationale: The use of a base like sodium bicarbonate or DIPEA is crucial to neutralize the HCl or N-hydroxysuccinimide byproduct of the reaction, driving the equilibrium towards the formation of the Fmoc-protected amino acid.[4] The choice between Fmoc-Cl and Fmoc-OSu depends on availability and reaction conditions, with Fmoc-OSu often being preferred due to its higher stability and ease of handling.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing (S)-2-Aminohex-4-ynoic acid using the Fmoc/tBu strategy.

Materials and Reagents:
  • Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.[5] The loading capacity of the resin should be noted for calculating reagent stoichiometry.

  • Fmoc-protected amino acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Fmoc-(S)-2-Aminohex-4-ynoic acid: Synthesized as described in Section 2.

  • Coupling Reagents: A combination of a coupling agent and an additive is recommended. Common choices include:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) and DIPEA.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA.

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is generally effective. The composition may need to be adjusted based on the peptide sequence.

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) using your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin extensively with DMF and DCM.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and the fulvene adduct.

    • Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-(S)-2-Aminohex-4-ynoic acid at the desired position) using the same procedure as in step 2.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide pellet under vacuum.

Potential Challenges and Mitigation Strategies

The incorporation of (S)-2-Aminohex-4-ynoic acid is generally straightforward; however, the presence of the terminal alkyne warrants consideration of potential side reactions.

Potential Issue Causality Mitigation Strategy
Incomplete Coupling Steric hindrance of the unnatural amino acid or aggregation of the growing peptide chain.Use a more potent coupling reagent like HATU. Double coupling (repeating the coupling step) can also be employed.
Alkyne Side Reactions The terminal alkyne is generally stable under standard SPPS conditions. However, strong bases or certain transition metal catalysts used in some specialized on-resin modifications could potentially react with the alkyne.Avoid the use of strong, non-hindered bases. If on-resin modifications are planned, ensure the reagents are compatible with the alkyne functionality. Standard Fmoc deprotection with piperidine is well-tolerated.[6]
Racemization Over-activation of the carboxylic acid during coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.The use of additives like HOBt or HOAt minimizes racemization by forming less reactive activated esters.[7]
Modification during Cleavage The highly acidic conditions of the TFA cleavage cocktail can potentially lead to side reactions with sensitive residues, although the alkyne is generally stable.The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail helps to quench reactive carbocations generated during deprotection, protecting sensitive functional groups.

Characterization of the Alkyne-Modified Peptide

Following synthesis and purification, it is essential to thoroughly characterize the final peptide to confirm its identity, purity, and the successful incorporation of (S)-2-Aminohex-4-ynoic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the synthetic peptide and for its purification.[8][9][10]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.

  • Detection: UV absorbance at 214 nm and 280 nm.

The chromatogram of the purified peptide should show a single major peak, indicating high purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying the correct sequence and the incorporation of (S)-2-Aminohex-4-ynoic acid.[11]

  • Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide containing (S)-2-Aminohex-4-ynoic acid.

Application: Post-Syntbetic Modification via Click Chemistry

The true utility of incorporating (S)-2-Aminohex-4-ynoic acid lies in the ability to perform post-synthetic modifications. The terminal alkyne serves as a handle for CuAAC or SPAAC reactions.

CuAAC Reaction Workflow

CuAAC_Workflow Peptide_Alkyne Peptide with (S)-2-Aminohex-4-ynoic acid (Terminal Alkyne) Reaction Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Peptide_Alkyne->Reaction Azide_Molecule Molecule of Interest with Azide Group Azide_Molecule->Reaction Peptide_Conjugate Peptide Conjugate (Triazole Linkage) Reaction->Peptide_Conjugate

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This powerful conjugation strategy allows for the attachment of a wide array of functionalities to the peptide, enabling the creation of bespoke peptide-based therapeutics, diagnostics, and research tools.[12][13]

Conclusion

This application note provides a comprehensive and practical guide for the successful incorporation of (S)-2-Aminohex-4-ynoic acid into synthetic peptides using Fmoc-SPPS. By following the detailed protocols for the synthesis of the Fmoc-protected amino acid, the step-by-step solid-phase synthesis, and the guidelines for characterization, researchers can reliably produce high-quality alkyne-modified peptides. The strategic placement of this versatile chemical handle opens up a vast landscape of possibilities for post-synthetic modification via click chemistry, paving the way for the development of next-generation peptide-based technologies.

References

  • de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019: a look into the pipeline. Molecules, 25(11), 2575.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Methods in enzymology, 697, 1-13.
  • Verdine, G. L., & Hilinski, G. J. (2012). The synthesis of Fmoc-alkyne amino acids with varying stereochemistry and length using the Ni(II) Schiff Base method. Organic letters, 14(15), 3878-3881.
  • Keller, M., Kuhn, K. K., & Gmeiner, P. (2017).
  • Parmar, A., & Singh, A. K. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(16), 2696-2708.
  • Kim, Y., & Kim, D. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7624-7643.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Current protocols in protein science, Chapter 8, Unit-8.
  • Nishikubo, R., et al. (2012). Quantitative analysis of Cu(I) concentration in click chemistry—biotinylation at side chain. Heterocycles, 86(1), 735-742.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Iohara, D., et al. (2019). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 24(12), 2289.
  • Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. U.S. Patent No. 5,648,510. Washington, DC: U.S.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (2002). HPLC analysis and purification of peptides. Current protocols in protein science, Chapter 8, Unit-8.
  • Kumar, V., & Sharma, A. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1149-1152.
  • Camarero, J. A. (2017). Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. Methods in molecular biology (Clifton, N.J.), 1545, 175-188.
  • G. J. L. Bernardes, J. M. G. V. de la Torre, F. L. van Delft, J. C. M. van Hest and F. P. J. T. Rutjes, Org. Biomol. Chem., 2018, 16, 5849-5853.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Rovero, P., et al. (2011). Investigation of the Best Conditions to Obtain c(RGDfK) Peptide on Solid Phase. International journal of medicinal chemistry, 2011, 849825.
  • D'Souza, C., & El-Sagheer, A. H. (2017). Peptide Conjugation via CuAAC ‘Click’ Chemistry. Molecules, 22(11), 1878.
  • protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]

  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296.
  • Cronin, J. R., et al. (2021). Universal peptide synthesis via solid-phase methods fused with chemputation.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Hong, S., & Lee, J. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(33), 7624-7643.
  • acr92651. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis [Video]. YouTube. [Link]

Sources

Application Note: (S)-2-Aminohex-4-ynoic Acid in Protein Degrader Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (S)-2-Aminohex-4-ynoic acid (also known as (S)-2-Amino-4-hexynoic acid ; CAS 29834-76-2) in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs (Proteolysis Targeting Chimeras).

Unlike the commonly used terminal alkyne analogues (e.g., Propargylglycine or Homopropargylglycine) utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this internal alkyne building block offers distinct geometric and metabolic advantages. It is primarily employed to construct metabolically stable linkers and access 1,5-disubstituted triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), enabling novel vector orientations for E3 ligase-POI pairing.

Introduction & Technical Profile

In the development of heterobifunctional degraders, the linker is not merely a connector but a critical determinant of degradation efficiency (Dmax) and potency (DC50). While terminal alkynes are standard for "click" chemistry, they often suffer from metabolic instability (e.g., oxidation of the terminal hydrogen) and restricted geometry (forming only 1,4-triazoles).

(S)-2-Aminohex-4-ynoic acid introduces a methyl-capped internal alkyne into the peptide or linker backbone. This modification serves three pivotal roles:

  • Geometric Diversification: Enables the formation of 1,5-disubstituted 1,2,3-triazoles via RuAAC, altering the exit vector of the linker compared to the standard 1,4-isomer.

  • Metabolic Stability: The terminal methyl group blocks metabolic oxidation pathways common to terminal alkynes.

  • Conformational Constraint: The linear alkyne bond imposes rigidity, reducing the entropic penalty of binding ternary complex formation.

Chemical Specifications
PropertyDetail
IUPAC Name (2S)-2-aminohex-4-ynoic acid
Common Name L-2-Amino-4-hexynoic acid
CAS Number 29834-76-2
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Functional Group Internal Alkyne (Methyl-capped)
Solubility Water, Methanol, DMSO
Primary Application RuAAC Click Chemistry, Rigid Linker Synthesis

Strategic Application: RuAAC-Mediated Linker Synthesis

The primary utility of (S)-2-Aminohex-4-ynoic acid in PROTAC libraries is to access the 1,5-disubstituted triazole scaffold. In standard CuAAC "click" chemistry, terminal alkynes yield 1,4-triazoles. By switching to this internal alkyne and using a Ruthenium catalyst, researchers can invert the steric bulk and directional vector of the linker.

Mechanism of Action: Geometric Control

Changing the linker orientation can drastically affect the cooperativity (α) of the ternary complex (POI-PROTAC-E3). The 1,5-triazole formed by (S)-2-Aminohex-4-ynoic acid creates a more sterically demanding and compact turn compared to the extended 1,4-triazole.

Pathway Diagram: Geometric Divergence

RuAAC_vs_CuAAC Start Azide-Linker-Warhead Cu_Cat Cu(I) Catalyst (CuAAC) Start->Cu_Cat Ru_Cat Cp*RuCl(PPh3)2 (RuAAC) Start->Ru_Cat Alkyne_Term Terminal Alkyne (Propargylglycine) Alkyne_Term->Cu_Cat Alkyne_Int Internal Alkyne ((S)-2-Aminohex-4-ynoic acid) Alkyne_Int->Ru_Cat Prod_14 1,4-Triazole PROTAC (Linear/Extended Vector) Cu_Cat->Prod_14 Regioselective Prod_15 1,5-Triazole PROTAC (Sterically Congested/Altered Vector) Ru_Cat->Prod_15 Regioselective Effect Altered Ternary Complex Cooperativity Prod_14->Effect Prod_15->Effect

Caption: Divergent synthesis of PROTAC isomers using Terminal vs. Internal alkyne building blocks to modulate ternary complex geometry.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

(S)-2-Aminohex-4-ynoic acid is compatible with standard Fmoc-SPPS protocols. The internal alkyne side chain does not require a protecting group, making it robust against TFA cleavage cocktails.

Reagents:

  • Fmoc-(S)-2-Aminohex-4-ynoic acid (commercial or prepared via Fmoc-OSu protection).

  • Resin: Rink Amide or Wang resin.

  • Coupling Agents: HATU/DIEA or DIC/Oxyma.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF (5x).

  • Coupling:

    • Dissolve Fmoc-(S)-2-Aminohex-4-ynoic acid (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.

    • Add to resin and shake at room temperature for 45–60 min.

    • Note: The steric bulk of the internal alkyne is minimal; extended coupling times are rarely needed.

  • Washing: Drain and wash with DMF (5x) and DCM (3x).

  • Capping (Optional): Acetylate unreacted amines with Ac₂O/Pyridine if synthesis continues.

  • Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The alkyne is stable under these conditions.

Protocol B: Ruthenium-Catalyzed Click Reaction (RuAAC)

This protocol describes the ligation of a peptide containing (S)-2-Aminohex-4-ynoic acid to an Azide-functionalized E3 ligase ligand (e.g., Thalidomide-azide).

Safety Note: Ruthenium catalysts are sensitive to air/moisture; perform under inert atmosphere (N₂ or Ar) for best results, though robust protocols exist.

Materials:

  • Alkyne Component: Peptide-containing (S)-2-Aminohex-4-ynoic acid (1.0 eq).

  • Azide Component: Azide-Linker-Ligand (1.1 eq).

  • Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%).

  • Solvent: Degassed Dioxane, THF, or DMF.

Workflow:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Alkyne and Azide components in degassed solvent (0.1 M concentration).

  • Catalyst Addition: Add Cp*RuCl(PPh₃)₂ (solid or stock solution) under an inert gas stream.

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Critical Check: Unlike CuAAC, RuAAC on internal alkynes is slower and often requires thermal activation. Monitor by LC-MS for the disappearance of the alkyne mass.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo.

    • Purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Verify the formation of the 1,5-triazole product by ¹H-NMR (distinct shift of triazole proton if applicable, though fully substituted triazoles lack this; use NOESY to confirm regiochemistry if necessary).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in RuAAC Steric hindrance or catalyst deactivation.Increase catalyst load to 10 mol%; Ensure strict oxygen-free conditions; Increase Temp to 80°C.
Incomplete Coupling (SPPS) Aggregation of peptide chain.Use double coupling (2 x 30 min) or switch to microwave-assisted synthesis (50°C).
Regioisomer Contamination Thermal cycloaddition (non-catalytic).Ensure reaction temperature does not exceed 100°C to avoid background Huisgen cycloaddition (which gives mixed isomers).

References

  • RuAAC Mechanism: Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. [Link]

  • PROTAC Linker Design: Testa, A., et al. (2020). "Linker Design in PROTACs: The difference between a good and a great degrader." Drug Discovery Today. [Link]

  • Vendor Specification: CP Lab Safety. (S)-2-Aminohex-4-ynoic acid Specifications. Available at: [Link]

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Advantage of (S)-2-Aminohex-4-ynoic Acid in Enzyme Inhibitor Design

(S)-2-Aminohex-4-ynoic acid is a chiral non-proteinogenic amino acid that serves as a valuable and strategic starting material in the synthesis of potent enzyme inhibitors. Its utility is particularly exemplified in the creation of mechanism-based inhibitors, where the molecule's inherent functionalities are exploited to achieve irreversible inactivation of a target enzyme. The key structural features of (S)-2-Aminohex-4-ynoic acid – the α-amino acid moiety, the defined (S)-stereochemistry, and the reactive terminal alkyne – provide a versatile scaffold for the design of targeted therapeutics.

This application note will focus on the use of (S)-2-Aminohex-4-ynoic acid as a precursor for the synthesis of (S)-4-Aminohex-5-enoic acid, commercially known as Vigabatrin. Vigabatrin is an anticonvulsant drug that acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2][3] By inhibiting GABA-T, Vigabatrin prevents the degradation of the primary inhibitory neurotransmitter in the central nervous system, GABA, leading to an increase in its concentration and a reduction in seizure activity.[1][4][5] This guide will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and methods for the biochemical evaluation of the synthesized inhibitor.

The Target Enzyme: γ-Aminobutyric Acid Transaminase (GABA-T)

GABA-T is a pyridoxal phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[4][6] In the brain, it converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[7] Due to its critical role in regulating GABA levels, GABA-T is a prime therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[4][5]

Mechanism of Irreversible Inhibition by Vigabatrin

Vigabatrin is a classic example of a "suicide inhibitor" or mechanism-based inactivator.[3] The (S)-enantiomer is the pharmacologically active form. The enzyme's catalytic mechanism is exploited to activate the inhibitor, which then covalently modifies and irreversibly inactivates the enzyme. The vinyl group of Vigabatrin, synthesized from the alkyne of (S)-2-Aminohex-4-ynoic acid, is the key to this process. The inactivation mechanism is believed to proceed as follows:

  • Initial Binding: Vigabatrin, as a GABA analogue, binds to the active site of GABA-T.

  • Enzyme-Catalyzed Activation: The enzyme's catalytic machinery initiates a reaction with the inhibitor, similar to its natural substrate, GABA.

  • Covalent Adduct Formation: This activation leads to the formation of a reactive intermediate that covalently bonds with a nucleophilic residue in the enzyme's active site, or with the PLP cofactor.

  • Irreversible Inactivation: The formation of this stable covalent adduct permanently blocks the enzyme's activity. The recovery of enzymatic function requires the synthesis of new enzyme molecules.[3]

G cluster_0 GABA-T Active Site Enzyme GABA-T + PLP Cofactor InitialComplex Enzyme-Inhibitor Complex Enzyme->InitialComplex Binds to Active Site Vigabatrin (S)-Vigabatrin (Inhibitor) Vigabatrin->InitialComplex ActivatedIntermediate Reactive Intermediate (Activated by Enzyme) InitialComplex->ActivatedIntermediate Enzyme Catalysis InactiveEnzyme Irreversibly Inactivated Enzyme-Inhibitor Adduct ActivatedIntermediate->InactiveEnzyme Covalent Bond Formation

Caption: Mechanism of GABA-T inactivation by Vigabatrin.

Synthesis of (S)-Vigabatrin from (S)-2-Aminohex-4-ynoic Acid

The synthesis of (S)-Vigabatrin from (S)-2-Aminohex-4-ynoic acid involves the selective reduction of the alkyne functionality to a terminal alkene, without affecting the carboxylic acid and amino groups. A common and effective method for this transformation is catalytic hydrogenation using a partially poisoned catalyst, such as Lindlar's catalyst.

G StartingMaterial (S)-2-Aminohex-4-ynoic acid Reaction Catalytic Hydrogenation (Lindlar's Catalyst, H2) StartingMaterial->Reaction Product (S)-Vigabatrin ((S)-4-Aminohex-5-enoic acid) Reaction->Product

Caption: Synthetic pathway from (S)-2-Aminohex-4-ynoic acid to (S)-Vigabatrin.

Experimental Protocol: Synthesis of (S)-Vigabatrin

This protocol is based on the established method of selective alkyne reduction.[8]

Materials:

  • (S)-2-Aminohex-4-ynoic acid hydrochloride (or free base)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Pyridine

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-2-Aminohex-4-ynoic acid (1 equivalent) in methanol. If starting from the hydrochloride salt, add 1 equivalent of a non-nucleophilic base like triethylamine to liberate the free amino acid.

  • Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10% by weight of the starting material) and a small amount of pyridine. The pyridine helps to further control the catalyst's activity and prevent over-reduction to the alkane.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.

  • Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[8] Dissolve the crude product in a minimal amount of hot water, then add ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of the Synthesized Product

The identity and purity of the synthesized (S)-Vigabatrin should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Appearance of signals corresponding to the vinyl protons (typically in the 5-6 ppm range) and disappearance of the alkyne proton signal.
¹³C NMR Appearance of signals for the sp² carbons of the double bond and disappearance of the sp carbons of the triple bond.
Mass Spectrometry Observation of the correct molecular ion peak for Vigabatrin (C₆H₁₁NO₂).
FT-IR Spectroscopy Disappearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and appearance of the alkene C=C stretch (around 1620-1680 cm⁻¹).
HPLC A single major peak indicating high purity. Chiral HPLC can be used to confirm the enantiomeric purity.[9][10]
Melting Point Comparison with the literature value for Vigabatrin (approximately 171-176°C).[11]

Biochemical Evaluation of Inhibitor Activity

The inhibitory potency of the synthesized Vigabatrin against GABA-T can be determined using a biochemical assay. A common method is a coupled enzyme assay that measures the production of one of the reaction products.

Experimental Protocol: GABA-T Inhibition Assay

This protocol is adapted from established methods for measuring GABA-T activity.[7]

Materials:

  • Purified GABA-T enzyme

  • Synthesized (S)-Vigabatrin

  • GABA (substrate)

  • α-Ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)

  • NAD⁺ (or NADP⁺, depending on the SSADH used)

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of GABA, α-ketoglutarate, NAD⁺, and the synthesized Vigabatrin in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Control Wells: Assay buffer, GABA-T, SSADH, GABA, α-ketoglutarate, and NAD⁺.

    • Inhibitor Wells: Assay buffer, GABA-T, SSADH, GABA, α-ketoglutarate, NAD⁺, and varying concentrations of synthesized Vigabatrin.

    • Blank Wells: All components except GABA-T.

  • Pre-incubation (for time-dependent inhibition): To assess irreversible inhibition, pre-incubate GABA-T with different concentrations of Vigabatrin for various time points before initiating the reaction by adding the substrates (GABA and α-ketoglutarate).

  • Reaction Initiation: Start the reaction by adding GABA and α-ketoglutarate to all wells.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm over time. This corresponds to the reduction of NAD⁺ to NADH by SSADH as it converts the succinic semialdehyde (produced by GABA-T) to succinate.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

(S)-2-Aminohex-4-ynoic acid is a highly effective precursor for the synthesis of the mechanism-based enzyme inhibitor Vigabatrin. The synthetic route, involving a selective reduction of the alkyne to a vinyl group, is a straightforward and efficient method for producing this potent anticonvulsant. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biochemical evaluation of Vigabatrin derived from this strategic starting material. This approach underscores the power of rational drug design, where a deep understanding of enzyme mechanisms informs the synthesis of targeted and effective therapeutics.

References

  • CN110713440A - Preparation method of vigabatrin - Google Patents. (n.d.).
  • Gram scale synthesis of Vigabatrin enantiomers. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Towards a Synthesis of Vigabatrin Using Glycal Chemistry. (n.d.). PubMed Central (PMC). Retrieved January 29, 2026, from [Link]

  • What is the mechanism of Vigabatrin? - Patsnap Synapse. (2024, July 17). Retrieved January 29, 2026, from [Link]

  • Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. (1989). PubMed. Retrieved January 29, 2026, from [Link]

  • Vigabatrin: Uses, Dosage, Side Effects, Warnings. (2024, December 5). Drugs.com. Retrieved January 29, 2026, from [Link]

  • Vigabatrin - StatPearls - NCBI Bookshelf. (2024, October 29). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents. (n.d.).
  • Chemistry Review(s) - accessdata.fda.gov. (2009, June 4). U.S. Food and Drug Administration. Retrieved January 29, 2026, from [Link]

  • Process for preparing 4-amino-5-hexenoic acid from succinimide - European Patent Office - EP 2537827 A1. (2011, June 24). Googleapis.com. Retrieved January 29, 2026, from [Link]

  • Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). YouTube. Retrieved January 29, 2026, from [Link]

  • GABA enzymatic assay kit. (2019). PubMed. Retrieved January 29, 2026, from [Link]

  • A concise review on analytical profile of Vigabatrin. (2009, August 21). Retrieved January 29, 2026, from [Link]

  • Pharmacology and Clinical Pharmacology of Vigabatrin. (1990). PubMed. Retrieved January 29, 2026, from [Link]

  • Measuring Human Brain GABA in Vivo: Effects of GABA-transaminase Inhibition With Vigabatrin. (1997). PubMed. Retrieved January 29, 2026, from [Link]

  • GABA Aminotransferase (GABAT) Assay Kit. (n.d.). Biomedical Research Service Center. Retrieved January 29, 2026, from [Link]

  • Quantification of Vigabatrin Using Visible Spectrophotometry and HPTLC by Derivatization Method. (2026, January 22). Retrieved January 29, 2026, from [Link]

  • GABA changes with vigabatrin in the developing human brain. (1998). PubMed. Retrieved January 29, 2026, from [Link]

  • GABA Aminotransferase (GABA-T) activity assay kit. (n.d.). Creative BioMart. Retrieved January 29, 2026, from [Link]

  • Determination of GABA and Vigabatrin in Human Plasma by a Rapid and Simple HPLC Method. (1993). PubMed. Retrieved January 29, 2026, from [Link]

  • (PDF) Pharmacological Review of Vigabatrin. (2025, August 7). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Gain-of-function GABRB3 variants identified in vigabatrin-hypersensitive epileptic encephalopathies. (2020, November 19). YouTube. Retrieved January 29, 2026, from [Link]

  • "Method development and validation of vigabatrin using ICH guidelines." (2024, November 19). Retrieved January 29, 2026, from [Link]

  • Full article: GABA enzymatic assay kit. (2019, September 13). Taylor & Francis. Retrieved January 29, 2026, from [Link]

  • Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy. (1995). PubMed. Retrieved January 29, 2026, from [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023, November 30). MDPI. Retrieved January 29, 2026, from [Link]

  • Draw the structures of hex-2-en-4-ynoic acid. (2022, October 16). YouTube. Retrieved January 29, 2026, from [Link]

Sources

Click chemistry reactions with (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the use of (S)-2-Aminohex-4-ynoic acid , a specialized non-canonical amino acid (ncAA).[1]

Editorial Note: Unlike its structural isomer L-Homopropargylglycine (HPG), which contains a terminal alkyne, (S)-2-Aminohex-4-ynoic acid contains an internal alkyne.[1] This structural distinction dictates an entirely different set of chemical reactivities and applications. This guide focuses on its specific utility in Ruthenium-catalyzed Click Chemistry (RuAAC) and Stimulated Raman Scattering (SRS) Microscopy , preventing the common error of attempting Copper-catalyzed (CuAAC) reactions with this reagent.

High-Fidelity Metabolic Probing via Internal Alkynes

Molecule Profile & Mechanism of Action

(S)-2-Aminohex-4-ynoic acid is a methionine surrogate engineered for bioorthogonal chemistry.[1] Its internal alkyne moiety (


) offers a distinct chemical handle compared to standard terminal alkyne probes (e.g., HPG, Pra).
Structural & Functional Logic[1][2]
  • Methionine Isostere: The side chain length and steric volume of the 4-ynoic acid mimic the natural amino acid Methionine (Met). This allows the molecule to be charged onto tRNA^Met by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into nascent proteins during translation.

  • The "Internal" Advantage:

    • Raman Spectroscopy: The internal alkyne vibration (

      
      2250 cm⁻¹) falls in the cellular "silent region" but is spectrally distinct from terminal alkynes (
      
      
      
      2100 cm⁻¹) and nitriles. This enables multi-color vibrational imaging (e.g., imaging two different metabolic pools simultaneously).
    • Orthogonal Click Chemistry: Internal alkynes are inert to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Instead, they participate in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , yielding 1,4,5-trisubstituted triazoles. This allows for orthogonal labeling schemes where a terminal alkyne and an internal alkyne can be addressed separately in the same sample.

Chemical Comparison
Feature(S)-2-Aminohex-4-ynoic Acid L-Homopropargylglycine (HPG)
Alkyne Type Internal (

)
Terminal (

)
CuAAC Reactivity Inert (No reaction)High (Forms 1,4-triazole)
RuAAC Reactivity High (Forms 1,4,5-triazole)Moderate (Forms 1,5-triazole)
Raman Shift

2240–2260 cm⁻¹

2120 cm⁻¹
Metabolic Stability High (Resistant to Glaser coupling)Moderate

Experimental Workflows

Workflow Visualization

The following diagram illustrates the decision matrix for using (S)-2-Aminohex-4-ynoic acid versus standard terminal alkynes.

Workflow Start Start: Experimental Goal Molecule (S)-2-Aminohex-4-ynoic Acid Start->Molecule Inc Metabolic Incorporation (Met Depletion) Molecule->Inc Choice Detection Method? Inc->Choice Raman SRS/CARS Microscopy (Live/Fixed Cells) Choice->Raman Non-invasive Click Chemical Ligation (Fixed/In Vitro) Choice->Click Tagging Result1 Vibrational Image (~2250 cm⁻¹) Raman->Result1 RuAAC RuAAC Reaction (Cp*RuCl Catalyst) Click->RuAAC Correct Method CuAAC CuAAC Reaction (CuSO4/Ascorbate) Click->CuAAC Incorrect Method Result2 Fluorescent/Biotin Conjugate RuAAC->Result2 Fail FAILURE: No Reaction CuAAC->Fail

Caption: Decision tree highlighting the critical requirement for Ruthenium catalysis or Raman imaging, and the failure mode of Copper catalysis.

Detailed Protocols

Protocol A: Metabolic Incorporation (Mammalian Cells)

Objective: Replace endogenous Methionine with (S)-2-Aminohex-4-ynoic acid in nascent proteins.[1]

Reagents:

  • Methionine-free DMEM (or RPMI).[1]

  • Dialyzed Fetal Bovine Serum (dFBS) (to remove trace Met).

  • (S)-2-Aminohex-4-ynoic acid (Stock: 100 mM in DMSO or water).[1]

Step-by-Step:

  • Depletion: Wash cells (e.g., HeLa, HEK293) 2x with warm PBS. Incubate in Met-free medium supplemented with 10% dFBS for 30–60 minutes to deplete intracellular Methionine reserves.

  • Labeling: Replace medium with Met-free medium containing 0.1 mM to 1.0 mM (S)-2-Aminohex-4-ynoic acid .

    • Note: 1.0 mM is standard for short pulses (1–4 hours). Lower concentrations (0.1 mM) can be used for longer durations (overnight) to minimize toxicity.

  • Pulse: Incubate cells at 37°C / 5% CO₂ for the desired pulse duration.

  • Termination:

    • For Raman: Wash 3x with PBS and fix with 4% Paraformaldehyde (PFA) or image live in phenol-red-free buffer.[1]

    • For Click: Wash 3x with PBS, harvest, or fix with 4% PFA/Methanol.

Protocol B: Ruthenium-Catalyzed Click Reaction (RuAAC)

Objective: Chemoselective ligation of an azide-tag to the internal alkyne. Warning: Ruthenium catalysts are generally not cell-permeable and can be cytotoxic.[1] This protocol is optimized for cell lysates or fixed/permeabilized cells .

Reagents:

  • Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).

  • Azide Probe: Biotin-Azide or Fluorophore-Azide.[1][2]

  • Solvent: DMF/Water or THF/Water mixture.

Step-by-Step (Lysate Labeling):

  • Preparation: Dilute protein lysate (1–2 mg/mL) in PBS.

  • Reaction Mix: Add the following in order:

    • Azide probe (Final: 50–100 µM).

    • [Cp*RuCl(PPh₃)₂] (Final: 100–500 µM). Dissolve catalyst in DMF immediately before use.

    • Note: RuAAC is slower than CuAAC. Higher catalyst loading and temperature may be required.

  • Incubation: Incubate at 37°C for 4–12 hours with gentle agitation.

    • Optimization: Unlike CuAAC, RuAAC is sensitive to steric bulk. If reaction is sluggish, increase temperature to 50°C (if protein stability allows).

  • Cleanup: Precipitate proteins (acetone or chloroform/methanol) to remove excess catalyst and probe before Western Blot analysis.

Protocol C: Stimulated Raman Scattering (SRS) Imaging

Objective: Label-free visualization of nascent proteins.[1]

Parameters:

  • Pump/Stokes Lasers: Tune the energy difference (

    
    ) to match the internal alkyne stretch.
    
  • Target Wavenumber: Scan chemically pure (S)-2-Aminohex-4-ynoic acid first to determine the exact peak (typically 2240–2260 cm⁻¹ ).[1]

  • Off-Resonance: Acquire an image at 2000 cm⁻¹ (silent region baseline) to subtract non-specific background.

  • Contrast: The resulting image represents the density of newly synthesized proteins incorporating the ncAA.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Signal (Fluorescence) Used Copper Catalyst Switch to Ruthenium ([Cp*RuCl(PPh₃)₂]) .[1] Internal alkynes do not react with Copper(I).
Low Signal (RuAAC) Steric HindranceUse a "linker-extended" azide to reduce steric clash with the methyl cap of the internal alkyne.
Low Signal (Raman) Low IncorporationIncrease ncAA concentration (up to 4 mM) or pulse duration. Ensure complete Met depletion prior to pulse.
Cell Toxicity Met StarvationSupplement with a small amount of Met (5-10% of normal) if pulse >12 hours, or reduce ncAA concentration.

References

  • Structure & Reactivity of Internal Alkynes

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[3] Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

  • Raman Tagging with Alkynes

    • Yamakoshi, H., et al. "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells." Journal of the American Chemical Society 133.36 (2011): 14260-14269. Link

  • Metabolic Incorporation of Met Analogs

    • Dieterich, D. C., et al. "Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine." Nature Protocols 2.3 (2007): 532-540.[1] (Note: Protocol for HPG, adaptable for Hex-4-ynoic acid). Link

  • Ruthenium Catalysis Mechanism

    • Boren, B. C., et al. "Ruthenium-catalyzed azide-alkyne cycloaddition: Scope and mechanism."[1] Journal of the American Chemical Society 130.28 (2008): 8923-8930. Link

Sources

Application Notes and Protocols: Characterizing Enzyme Inhibition with (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Power of Irreversible Inhibition

(S)-2-Aminohex-4-ynoic acid is a potent enzyme inhibitor that has garnered significant interest in the scientific community for its unique mechanism of action. As a "suicide substrate," it is processed by its target enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This powerful mode of inhibition makes (S)-2-Aminohex-4-ynoic acid and similar compounds valuable tools in drug discovery and for elucidating the roles of their target enzymes in various physiological and pathological processes.

This application note provides a comprehensive guide to designing and executing an enzyme inhibition assay using (S)-2-Aminohex-4-ynoic acid, with a focus on two of its key targets: GABA aminotransferase (GABA-AT) and Ornithine Aminotransferase (OAT).

Scientific Principles: The "Suicide Substrate" Mechanism

(S)-2-Aminohex-4-ynoic acid is an example of a mechanism-based irreversible inhibitor.[1] Unlike reversible inhibitors, which bind to and dissociate from the enzyme, irreversible inhibitors form a stable, often covalent, bond with the enzyme, permanently rendering it inactive.[3] The term "suicide substrate" aptly describes how the enzyme essentially participates in its own demise by catalytically converting the inhibitor into a reactive species.[1]

The general mechanism for a two-step irreversible inhibition can be depicted as follows:

G E_I E + I EI E•I E_I->EI k_on / k_off (Ki) E_I_inactive E-I (Inactive) EI->E_I_inactive k_inact

Figure 1: Two-step mechanism of irreversible enzyme inhibition.

In this model, the enzyme (E) and inhibitor (I) first form a reversible, non-covalent complex (E•I) with an affinity described by the inhibition constant (Ki). Subsequently, the enzyme catalyzes the conversion of the bound inhibitor into a reactive intermediate, which then forms a covalent bond with the enzyme, resulting in the inactivated enzyme (E-I). This second, irreversible step is characterized by the rate constant of inactivation (k_inact).[4]

Featured Application: Inhibition of GABA Aminotransferase (GABA-AT)

GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Inhibition of GABA-AT leads to an increase in GABA levels, which has therapeutic potential in conditions such as epilepsy and other neurological disorders.[2]

Protocol: GABA-AT Inhibition Assay

This protocol is designed to determine the time- and concentration-dependent inhibition of GABA-AT by (S)-2-Aminohex-4-ynoic acid using a continuous coupled-enzyme spectrophotometric assay. The activity of GABA-AT is monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be measured as an increase in absorbance at 340 nm.[5]

Materials and Reagents:

  • Recombinant or purified GABA-AT

  • (S)-2-Aminohex-4-ynoic acid

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of (S)-2-Aminohex-4-ynoic acid pre_incubate Pre-incubate GABA-AT with inhibitor for varying times (t = 0, 5, 10, 20, 30 min) prep_inhibitor->pre_incubate prep_reagents Prepare reaction mixture: GABA, α-KG, NADP+, SSADH in buffer initiate_reaction Initiate reaction by adding the reaction mixture prep_reagents->initiate_reaction pre_incubate->initiate_reaction measure_abs Measure absorbance at 340 nm kinetically over time initiate_reaction->measure_abs plot_progress Plot absorbance vs. time to determine initial velocities measure_abs->plot_progress plot_kobs Plot ln(residual activity) vs. time to determine k_obs plot_progress->plot_kobs plot_kinact Plot k_obs vs. [Inhibitor] to determine k_inact and K_I plot_kobs->plot_kinact

Figure 2: Experimental workflow for the GABA-AT inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (S)-2-Aminohex-4-ynoic acid in an appropriate solvent (e.g., water or buffer).

    • Prepare serial dilutions of the inhibitor to cover a range of concentrations (e.g., 0-100 µM).

    • Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP+, and SSADH in potassium pyrophosphate buffer (pH 8.6). The final concentrations should be optimized for the specific enzyme and experimental conditions.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of GABA-AT to each well.

    • Add varying concentrations of (S)-2-Aminohex-4-ynoic acid to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 5, 10, 20, and 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Data Acquisition:

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

Data Analysis and Interpretation

The data from this assay can be analyzed to determine the key kinetic parameters of irreversible inhibition: k_inact and K_I .

  • Determination of the Observed Rate of Inactivation (k_obs):

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this plot will be the negative of the observed rate of inactivation (-k_obs).

  • Determination of k_inact and K_I:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • This plot should yield a hyperbolic curve that can be fitted to the following equation:

      k_obs = (k_inact * [I]) / (K_I + [I])

    • From this fit, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined.[6]

Sample Data:

[Inhibitor] (µM)Pre-incubation Time (min)% Residual Activity
100100
10565
101042
102018
10308
500100
50535
501012
50201.5
5030<1

Table 1: Sample data for time- and concentration-dependent inhibition of GABA-AT.

Alternative Application: Inhibition of Ornithine Aminotransferase (OAT)

OAT is a mitochondrial enzyme that catalyzes the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[7][8] It plays a crucial role in amino acid metabolism, and its dysregulation is associated with certain metabolic disorders.[7] (S)-2-Aminohex-4-ynoic acid is also known to be an irreversible inhibitor of OAT.[9]

Protocol: OAT Inhibition Assay

The inhibition of OAT can be assessed using a colorimetric assay that detects the formation of glutamate-γ-semialdehyde. This product spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C), which reacts with o-aminobenzaldehyde to produce a colored product that can be measured spectrophotometrically.[10]

Materials and Reagents:

  • Recombinant or purified OAT

  • (S)-2-Aminohex-4-ynoic acid

  • L-ornithine (substrate)

  • α-ketoglutarate (co-substrate)

  • o-aminobenzaldehyde

  • Potassium phosphate buffer (pH 8.0)

  • Trichloroacetic acid (TCA) for stopping the reaction

  • 96-well microplates

  • Microplate spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of (S)-2-Aminohex-4-ynoic acid pre_incubate Pre-incubate OAT with inhibitor for a fixed time prep_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding L-ornithine and α-ketoglutarate pre_incubate->initiate_reaction incubate Incubate for a set time initiate_reaction->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction develop_color Add o-aminobenzaldehyde and incubate to develop color stop_reaction->develop_color measure_abs Measure absorbance develop_color->measure_abs plot_ic50 Plot % inhibition vs. [Inhibitor] to determine IC50 measure_abs->plot_ic50 ic50_shift Perform IC50 shift assay by varying pre-incubation time plot_ic50->ic50_shift

Figure 3: Experimental workflow for the OAT inhibition assay.

Step-by-Step Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • In separate tubes, pre-incubate OAT with various concentrations of (S)-2-Aminohex-4-ynoic acid for a fixed time (e.g., 30 minutes) at 37°C. Include a no-inhibitor control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding L-ornithine and α-ketoglutarate to each tube.

    • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding TCA.

    • Add o-aminobenzaldehyde and incubate to allow for color development.

    • Centrifuge to pellet any precipitate.

  • Data Acquisition:

    • Transfer the supernatant to a 96-well plate and measure the absorbance at the appropriate wavelength.

Data Analysis: The IC50 Shift Assay

For irreversible inhibitors, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is time-dependent.[6] An IC50 shift assay is a common method to characterize this time-dependency.[11][12]

  • Procedure:

    • Perform the OAT inhibition assay as described above, but with different pre-incubation times of the enzyme and inhibitor (e.g., 0, 15, and 30 minutes) before adding the substrates.

  • Analysis:

    • Determine the IC50 value for each pre-incubation time.

    • A significant decrease in the IC50 value with increasing pre-incubation time is indicative of irreversible inhibition.[11] The magnitude of this "shift" provides a qualitative measure of the inhibitor's time-dependent potency.

Sample Data:

Pre-incubation Time (min)IC50 (µM)
085
1522
308

Table 2: Sample IC50 shift data for OAT inhibition.

Troubleshooting

Problem Possible Cause Solution
High background signalReagent instability or contaminationPrepare fresh reagents; ensure proper storage.
No or low enzyme activityInactive enzyme; incorrect buffer pH or temperatureVerify enzyme activity with a positive control; optimize assay conditions.
Inconsistent resultsPipetting errors; temperature fluctuationsUse calibrated pipettes; ensure consistent temperature control.
No inhibition observedInhibitor concentration too low; inhibitor instabilityTest a wider range of inhibitor concentrations; verify inhibitor integrity.

Conclusion

The protocols and data analysis methods outlined in this application note provide a robust framework for characterizing the irreversible inhibition of enzymes by (S)-2-Aminohex-4-ynoic acid. By carefully designing and executing these assays, researchers can gain valuable insights into the potency and mechanism of action of this and other suicide substrates, facilitating their use in both basic research and drug development.

References

Sources

Application Note: Post-Translational Modification Profiling via (S)-2-Aminohex-4-ynoic Acid (Hpg)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The analysis of nascent protein synthesis—distinct from the static total proteome—is critical for understanding rapid cellular responses to drug treatments, stress, or differentiation. Traditional methods using radioisotopes (


S-Methionine) lack spatial resolution and mass spectrometry compatibility.

This guide details the application of (S)-2-Aminohex-4-ynoic acid , commonly known as L-Homopropargylglycine (Hpg) .[1] Hpg is a methionine (Met) surrogate containing a terminal alkyne.[1] Due to the promiscuity of Methionyl-tRNA synthetase (MetRS), Hpg is charged onto tRNA


 and incorporated into growing polypeptide chains during translation.

Once incorporated, the bioorthogonal alkyne handle reacts exclusively with azide-functionalized detection reagents via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling two distinct workflows:

  • BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging): Affinity purification for mass spectrometry.

  • FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging): Spatiotemporal imaging of protein synthesis.[2][3]

Mechanism of Incorporation[4]

The success of Hpg labeling relies on the "Met-depletion" strategy. MetRS has a binding pocket that accommodates the linear alkyne of Hpg, but it prefers native Methionine by a factor of ~390-fold. Therefore, depleting endogenous Met is a prerequisite for high-efficiency Hpg incorporation.

Hpg_Mechanism Met_Depletion Step 1: Met Depletion (Removes Competition) Hpg_Entry Step 2: Hpg Addition (S)-2-Aminohex-4-ynoic acid Met_Depletion->Hpg_Entry Pre-condition MetRS MetRS Enzyme (Charges tRNA) Hpg_Entry->MetRS Substrate Translation Ribosomal Translation (Met -> Hpg Sub) MetRS->Translation Hpg-tRNA Nascent_Protein Nascent Protein (Alkyne-Tagged) Translation->Nascent_Protein Synthesis Click_Reaction CuAAC Click Reaction (Azide-Tag Ligation) Nascent_Protein->Click_Reaction Post-Translation

Figure 1: The metabolic incorporation pathway of Hpg. Methionine depletion forces MetRS to utilize Hpg, tagging newly synthesized proteins with an alkyne handle.

Comparative Analysis: Hpg vs. Aha

While Azidohomoalanine (Aha) is another popular Met analog, Hpg offers distinct advantages in stability and toxicity profiles.

FeatureHpg (Alkyne-Met) Aha (Azide-Met) Implication
Chemical Handle Terminal AlkyneAzideHpg requires Azide-tags; Aha requires Alkyne-tags.[2][3]
MetRS Kinetics Slower activationFaster activationAha incorporates faster but competes more with residual Met.
Cellular Toxicity LowModerate to HighHpg is preferred for longer pulses (>4 hours) or sensitive lines.
Background Very LowLowAlkynes are virtually absent in native biology (zero background).
Stability HighModerateAzides can be reduced in reducing environments; Alkynes are inert.

Detailed Protocols

Phase A: Metabolic Labeling (Universal)

Reagents Required:

  • Methionine-free medium (DMEM or RPMI).

  • Dialyzed Fetal Bovine Serum (dFBS) (Standard FBS contains Met).

  • L-Homopropargylglycine (Hpg) stock (50 mM in water or PBS).

Protocol:

  • Preparation: Seed cells to reach ~70-80% confluency.

  • Wash: Aspirate growth medium. Wash cells 2x with warm PBS to remove extracellular Methionine.

  • Depletion (Critical): Incubate cells in Met-free medium (supplemented with 10% dFBS and L-glutamine) for 30–60 minutes at 37°C.

    • Why: This depletes the intracellular pool of free Methionine.

  • Pulse: Replace medium with fresh Met-free medium containing 50 µM Hpg .

    • Optimization: Pulse duration depends on protein turnover.

      • Fast turnover: 1–2 hours.

      • Proteomic profiling: 4–18 hours.

  • Termination:

    • For BONCAT: Proceed to Cell Lysis immediately.

    • For FUNCAT: Proceed to Fixation immediately.

Phase B: BONCAT (Proteomic Enrichment)

Core Principle: Covalent attachment of a Biotin-Azide tag allows streptavidin pull-down of the nascent proteome.

Lysis Buffer Note: Do NOT use buffers containing EDTA or EGTA. Chelators strip the Copper catalyst required for the click reaction, halting the tagging process.

Reagents:

  • Lysis Buffer: 50 mM Tris (pH 8.0), 1% SDS, Protease Inhibitors (EDTA-free).

  • Click Reagents: CuSOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , THPTA Ligand, Sodium Ascorbate, Biotin-Azide.
    

Workflow:

  • Lysis: Wash cells with PBS.[4] Lyse in SDS-buffer. Sonication is recommended to shear DNA (reduces viscosity).

  • Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.

  • Click Reaction Setup: Prepare the reaction mix. The order of addition is CRITICAL to prevent Cu(I) oxidation or precipitation.

    • Step 3a: Protein Lysate (100 µL).

    • Step 3b: Add THPTA Ligand (pre-mixed with CuSOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).[5]
      
      • Ratio: 100 µM CuSO

        
         : 500 µM THPTA (1:5 ratio protects Cu).
        
    • Step 3c: Add Biotin-Azide (20–50 µM final).

    • Step 3d: Add Sodium Ascorbate (2.5 mM final). This initiates the reaction.[5][6]

  • Incubation: Rotate end-over-end for 60 minutes at Room Temperature (RT) in the dark.

  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted Biotin-Azide.

  • Enrichment: Resuspend pellet in PBS/SDS. Incubate with Streptavidin-magnetic beads. Wash stringently (8M Urea) to remove non-specific binders.

  • Elution: On-bead digestion (Trypsin) for Mass Spectrometry.

Phase C: FUNCAT (Fluorescence Imaging)

Core Principle: Tagging nascent proteins with a Fluorophore-Azide (e.g., Alexa Fluor 488 Azide) for microscopy.[7]

Protocol:

  • Fixation: Wash cells with PBS.[4] Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Permeabilization: Wash 2x with PBS. Permeabilize with 0.25% Triton X-100 for 10 mins.

  • Blocking: Block with 3% BSA in PBS for 30 mins.

  • Click Cocktail Assembly: Prepare in PBS (Total volume per coverslip: ~50 µL).

    • Order of Addition:

      • PBS (Buffer)

      • CuSO

        
         (pre-mixed with THPTA ligand, 1:5 ratio). Final Cu: 100 µM.
        
      • Fluorophore-Azide (2–5 µM).

      • Sodium Ascorbate (10 mM).

  • Staining: Invert coverslip onto the Click Cocktail drop (on Parafilm). Incubate 30 mins at RT in humidified dark chamber.

  • Wash: Wash 3x with PBS containing 0.5 mM EDTA (removes excess copper ions which can quench fluorescence).

  • Counterstain: DAPI (Nuclei) or antibody co-stains.

Critical Optimization & Troubleshooting

The THPTA Advantage

Older protocols utilize TBTA. As a Senior Scientist, I strongly advise replacing TBTA with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Solubility: TBTA requires DMSO and often precipitates in aqueous buffers, causing "hot spots" of background signal. THPTA is water-soluble.[8][5]

  • Protein Integrity: THPTA acts as a sacrificial antioxidant, protecting histidine and cysteine residues from copper-induced oxidation during the reaction.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Signal (FUNCAT) Incomplete Met depletionIncrease starvation time to 60 mins; ensure FBS is dialyzed.
High Background Non-specific dye bindingWash with 0.5 mM EDTA after click; reduce Azide-dye concentration.
Protein Precipitation Copper oxidationPre-mix CuSO

and THPTA before adding to lysate.
No Signal (BONCAT) EDTA in Lysis BufferCheck Lysis Buffer formulation. EDTA kills the Cu catalyst.
Cell Death Copper Toxicity (Live)If performing live-cell click (rare for Hpg), reduce Cu to 50 µM.
Workflow Visualization

Protocol_Workflow cluster_0 Metabolic Labeling cluster_1 cluster_2 BONCAT (Proteomics) cluster_3 FUNCAT (Imaging) Step1 Met Starvation (30 min, Met-Free Media) Step2 Hpg Pulse (50 µM, 1-4 hrs) Step1->Step2 Branch Application? Step2->Branch B1 Lysis (No EDTA) Branch->B1 Enrichment F1 Fixation (PFA) & Permeabilization Branch->F1 Visualization B2 Click: Biotin-Azide + THPTA/Cu/Ascorbate B1->B2 B3 Streptavidin Enrichment B2->B3 B4 Mass Spectrometry B3->B4 F2 Click: Fluorophore-Azide + THPTA/Cu/Ascorbate F1->F2 F3 EDTA Wash (Remove Copper) F2->F3 F4 Fluorescence Microscopy F3->F4

Figure 2: Decision tree for Hpg applications. Note the divergence at the lysis/fixation step and the specific requirements for downstream analysis.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]

  • Beatty, K. E., Liu, J. C., Xie, F., Dieterich, D. C., Schuman, E. M., Wang, Q., & Tirrell, D. A. (2006). Fluorescence visualization of newly synthesized proteins in mammalian cells. Angewandte Chemie International Edition, 45(44), 7364–7367. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Hatzenpichler, R., & Orphan, V. J. (2015). Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Hydrocarbon and Lipid Microbiology Protocols, 145-157. [Link]

Sources

Application Note: High-Efficiency Synthesis and Incorporation of (S)-2-Aminohex-4-ynoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Internal Alkyne Advantage

(S)-2-Aminohex-4-ynoic acid (Ahhx) is a non-canonical amino acid (ncAA) featuring an internal alkyne moiety. Unlike its terminal alkyne counterparts—Propargylglycine (Pra) and Homopropargylglycine (Hpg)—Ahhx offers distinct physicochemical advantages in peptidomimetic design:

  • Bioorthogonal Raman Tagging: The internal alkyne stretch (~2230 cm⁻¹) lies in the cellular "silent region," distinct from terminal alkynes (~2125 cm⁻¹) and endogenous biomolecules. It exhibits a higher Raman cross-section, making it a superior probe for Stimulated Raman Scattering (SRS) microscopy.

  • Metabolic Stability: The internal triple bond is sterically shielded, rendering it resistant to metabolic degradation and copper-mediated side reactions that often plague terminal alkynes.

  • Structural Constraint: Ahhx serves as a rigid precursor for Ring-Closing Alkyne Metathesis (RCAM), enabling the synthesis of "stapled" peptides with alkyne bridges that mimic disulfide bonds but possess superior serum stability.

Scope of This Guide

This document details the asymmetric synthesis of the Fmoc-protected building block (since commercial stocks can be inconsistent), its solid-phase incorporation , and a protocol for structural stapling via RCAM.

Part 2: Synthesis of Fmoc-(S)-2-Aminohex-4-ynoic Acid[1]

Rationale: While commercially available, high-purity (>99% ee) Fmoc-Ahhx is best synthesized in-house to ensure the integrity of the chiral center, which is prone to racemization in long-term storage. We utilize the Ni(II)-BPB Chiral Auxiliary method (Belokon’s method) due to its operational simplicity, visual endpoint monitoring (color change), and high diastereoselectivity.

Reagents & Equipment
  • Auxiliary: (S)-BPB-Ni-Gly (Ni(II) complex of glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone).

  • Electrophile: 1-Bromo-2-butyne.

  • Solvents: DMF (Anhydrous), Acetone, Methanol, DCM.

  • Reagents: KOH, HCl (2N), Fmoc-OSu, NaHCO₃.

Protocol: Asymmetric Alkylation

Step 1: Alkylation

  • Dissolve (S)-BPB-Ni-Gly (5.0 g, 10 mmol) in anhydrous DMF (15 mL) under Argon.

  • Add powdered KOH (2.8 g, 50 mmol). The solution will turn deep red/brown.

  • Cool to 0°C. Dropwise add 1-bromo-2-butyne (1.75 mL, 20 mmol).

  • Stir vigorously at 0°C for 30 mins, then warm to RT. Stir for 2 hours.

    • Checkpoint: TLC (CHCl₃:Acetone 5:1) should show consumption of the red starting complex and appearance of a new diastereomer spot.

  • Quench with water (100 mL). The product precipitates. Filter and wash with water.

  • Purification: Recrystallize from Acetone/Water to isolate the major (S,S)-diastereomer.

Step 2: Hydrolysis & Auxiliary Recovery

  • Dissolve the alkylated complex in MeOH (30 mL) and 2N HCl (15 mL) .

  • Reflux gently for 30 minutes. The red color will fade to green (release of NiCl₂).

  • Cool and adjust pH to ~9 with NH₄OH. Extract the liberated chiral auxiliary (BPB) with CHCl₃ (can be recycled).

  • The aqueous phase contains the free amino acid and Ni(II) salts.

  • Pass the aqueous phase through an Ion Exchange Column (Dowex 50W x8, H+ form) . Wash with water (to remove Ni), then elute amino acid with 2M NH₄OH.

  • Lyophilize to obtain white powder: (S)-2-aminohex-4-ynoic acid .

Step 3: Fmoc Protection

  • Dissolve the free amino acid (1.0 eq) in water/dioxane (1:1). Add NaHCO₃ (2.5 eq).

  • Add Fmoc-OSu (1.1 eq) slowly at 0°C.

  • Stir at RT for 4 hours.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.

  • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Final Purification: Flash chromatography (DCM:MeOH 95:5) or recrystallization from EtOAc/Hexane.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Rationale: The internal alkyne is generally stable to standard Fmoc SPPS conditions. However, "soft" nucleophiles (thiols) in the cleavage cocktail can essentially add across the triple bond if not managed.

Loading & Coupling
  • Resin: Rink Amide MBHA (for amides) or Wang (for acids).

  • Coupling Reagents: HATU/HOAt is preferred over DIC/HOBt to minimize racemization of this sterically hindered residue.

  • Conditions: Use 3.0 eq Fmoc-Ahhx, 2.9 eq HATU, 6.0 eq DIPEA in DMF.

  • Coupling Time: 60 minutes (double coupling recommended).

Critical Cleavage Protocol

Standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) contains thiols (EDT, Thioanisole) which may react with the alkyne.

Recommended Cocktail (Thiol-Free):

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 5.0%

  • H₂O: 2.5%

Procedure:

  • Wash resin with DCM (3x) and dry under N₂.

  • Add cleavage cocktail (10 mL per g resin).

  • Shake for 2.5 hours at RT.

  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge, wash pellet 2x with ether.

  • Lyophilize immediately.

Part 4: Application Case Study – Alkyne Stapling (RCAM)

Objective: To create a cyclic peptidomimetic constrained by an alkyne bridge, utilizing two (S)-2-aminohex-4-ynoic acid residues at positions


 and 

.
Workflow Diagram

G cluster_0 Phase 1: Linear Synthesis cluster_1 Phase 2: On-Resin Metathesis (RCAM) cluster_2 Phase 3: Cleavage & Analysis Start Resin Loading (Rink Amide) Couple1 Coupling AA 1-3 Start->Couple1 Couple_Ahhx1 Couple Fmoc-Ahhx (Position i+4) Couple1->Couple_Ahhx1 Couple2 Coupling AA 5-7 Couple_Ahhx1->Couple2 Couple_Ahhx2 Couple Fmoc-Ahhx (Position i) Couple2->Couple_Ahhx2 Fmoc_Off Final Fmoc Deprotection Couple_Ahhx2->Fmoc_Off Solvent_Swap Solvent Swap (DCM/Chlorobenzene) Fmoc_Off->Solvent_Swap Resin Bound Catalyst_Add Add Catalyst (Mo(VI) Alkylidyne) Solvent_Swap->Catalyst_Add Reaction Reaction 2h @ RT (N2 atm) Catalyst_Add->Reaction Wash Wash to remove Catalyst (DMSO/DCM) Reaction->Wash Cleave Cleavage Cocktail (TFA/TIS/H2O) Wash->Cleave Purify HPLC Purification Cleave->Purify Analyze Validation (LC-MS & CD Spec) Purify->Analyze

Caption: Workflow for incorporating Ahhx residues and performing Ring-Closing Alkyne Metathesis (RCAM) on solid support.

Detailed RCAM Protocol

Catalyst: The Schrock-type Molybdenum alkylidyne catalyst is required. Ruthenium (Grubbs) catalysts are generally active for alkene metathesis; for alkyne metathesis, Molybdenum or Tungsten alkylidynes are standard.

  • Preparation: Perform all steps in a glovebox or under strict N₂ flow. Oxygen kills the catalyst.

  • Solvent: Anhydrous Chlorobenzene or Toluene (DCM can deactivate some Mo catalysts).

  • Reaction:

    • Swell resin in Chlorobenzene.

    • Add Mo(VI) Catalyst (10-20 mol% relative to peptide).

    • Agitate gently for 2-4 hours at RT.

    • Note: The reaction releases 2-butyne (volatile), driving equilibrium forward.

  • Workup: Wash resin extensively with DCM, then DMSO (to sequester metal), then DCM.

  • Validation: Cleave a small aliquot. LC-MS should show a mass loss of ~54 Da (loss of C₄H₆: 2-butyne) confirming cyclization.

Part 5: Quantitative Data Summary

ParameterTerminal Alkyne (Pra/Hpg)Internal Alkyne (Ahhx)Impact on Protocol
Raman Shift ~2125 cm⁻¹~2230 cm⁻¹ Ahhx is in the true "silent region" (zero overlap).
Raman Intensity ModerateHigh Ahhx provides brighter signal for imaging.
Steric Bulk LowMedium Requires stronger coupling (HATU) and longer times.
CuAAC Reactivity High (Click ready)Inert Ahhx is orthogonal to Copper-Click; requires Ru-catalysis or Metathesis.
Metabolic Stability Low (Oxidation risk)High Better for in vivo peptidomimetic probes.

References

  • Synthesis of Chiral Amino Acids via Ni(II) Complexes: Ellis, T. K., et al. (2003). "Highly Diastereoselective Synthesis of α-Amino Acids via Ni(II) Complexes of Schiff Bases." Journal of Organic Chemistry.

  • Internal Alkynes as Raman Tags: Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society.

  • Ring-Closing Alkyne Metathesis (RCAM) on Peptides: Fürstner, A., et al. (2010). "Alkyne Metathesis: Molybdenum and Tungsten Alkylidyne Complexes." Chemical Communications.

  • Solid Phase Peptide Synthesis Protocols: Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

Analytical techniques for peptides with (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Aminohex-4-ynoic acid, commonly known as L-Homopropargylglycine (Hpg), is a non-canonical amino acid (NCAA) serving as a methionine surrogate. Its terminal alkyne handle renders it a critical tool for bioorthogonal chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

This guide addresses the analytical challenges unique to Hpg-containing peptides. Unlike standard amino acids, Hpg requires a dual-phase analytical strategy: structural verification (ensuring the alkyne is intact and the residue is not misidentified as Methionine) and functional validation (proving the alkyne is sterically accessible and chemically active).

Physicochemical Profile: Hpg vs. Methionine

Hpg is structurally similar to Methionine (Met) but lacks the sulfur atom, replacing it with a terminal alkyne. This substitution alters hydrophobicity and mass, creating distinct analytical signatures.

Table 1: Comparative Physicochemical Properties

PropertyMethionine (Met)Homopropargylglycine (Hpg)Analytical Impact
Formula C₅H₁₁NO₂SC₆H₉NO₂Elemental composition change.
MW (Free Acid) 149.21 Da127.14 DaMass Shift: Hpg is ~22.07 Da lighter than Met.
Residue Mass 131.04 Da109.05 DaKey delta for MS deconvolution.
Polarity HydrophobicSlightly less hydrophobicHpg typically elutes earlier than Met on C18 columns.
Reactivity Oxidation prone (Sulfoxide)Oxidation resistant; Click-activeHpg eliminates Met-oxidation heterogeneity.

Chromatographic Strategies (UHPLC/HPLC)

Objective: Isolate Hpg-peptides from truncated impurities and non-incorporated species.

Methodology: Reversed-Phase Chromatography

While Hpg is hydrophobic, the terminal alkyne is slightly more polar than the thioether of Methionine.

  • Stationary Phase: C18 or C8 Peptide-grade silica (1.7 µm or 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent essential for peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Critical Insight: Hpg peptides often co-elute with their Met-analogs if the gradient is too steep. A shallow gradient (0.5% B/min) is recommended around the elution window.

Detection:

  • UV: 214 nm (Amide bond).

  • Note: The alkyne group does not have a strong distinct chromophore above 210 nm, unlike aromatic residues.

Mass Spectrometry & Fragmentation

Objective: Confirm sequence integrity and rule out alkyne hydration.

MS1 Identification

The diagnostic mass shift is the primary identifier.

  • Target Delta: Look for a mass decrease of -21.99 Da relative to the native Methionine sequence.

  • Common Pitfall: Hydration of the alkyne (+18 Da) during acidic synthesis or storage can mimic a Serine substitution. Ensure anhydrous storage.

MS2 Fragmentation (CID)

Hpg is stable under Collision Induced Dissociation (CID).

  • Backbone Cleavage: Standard

    
     and 
    
    
    
    ion series are generated.
  • Side Chain Stability: Unlike Methionine, which often shows neutral loss of CH₃SCH₃ (62 Da), Hpg side chains are relatively robust.

  • Immonium Ion: Look for the Hpg immonium ion at m/z 82.06 (Calculated).

Protocol: Functional Validation via CuAAC (Click Chemistry)

Objective: Verify that the Hpg alkyne is chemically active and not sterically hindered by secondary structures.

The "Why" Behind the Reagents:

  • CuSO₄: Source of Cu(II).[3][4]

  • Sodium Ascorbate: Reduces Cu(II) to the active Cu(I) species in situ.[4]

  • THPTA (Ligand): Crucial. Stabilizes Cu(I), preventing disproportionation and, more importantly, protecting the peptide backbone from Cu-mediated oxidative degradation. Do not use copper without a ligand for peptides.

Step-by-Step Workflow

Materials:

  • Hpg-Peptide (100 µM stock in water/DMSO).

  • Azide Probe (e.g., Azide-Fluor 488 or Biotin-Azide, 10 mM stock).

  • CuSO₄ (20 mM in water).

  • THPTA Ligand (50 mM in water).

  • Sodium Ascorbate (100 mM in water, freshly prepared).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Procedure:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA). Incubate for 5 mins. This ensures all Copper is complexed before touching the peptide.

  • Reaction Assembly: In a 1.5 mL tube, add reagents in this exact order :

    • 85 µL Buffer

    • 10 µL Hpg-Peptide (Final: 10 µM)

    • 1 µL Azide Probe (Final: 100 µM, 10x excess)

    • 2 µL Pre-mixed Cu-THPTA complex (Final Cu: 200 µM)

    • 2 µL Sodium Ascorbate (Final: 2 mM)

  • Incubation: Vortex gently. Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

  • Quenching: Add EDTA (to 5 mM) to chelate copper if analyzing by LC-MS immediately.

  • Analysis: Inject onto RP-HPLC.

    • Success Criteria: Disappearance of the Hpg-peptide peak and appearance of a later-eluting, hydrophobic Triazole-product peak.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for synthesizing, purifying, and validating Hpg peptides.

Hpg_Workflow Synthesis SPPS Synthesis (Fmoc-Hpg-OH) Cleavage TFA Cleavage & Ether Precip Synthesis->Cleavage Crude Peptide HPLC RP-HPLC Purification (C18, 0.1% TFA) Cleavage->HPLC Isolation QC_MS LC-MS Verification (Target: Met - 22 Da) HPLC->QC_MS Fraction Analysis QC_MS->Synthesis Fail: Re-synthesize Click Functional Assay (CuAAC + Azide) QC_MS->Click Purity > 95% Validation Final Validation (Fluorescence/Shift) Click->Validation Triazole Formation

Figure 1: Integrated analytical workflow for Hpg-peptide production, moving from synthesis through purification to functional validation.

Mechanism of Action: CuAAC Reaction

Understanding the specific chemical transformation is vital for interpreting mass shifts post-reaction.

Click_Mechanism cluster_legend Mass Shift Calculation Hpg Hpg-Peptide (Alkyne) Intermediate Copper-Acetylide Intermediate Hpg->Intermediate + Catalyst Azide Reporter-Azide (N3-R) Azide->Intermediate + Catalyst Catalyst Cu(I)-THPTA Complex Product 1,2,3-Triazole Conjugate Intermediate->Product Cycloaddition Calc Product Mass = Peptide Mass + Azide Mass

Figure 2: Mechanistic pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used for Hpg validation.

References

  • Jena Bioscience. L-Homopropargylglycine (L-HPG) - Product Information. Retrieved from [Link]

  • National Institutes of Health (NIH). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[4] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-(S)-2-Aminohex-4-ynoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers incorporating Fmoc-(S)-2-Aminohex-4-ynoic acid into their peptide sequences. This unnatural amino acid, with its side-chain alkyne, is a valuable building block for introducing handles for "click" chemistry, enabling the synthesis of peptide conjugates, stapled peptides, and complex biomolecules.[1] However, its structure can present challenges to achieving high coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a structured approach to troubleshooting and optimizing your synthesis protocols, moving from common initial questions to in-depth, systematic solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with Fmoc-(S)-2-Aminohex-4-ynoic acid.

Q1: Why is my coupling of Fmoc-(S)-2-Aminohex-4-ynoic acid failing or showing low efficiency?

Low coupling efficiency with this residue primarily stems from steric hindrance. While not as bulky as some β-branched amino acids like Valine, the linear four-carbon chain terminating in an alkyne can sterically hinder the approach to the N-terminal amine of the growing peptide chain.[2] This slowed reaction kinetic can lead to incomplete coupling under standard SPPS timeframes, resulting in deletion sequences and a lower yield of your target peptide.[3] In sequences prone to aggregation, the hydrophobicity of the side chain can also contribute to making the reactive N-terminus inaccessible.[4]

Q2: How can I definitively confirm that the coupling step is incomplete?

The most reliable and widely used method for monitoring coupling completion on-resin is the Kaiser test (or ninhydrin test).[2][5] This colorimetric test detects the presence of unreacted primary amines on the peptide-resin.

  • Positive Result: Resin beads and the solution turning an intense blue or purple color indicates the presence of free amines, confirming an incomplete coupling reaction.

  • Negative Result: Colorless or yellowish beads and solution signify that the coupling reaction has gone to completion (or near completion).

It is crucial to perform this test after the coupling step (and subsequent washing) before proceeding to the Fmoc deprotection of the newly added residue.[6]

Q3: I have a positive Kaiser test. What is the first and simplest troubleshooting step I should take?

The most straightforward initial response is to perform a double coupling .[4] This involves repeating the coupling step with a fresh solution of activated Fmoc-(S)-2-Aminohex-4-ynoic acid. This second exposure to the activated amino acid provides another opportunity for the reaction to proceed to completion on any remaining free amines. For many moderately difficult couplings, this is often sufficient to resolve the issue.

Q4: Are there any known side reactions involving the alkyne group during the coupling process?

Under standard Fmoc-SPPS conditions, the internal alkyne of Fmoc-(S)-2-Aminohex-4-ynoic acid is generally considered a stable, non-reactive functional group. The reagents and conditions used for amide bond formation (e.g., carbodiimides, onium salts, piperidine for deprotection) do not typically affect the alkyne moiety.[7] Its primary purpose is to serve as a handle for post-synthetic modification via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] Therefore, troubleshooting should focus on the efficiency of the amide bond formation itself, rather than suspected side reactions of the alkyne.

Part 2: In-Depth Troubleshooting Guide

If simple double coupling does not resolve the issue, a more systematic approach to optimizing the reaction chemistry is required. This guide provides a logical workflow to diagnose and solve persistent coupling problems.

Issue: Persistently Positive Kaiser Test for Fmoc-(S)-2-Aminohex-4-ynoic Acid Coupling

When repeated coupling fails, the reaction conditions themselves must be enhanced. The following workflow provides a step-by-step process for systematic optimization.

Troubleshooting_Workflow cluster_optimization Advanced Optimization Strategies start Start: Positive Kaiser Test (Incomplete Coupling Confirmed) double_couple Action: Perform Double Coupling with Fresh Reagents start->double_couple recheck Check: Perform Kaiser Test Again double_couple->recheck success Result: Negative Test (Success! Proceed with Synthesis) recheck->success Negative optimize Result: Positive Test (Proceed to Advanced Optimization) recheck->optimize Positive reagent_mod Strategy 1: Modify Reagent Chemistry - Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) - Increase reagent excess (3-5 eq.) - Extend coupling time (2-4 hours) - Change base (e.g., Collidine instead of DIPEA) optimize->reagent_mod advanced_mod Strategy 2: Modify Physical Conditions - Use Microwave-Assisted SPPS to increase reaction kinetics - Switch to a better solvating solvent like NMP

Caption: Troubleshooting workflow for incomplete coupling.
Strategy 1: Optimizing Reagent Chemistry

If double coupling is insufficient, the activating power of your reagent cocktail needs to be increased.

A. Switch to a More Potent Coupling Reagent

Standard reagents like HBTU or DIC/HOBt may not be sufficiently reactive for this sterically hindered coupling. Switching to a more powerful onium salt-based reagent is the most effective next step.

Coupling ReagentActivating AdditiveRelative Reactivity & Key Considerations
HBTU/TBTU HOBtStandard. Good for most routine couplings but can be insufficient for hindered residues. Byproducts are water-soluble.[8][9]
HCTU 6-Cl-HOBtHigh. The electron-withdrawing chlorine on the HOBt moiety increases the acidity and creates a more reactive active ester.[10]
HATU HOAtVery High. Considered one of the most efficient reagents, especially for hindered couplings. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction.[9]
COMU OxymaPureVery High. Reactivity is comparable to HATU. Incorporates a non-explosive and highly acidic OxymaPure leaving group, making it a safer and highly effective alternative.[11]

Recommendation: Switch to HATU or COMU for the coupling of Fmoc-(S)-2-Aminohex-4-ynoic acid. Use a 3- to 5-fold excess relative to the resin loading.

B. Extend Coupling Time and Increase Equivalents

For difficult couplings, providing more time and a higher concentration of reagents can drive the reaction to completion.

  • Time: Extend the coupling time from the standard 1-2 hours to 2-4 hours , or even overnight for extremely difficult cases.[12]

  • Equivalents: Increase the excess of the Fmoc-amino acid and coupling reagent to 3-5 equivalents relative to the resin's functional capacity.

C. Change the Activation Base

While N,N-Diisopropylethylamine (DIPEA) is commonly used, it is a nucleophilic base that can contribute to racemization, especially with prolonged activation times.[13]

  • Recommendation: Consider switching to a non-nucleophilic, sterically hindered base like 2,4,6-collidine .[14] Use 2 equivalents of base for every 1 equivalent of coupling reagent.

Strategy 2: Advanced & Alternative Methods
A. Microwave-Assisted SPPS

The application of microwave energy can dramatically accelerate reaction rates for sterically hindered couplings that are sluggish at room temperature.[15] If you have access to a microwave peptide synthesizer, this is a highly effective method for overcoming difficult coupling steps.

B. Change the Synthesis Solvent

In cases where peptide aggregation on the resin is suspected of blocking the N-terminal amine, changing the solvent can be beneficial. N-Methyl-2-pyrrolidone (NMP) has stronger solvating properties than N,N-Dimethylformamide (DMF) for many aggregating sequences and can help disrupt secondary structures.[4]

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion

This protocol is used to detect the presence of free primary amines on the resin.

  • After the coupling reaction is complete, wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble reagents.

  • Withdraw a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple: Incomplete coupling (Positive Result).

    • Yellow/Colorless: Complete coupling (Negative Result).

Protocol 2: Optimized Coupling of Fmoc-(S)-2-Aminohex-4-ynoic Acid using HATU

This protocol is recommended for achieving high efficiency with the target amino acid.

  • Following successful Fmoc deprotection of the N-terminal amine on the resin (confirmed by a positive Kaiser test after the deprotection step), wash the resin thoroughly with DMF (5-7 times).

  • In a separate vial, prepare the activation solution:

    • Dissolve 4 eq. of Fmoc-(S)-2-Aminohex-4-ynoic acid and 3.9 eq. of HATU in DMF.[9]

    • Add 8 eq. of 2,4,6-collidine or N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Vortex the activation solution for 1-2 minutes.

  • Immediately add the complete activation solution to the washed peptide-resin.

  • Agitate the reaction vessel at room temperature for 2 hours .

  • Filter the reaction solution from the resin.

  • Wash the resin thoroughly with DMF (5 times).

  • Perform a Kaiser test (Protocol 1) to check for completion. If the test is still positive, perform a second coupling (double couple) using a fresh activation solution for another 1-2 hours.

Protocol 3: Test Cleavage and HPLC/MS Analysis

After completing the synthesis, a small-scale test cleavage is essential to confirm the successful incorporation of the amino acid and the overall purity of the crude peptide.[3]

  • Wash the final peptide-resin with DCM (3 times) and dry it under a vacuum for at least 1 hour.

  • Place a small amount of the dried resin (10-20 mg) in a microcentrifuge tube.

  • Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .

  • Add approximately 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin away from the cleavage solution (e.g., using a cotton-plugged pipette tip) into a new tube.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approx. 1.5 mL).

  • Centrifuge the tube to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.

  • After the final wash, gently dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the mass of the desired product and identify any major impurities, such as deletion sequences lacking the mass of the hex-ynoic acid residue.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency with Pseudoproline Dipeptides.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • PubChem. Fmoc-(S)-2-aminohex-4-ynoic acid. [Link]

  • Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2010). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • BenchChem. (2025). Troubleshooting low coupling efficiency with Bzl-Gln-Ome HCl in SPPS.
  • BenchChem. (2025).
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Collins, J. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Fisher Scientific. STA PHARMACEUTICAL US LLC WuXi TIDES Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid.
  • Slideshare. (2017). Spps and side reactions in peptide synthesis.
  • Chemical Register. Fmoc-(S)-2-aminohex-4-ynoic acid (CAS No. 859841-96-6) Suppliers.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Taleb, A., et al. (2020). Side reactions in the SPPS of Cys-containing peptides. PubMed.
  • BOC Sciences. (2024).
  • PubChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid. [Link]

  • Chem-Impex. Fmoc-(S-2-amino-2-methyl-dec-6-enoic acid.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Sha, F., et al. (2016).
  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
  • Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. [Link]

  • Nie, Y., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry.

Sources

Preventing side reactions of the alkyne group in (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for (S)-2-Aminohex-4-ynoic acid (L-Homopropargylglycine, HPG). It prioritizes experimental utility, mechanistic understanding, and troubleshooting.

Introduction: The "Bioorthogonal" Paradox

(S)-2-Aminohex-4-ynoic acid (HPG) is a methionine surrogate containing a terminal alkyne. While marketed as "bioorthogonal"—meaning it does not interact with native biological systems—the alkyne group is chemically distinct from being "inert."

The Core Challenge: The terminal alkyne is a high-energy functional group. While stable to standard acids (TFA) and bases (Piperidine) used in Solid Phase Peptide Synthesis (SPPS), it is highly susceptible to:

  • Oxidative Homocoupling (Glaser Coupling): Irreversible dimerization.

  • Unwanted Reduction: Conversion to alkene/alkane during deprotection.

  • Metal Coordination: Non-specific binding to transition metals.

This guide provides the protocols required to maintain the integrity of the alkyne "handle" from synthesis to conjugation.

Module 1: Peptide Synthesis (SPPS) & Deprotection

Objective: Incorporate HPG without degrading the alkyne group.

The "Forbidden" Reagents

The most common user error is treating HPG-containing peptides like standard sequences during global deprotection or modification.

Reagent / MethodEffect on HPG AlkyneOutcomeStatus
H₂ / Pd/C Catalytic Hydrogenation Reduces alkyne to alkane (+4 Da) or alkene (+2 Da).CRITICAL FAILURE
TFA / Scavengers Acid cleavageGenerally Stable.SAFE (Standard)
Piperidine (20%) Fmoc removalStable.SAFE
Pd(PPh₃)₄ Alloc removalRisk of metal coordination/polymerization.CAUTION (Use scavengers)
Protocol: Safe Handling in SPPS
  • Coupling: Use standard Fmoc protocols (HBTU/DIEA or DIC/Oxyma). HPG couples with kinetics similar to Methionine.

  • Cleavage: Use a standard cocktail (e.g., TFA:TIPS:Water, 95:2.5:2.5).

    • Note: Avoid thiol scavengers (EDT) if possible, or keep cleavage time < 2 hours. While rare, radical-initiated thiol-yne addition can occur under high-light conditions.

  • Isolation: Do NOT use catalytic hydrogenation to remove Cbz or Bzl groups on other residues. You must use acid-labile protecting groups (e.g., Boc, tBu) for the rest of the peptide.

Module 2: The "Glaser" Problem (CuAAC Optimization)

Objective: Prevent Alkyne-Alkyne homocoupling during Click Chemistry.

The most frequent failure mode in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the Glaser Coupling .

  • Mechanism: In the presence of Oxygen and Cu(I), two terminal alkynes couple to form a diyne (–C≡C–C≡C–).

  • Symptom: The reaction mixture turns brown/black; the peptide precipitates; Mass Spec shows a dimer (2M - 2H).

The Self-Validating Protocol: "Ligand-Heavy" Click Mix

To prevent side reactions, you must strictly control the oxidation state of Copper. Cu(I) catalyzes the click reaction; Cu(II) catalyzes the side reaction.

Reagent Stoichiometry (Final Concentrations):

  • HPG-Peptide (Alkyne): 10–50 µM

  • Azide Probe: 20–100 µM (2x excess)

  • CuSO₄: 1 mM

  • THPTA Ligand: 5 mM (Critical: 5:1 ratio relative to Cu)[1]

  • Sodium Ascorbate: 10 mM (Critical: 10x excess relative to Cu)

Step-by-Step Execution:

  • Premix Cu/Ligand: Mix CuSO₄ and THPTA (or TBTA) separately. The solution should be clear blue. This protects the Cu ion.

  • Add Reactants: Add the HPG-sample and the Azide probe to your buffer (PBS, pH 7.4).

  • Add Catalyst: Add the Cu-Ligand complex.

  • Initiate: Add Sodium Ascorbate last.

  • Atmosphere: For critical high-value samples, purge the headspace with Argon or Nitrogen. Oxygen is the fuel for Glaser coupling.

Expert Insight: If your reaction turns yellow/orange, you have successfully maintained Cu(I). If it turns brown/green, Cu(II) is present, and oxidative coupling is occurring. Add more Ascorbate immediately.

Visualizing the Pathways

The following diagram illustrates the "Fate of the Alkyne" based on environmental triggers. Use this to diagnose your impurity profile.[]

AlkyneFate HPG HPG (Alkyne) Starting Material Triazole 1,2,3-Triazole (Desired Product) HPG->Triazole Azide, Cu(I) Ligand, Ascorbate Diyne Glaser Dimer (Side Product) HPG->Diyne O2, Cu(II) (Aerobic Conditions) Alkane Alkane/Alkene (Reduction Product) HPG->Alkane H2, Pd/C (Catalytic Hydrogenation) Ketone Ketone (Hydration Product) HPG->Ketone Ru Catalyst or Harsh Acid/Hg

Caption: Figure 1. Reaction pathways for HPG. Green indicates the desired bioorthogonal route. Red indicates irreversible side reactions caused by improper reagents or atmospheric exposure.

Troubleshooting & FAQs

Q1: I see a +4 Da mass shift on my peptide after deprotection. What happened?

Diagnosis: You likely used catalytic hydrogenation (Pd/C + H₂) to remove a protecting group (like Cbz or Bzl) elsewhere in the molecule. The Fix: The alkyne has been reduced to an alkane. This is irreversible. You must redesign the synthesis to use acid-labile groups (Boc/tBu) that are removed with TFA, or use orthogonal deprotection that does not involve heterogeneous metal catalysis.

Q2: My Click reaction precipitated and turned brown.

Diagnosis: This is the hallmark of Glaser Coupling . The brown precipitate is an aggregated polymer of your peptide linked by diyne bonds. The Fix:

  • Increase the THPTA Ligand concentration (maintain 5:1 ratio with Cu).[1]

  • Freshly prepare the Sodium Ascorbate (it degrades in solution within hours).

  • Degas your buffers (bubble N₂ or Ar for 15 mins) before starting.

Q3: Can I use DTT or TCEP as a reducing agent instead of Ascorbate?

Answer: Generally, NO .

  • TCEP: Can react with azides (Staudinger reduction) to form amines, killing the reaction. It can also desulfurize cysteine.

  • DTT: Can chelate Copper avidly, stripping it from the ligand and inhibiting the catalysis.

  • Recommendation: Stick to Sodium Ascorbate. If you must keep cysteines reduced, perform the Click reaction first, then treat with TCEP/DTT afterwards.

Q4: Is HPG stable in cell culture media?

Answer: Yes, HPG is stable in standard media (DMEM/RPMI) for metabolic labeling (1–24 hours).

  • Caution: Avoid media with high concentrations of transition metals (unless chelated) for prolonged storage. However, for standard metabolic incorporation (BONCAT), it is robust.

References

  • Glaser Coupling & Prevention

    • Preventing Alkyne–Alkyne (Glaser) Coupling Associated with the ATRP Synthesis... and for Alkynes under Click (CuAAC) Reaction Conditions. (J. Am. Chem. Soc., 2017).[3]

    • Source: [3]

  • CuAAC Protocol Optimization

    • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][][4] (Current Protocols in Chemical Biology).[1]

    • Source:

  • Alkyne Reduction (General Organic Chemistry)

    • Reduction of Alkynes: Catalytic Hydrogenation and Dissolving Metal Reduction.[5]

    • Source:

  • HPG in Metabolic Labeling

    • In vivo homopropargylglycine incorporation enables sampling... of nascent proteins.[6][7]

    • Source:

Sources

Troubleshooting low yield in the synthesis of (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminohex-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, leading to low yields and impurities. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and extensive laboratory experience.

Synthetic Overview

The asymmetric synthesis of (S)-2-Aminohex-4-ynoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. A common and effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent with propargyl bromide. This is typically followed by deprotection and purification steps.

Below is a generalized workflow that will form the basis of our troubleshooting guide.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific problems you may encounter at each stage of the synthesis.

Part 1: Alkylation of the Chiral Glycine Equivalent

A critical step in this synthesis is the formation of the carbon-carbon bond between the glycine backbone and the propargyl group. Low yields at this stage are common and can often be traced back to a few key factors.

Question 1: I am observing a low yield of my alkylated product, and my starting material is largely unreacted. What are the likely causes?

Answer:

This issue typically points to inefficient formation of the glycine enolate or a problem with the alkylating agent.

  • Inefficient Deprotonation: The formation of the glycine enolate requires a strong, non-nucleophilic base. Incomplete deprotonation is a frequent cause of low conversion.

    • Base Quality: Ensure your lithium hexamethyldisilazide (LiHMDS) is fresh and has been properly stored to prevent degradation from atmospheric moisture.[1][2] Using old or improperly handled base will significantly reduce its effectiveness.

    • Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. The presence of water will quench the strong base and the enolate as it forms.

    • Reaction Temperature: The deprotonation is usually carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is maintaining the target temperature.

  • Propargyl Bromide Quality: Propargyl bromide is a reactive and potentially unstable electrophile.

    • Purity and Storage: Use freshly distilled or purchased high-purity propargyl bromide.[3] It can decompose over time, especially if exposed to light or impurities. Store it in a cool, dark place.

    • Addition Rate: A slow, dropwise addition of propargyl bromide to the enolate solution is crucial to prevent localized high concentrations, which can lead to side reactions.

Question 2: My reaction is producing a significant amount of a dialkylated side product. How can I prevent this?

Answer:

The formation of a dialkylated product indicates that the initially formed mono-alkylated product is being deprotonated and reacting a second time.

  • Stoichiometry of Reagents: Carefully control the stoichiometry. Use of a slight excess of the chiral glycine equivalent relative to the base and propargyl bromide can help minimize dialkylation.

  • Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed. Quench the reaction promptly once TLC or LC-MS analysis indicates completion. Overly long reaction times or allowing the reaction to warm up prematurely can promote further deprotonation and dialkylation.

ParameterRecommended ConditionRationale
Base Fresh, high-purity LiHMDSEnsures efficient enolate formation.
Solvent Anhydrous THFPrevents quenching of the base and enolate.
Temperature -78 °C for deprotonationMinimizes side reactions.
Propargyl Bromide Freshly distilled or high-purityEnsures reactivity and minimizes impurities.
Stoichiometry Slight excess of glycine equivalentReduces the chance of dialkylation.
Part 2: Deprotection of the Amino Acid

The removal of the chiral auxiliary and any protecting groups is the final step to obtaining the desired product. Incomplete deprotection or side reactions during this stage can significantly impact the final yield and purity.

Question 3: I am struggling with the acidic hydrolysis to remove the chiral auxiliary and obtain the free amino acid. The yield is low, and I see multiple spots on my TLC plate.

Answer:

Acidic hydrolysis must be carefully controlled to avoid degradation of the product.

  • Acid Concentration and Temperature: The conditions for hydrolysis (e.g., 6N HCl at reflux) can be harsh. The alkyne functionality in your target molecule can be sensitive to strong acid at high temperatures.

    • Optimization: Consider a stepwise approach with varying acid concentrations and temperatures to find the optimal conditions for your specific substrate.

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions once the deprotection is complete.

  • Side Reactions: The presence of the alkyne and the amino acid functionality can lead to side reactions under strong acidic conditions, such as hydration of the alkyne or racemization.

    • Alternative Deprotection Methods: If acidic hydrolysis is consistently problematic, explore alternative deprotection strategies that are compatible with your chiral auxiliary.

Part 3: Purification

The final purification of (S)-2-Aminohex-4-ynoic acid is crucial for obtaining a high-purity product.

Question 4: I am having difficulty purifying the final product by column chromatography. The yield is low, and the product seems to be retained on the column.

Answer:

Amino acids can be challenging to purify by standard silica gel chromatography due to their polar and zwitterionic nature.

  • Ion-Exchange Chromatography: This is often the most effective method for purifying amino acids.[4] Anion or cation exchange resins can be used to separate the desired amino acid from uncharged impurities and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvent mixtures to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the chiral auxiliary in this synthesis?

A1: The chiral auxiliary, often derived from a readily available chiral molecule, is used to control the stereochemistry of the alkylation step.[5][6] By attaching it to the glycine molecule, it creates a chiral environment that directs the incoming propargyl bromide to attack the enolate from a specific face, leading to the desired (S)-configuration at the alpha-carbon.

Q2: Are there any specific safety precautions I should take when working with propargyl bromide?

A2: Yes, propargyl bromide is a lachrymator and is toxic.[3] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Can I use a different base for the deprotonation step?

A3: While other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) could potentially be used, LiHMDS is often preferred for its good solubility at low temperatures and its relatively lower basicity compared to LDA, which can sometimes lead to fewer side reactions.[1]

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The enantiomeric excess (ee) of your (S)-2-Aminohex-4-ynoic acid can be determined using chiral high-performance liquid chromatography (HPLC) or by converting the amino acid to a diastereomeric derivative (e.g., using Mosher's acid chloride) and analyzing the resulting mixture by NMR spectroscopy or standard HPLC.

Experimental Workflow Diagrams

Alkylation Workflow cluster_Enolate_Formation Enolate Formation cluster_Alkylation Alkylation cluster_Workup Workup & Isolation Chiral_Glycine_Equivalent Chiral Glycine Equivalent in Anhydrous THF Cool_to_78C Cool to -78°C Chiral_Glycine_Equivalent->Cool_to_78C Add_LiHMDS Add LiHMDS (slowly) Cool_to_78C->Add_LiHMDS Enolate_Solution Chiral Glycine Enolate Solution Add_LiHMDS->Enolate_Solution Add_Propargyl_Bromide Add Propargyl Bromide (slowly) at -78°C Enolate_Solution->Add_Propargyl_Bromide Stir_at_78C Stir at -78°C Add_Propargyl_Bromide->Stir_at_78C Warm_to_RT Warm to Room Temperature Stir_at_78C->Warm_to_RT Quench Quench Reaction (e.g., sat. aq. NH4Cl) Warm_to_RT->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Dry_and_Concentrate Dry Organic Layer & Concentrate Extraction->Dry_and_Concentrate Crude_Product Crude Alkylated Product Dry_and_Concentrate->Crude_Product

Caption: Workflow for the alkylation of a chiral glycine equivalent.

Deprotection_and_Purification Crude_Alkylated_Product Crude Alkylated Product Acid_Hydrolysis Acidic Hydrolysis (e.g., 6N HCl, reflux) Crude_Alkylated_Product->Acid_Hydrolysis Neutralization Neutralize to Isoelectric Point Acid_Hydrolysis->Neutralization Crude_Amino_Acid Crude (S)-2-Aminohex-4-ynoic acid Neutralization->Crude_Amino_Acid Purification Purification Crude_Amino_Acid->Purification Ion_Exchange Ion-Exchange Chromatography Purification->Ion_Exchange Recrystallization Recrystallization Purification->Recrystallization Pure_Product Pure (S)-2-Aminohex-4-ynoic acid Ion_Exchange->Pure_Product Recrystallization->Pure_Product

Caption: Deprotection and purification of the final product.

References

  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of L-2-amino-4-hexynoic acid and derivatives: A potentially useful amino acid for the preparation of tritium labeled norleucine-containing peptides and side-chain modified peptides. Retrieved January 30, 2026, from [Link]

  • PubMed Central. (2022). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved January 30, 2026, from [Link]

  • Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. [Link]

  • PubMed. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-hexenoic acid | C6H11NO2. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Retrieved January 30, 2026, from [Link]

  • PubMed. (2018). Lithium Hexamethyldisilazide Initiated Superfast Ring Opening Polymerization of Alpha-Amino Acid N-carboxyanhydrides. Retrieved January 30, 2026, from [Link]

  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Retrieved January 30, 2026, from [Link]

  • eScholarship.org. (2021). Enantioselective Addition of α-Nitroesters to Alkynes. Retrieved January 30, 2026, from [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved January 30, 2026, from [Link]

  • NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Hex-2-en-4-ynoic acid | C6H6O2. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-4-hexynoic acid | C6H9NO3. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purification of (S)-2-Aminohex-4-ynoic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of peptides containing (S)-2-Aminohex-4-ynoic acid .

Technical Note on Nomenclature: Ensure you are working with the correct isomer.

  • (S)-2-Aminohex-4-ynoic acid: Contains an internal alkyne (methyl-capped). Structure:

    
    .
    
  • (S)-2-Aminohex-5-ynoic acid (Homopropargylglycine, Hpg): Contains a terminal alkyne .

  • Implication: The internal alkyne (4-ynoic) is more hydrophobic and chemically inert compared to the terminal variant, significantly affecting retention behavior and solubility.

Module 1: Diagnostic Triage & Solubility

Status: Pre-Purification Objective: Determine the aggregation state and solvent compatibility before injecting onto the column.

The rigid, linear geometry of the internal alkyne at the 4-position often induces beta-sheet formation and aggregation, leading to broad peaks or column fouling.

Step 1: Solubility Stress Test

Do not dissolve the entire crude in water immediately. Follow this "Solvent Ramp" protocol:

StepSolvent SystemObservationAction
1 0.1% TFA in Water Clear SolutionProceed to standard C18 method.
2 50% Acetonitrile (ACN) / Water Clear SolutionPeptide is hydrophobic.[1] Start gradient at 10-20% B.
3 6M Guanidine HCl or 8M Urea Clear SolutionPeptide aggregates. Use chaotropic mobile phase.
4 Pure DMSO or DMF Clear SolutionHighly hydrophobic. Inject using "Sandwich Method" (see FAQ).
5 HFIP (Hexafluoroisopropanol) Clear SolutionExtreme aggregation. Use C4 column and elevated temp.
Step 2: The "Ghost Peak" Check

Internal alkynes lack strong UV chromophores above 220 nm.

  • Standard Detection: 214 nm (Amide bond) and 220 nm.

  • Warning: Do not rely on 254 nm or 280 nm unless the peptide contains Trp/Tyr/Phe. The alkyne bond has negligible absorption in the near-UV range.

Module 2: Core Purification Protocol (RP-HPLC)

Status: Method Development Objective: Isolate the target from deletion sequences and diastereomers.

Stationary Phase Selection

The electron density of the alkyne triple bond (


) allows for unique selectivity using pi-pi interactions.
  • Primary Choice: C18 (Octadecyl)

    • Why: Standard hydrophobic interaction. The methyl cap on the alkyne increases retention relative to linear alkyl chains.

  • Secondary Choice: Phenyl-Hexyl

    • Why: The phenyl ring in the stationary phase interacts with the alkyne pi-system, often resolving diastereomers (D-isomer contaminants) that co-elute on C18.

Mobile Phase Architecture
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA[2][3]

  • Note: Avoid Formic Acid if possible. TFA suppresses silanol interactions and sharpens the peak of this hydrophobic residue.

Gradient Strategy

Peptides containing (S)-2-aminohex-4-ynoic acid elute later than their aliphatic analogs (e.g., Norleucine).

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Temperature: 45°C - 60°C . (Critical: Heat reduces aggregation caused by the rigid alkyne).

  • Gradient Profile:

    • Equilibration: 5% B for 2 min.

    • Ramp: 5% to 60% B over 45 min (approx. 1.2% B/min).

    • Wash: 95% B for 5 min.

Module 3: Troubleshooting & FAQs

Status: Active Problem Solving

Q1: My main peak is splitting into a "doublet." Is the alkyne reacting?

Diagnosis: This is likely racemization , not alkyne degradation. Mechanism: The gamma-alkyne does not protect the alpha-proton from base-catalyzed abstraction during SPPS coupling. If you used strong bases (like DBU) or high temperatures during coupling, you likely generated the (R)-enantiomer. Solution:

  • Switch Column: Try a Phenyl-Hexyl column to separate the (R) and (S) diastereomers.

  • Synthesis Adjustment: In future synthesis, use Collidine instead of DIPEA during the coupling of the Fmoc-2-Aminohex-4-ynoic acid.

Q2: I see a broad, tailing peak that never returns to baseline.

Diagnosis: Hydrophobic Aggregation.[4] Mechanism: The planar alkyne bond promotes stacking. The peptide is sticking to itself rather than the column. Protocol:

  • Thermal Shift: Increase column temperature to 60°C .

  • Chaotropic Wash: Add 0.1% NaClO4 (Sodium Perchlorate) to the mobile phase (Caution: dedicated column only).

Q3: My retention time shifted significantly after leaving the sample in the autosampler.

Diagnosis: Potential Metal Coordination. Mechanism: Although internal alkynes are stable, trace copper or iron in the system (from previous "Click" chemistry runs or worn pump seals) can coordinate with the alkyne. Protocol:

  • Flush the HPLC system with 10 mM EDTA in water.

  • Add 0.1% EDTA to the sample vial before injection.

Module 4: Visualization & Logic Flow

Workflow: Purification Decision Tree

This diagram illustrates the decision logic for purifying peptides with hydrophobic internal alkynes.

PurificationLogic Start Crude Peptide (S)-2-Aminohex-4-ynoic acid SolubilityCheck Solubility Test (Water/ACN) Start->SolubilityCheck Aggregated Cloudy/Precipitate? SolubilityCheck->Aggregated StandardMethod Standard C18 0.1% TFA, 25°C Aggregated->StandardMethod No (Clear) ModifiedMethod Aggressive Method C4 Column + 60°C Or Phenyl-Hexyl Aggregated->ModifiedMethod Yes (Cloudy) Analyze Analytical HPLC StandardMethod->Analyze ModifiedMethod->Analyze PeakShape Peak Shape? Analyze->PeakShape Doublet Doublet (Split Peak) PeakShape->Doublet Split Broad Broad/Tailing PeakShape->Broad Tailing Sharp Single Sharp Peak PeakShape->Sharp Good Racemization Cause: Racemization Action: Phenyl-Hexyl Separation Doublet->Racemization Aggregation Cause: Stacking Action: Add NaClO4 or Heat Broad->Aggregation Final Lyophilize & Store (Argon flush) Sharp->Final

Caption: Logical workflow for diagnosing solubility issues and optimizing column selection for alkyne-containing peptides.

Module 5: Post-Purification Handling

Storage: While the internal alkyne is relatively stable, it is susceptible to slow oxidation or hydration over months.

  • Lyophilization: Freeze-dry immediately after collection.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C.

References
  • Bachem. (2023). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center.

  • AAPPTec. (n.d.). HPLC Purification of Peptides: Gradient and Mobile Phase Selection. AAPPTec Technical Support.

  • Biosynth. (2025).[4] The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis and Column Screening. Phenomenex Knowledge Center.[5]

  • ResearchGate. (2016). Discussion on HPLC Separation of Hydrophobic Peptides. ResearchGate Forum.

Sources

Technical Support Center: Enhancing the Solubility of Peptides with Incorporated (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, (S)-2-Aminohex-4-ynoic acid. The introduction of this hydrophobic, alkyne-bearing residue can present unique challenges to peptide solubility, a critical factor for the success of in vitro and in vivo experiments. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these challenges.

I. Understanding the Challenge: Why Can Peptides with (S)-2-Aminohex-4-ynoic Acid Be Difficult to Solubilize?

The solubility of a peptide is governed by its amino acid composition, net charge, and propensity to form secondary structures and aggregates.[1] The incorporation of (S)-2-Aminohex-4-ynoic acid can significantly impact these properties:

  • Increased Hydrophobicity: The hexanoic acid side chain is predominantly non-polar, which increases the overall hydrophobicity of the peptide. Hydrophobic peptides have a tendency to aggregate in aqueous solutions to minimize their contact with water, leading to poor solubility.[2]

  • Potential for Aggregation: The rigid, linear structure of the alkyne group may influence inter-peptide interactions. While not as bulky as some other hydrophobic residues, the side chain can still contribute to the formation of insoluble aggregates, such as β-sheets.[3]

  • Neutral Side Chain: The side chain of (S)-2-Aminohex-4-ynoic acid is uncharged at physiological pH, meaning it does not contribute to the overall net charge of the peptide, which is a key driver of solubility in aqueous buffers.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with my peptide containing (S)-2-Aminohex-4-ynoic acid?

A1: Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[5] This will save your valuable material and help you determine the optimal solvent system. Additionally, you should calculate the theoretical net charge of your peptide at neutral pH (pH 7) to guide your solvent selection.

Q2: How do I calculate the net charge of my peptide?

A2: You can estimate the net charge of your peptide by following these steps:[6]

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if it's a free amine).

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if it's a free carboxyl group).

  • Sum the positive and negative charges to get the net charge.

Alternatively, you can use an online peptide isoelectric point (pI) calculator, which will also provide the net charge at a given pH.[7][8]

Q3: My peptide has a net positive charge. What solvent should I try first?

A3: For basic peptides (net charge > 0), you should first attempt to dissolve them in sterile, distilled water.[1] If that fails, a dilute acidic solution, such as 10% acetic acid, can be used.[9] The acidic environment will ensure that the basic side chains are fully protonated, increasing the overall positive charge and promoting interaction with the aqueous solvent.

Q4: My peptide has a net negative charge. What is the recommended solvent?

A4: For acidic peptides (net charge < 0), start with sterile, distilled water. If solubility is poor, a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, can be used.[1][6] This will deprotonate the acidic side chains, leading to a greater net negative charge and improved solubility. However, be cautious with peptides containing cysteine, as a basic pH can promote disulfide bond formation.[1]

Q5: My peptide is neutral or highly hydrophobic. What are my options?

A5: Neutral or highly hydrophobic peptides, which is often the case for peptides with a high content of residues like (S)-2-Aminohex-4-ynoic acid, typically require an organic co-solvent to dissolve.[2] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10] Once dissolved, you can slowly add your aqueous buffer of choice to the peptide-organic solvent mixture with constant vortexing.[9]

Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?

A6: The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in your assay should be kept below 1%.[5] However, some assays may tolerate up to 5%, while others are sensitive to concentrations as low as 0.5%. It is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific assay.[9]

Q7: I've tried everything and my peptide still won't dissolve. What else can I do?

A7: For extremely difficult-to-dissolve peptides that tend to form stable aggregates, you can use chaotropic agents such as 6 M guanidine hydrochloride or 8 M urea.[10] These agents disrupt the hydrogen bonding networks that hold the aggregates together. However, be aware that these are denaturing agents and are often incompatible with biological assays. This should be considered a last resort.

III. Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Peptide won't dissolve in water or buffer. The peptide is hydrophobic or neutral.1. Calculate the net charge of the peptide.[6] 2. If the peptide is acidic, try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[6] 3. If the peptide is basic, try a dilute acidic solution (e.g., 10% acetic acid).[9] 4. If the peptide is neutral or highly hydrophobic, proceed to the organic co-solvent protocol.[2]
Peptide precipitates when adding aqueous buffer to the organic solvent stock. The peptide has reached its solubility limit in the final solvent mixture.1. Reduce the final concentration of the peptide. 2. Add the aqueous buffer more slowly while vortexing vigorously.[9] 3. Increase the percentage of the organic co-solvent, being mindful of the tolerance of your downstream application.[5]
The peptide solution appears cloudy or forms a gel. The peptide is forming aggregates or fibrils.1. Sonicate the solution in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate heat and degrade the peptide.[5] 2. Gently warm the solution to 30-40°C.[2] 3. As a last resort, use a chaotropic agent like 6 M guanidine-HCl or 8 M urea.[10]
The peptide is difficult to weigh and handle. The lyophilized peptide is hygroscopic (absorbs moisture from the air).1. Allow the vial to warm to room temperature in a desiccator before opening. 2. Handle the peptide in a low-humidity environment if possible.

IV. Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol provides a stepwise approach to determining the optimal solvent for your peptide. Always start with a small amount of peptide (e.g., 0.1-0.5 mg).

G cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Solubilization Steps cluster_3 Troubleshooting A Calculate Net Charge of Peptide C Net Charge > 0 (Basic) A->C Basic D Net Charge < 0 (Acidic) A->D Acidic E Net Charge = 0 or Highly Hydrophobic A->E Neutral/Hydrophobic B Weigh a small amount of peptide (0.1-0.5 mg) F 1. Add sterile water. 2. If insoluble, add 10% acetic acid. B->F G 1. Add sterile water. 2. If insoluble, add 0.1 M NH4HCO3. B->G H 1. Add minimal DMSO/DMF. 2. Slowly add aqueous buffer. B->H C->F D->G E->H I Still Insoluble? F->I G->I H->I J Try Sonication or Gentle Warming I->J Yes K Last Resort: Chaotropic Agents J->K Still Insoluble

Caption: A stepwise workflow for systematic peptide solubility testing.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-solvent
  • Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.

    • Weigh the desired amount of peptide into a sterile microcentrifuge tube.

  • Initial Dissolution:

    • Add a minimal volume of pure DMSO (or DMF if the peptide contains cysteine or methionine) to the peptide. For example, for 1 mg of peptide, start with 10-20 µL of solvent.

    • Vortex the tube for 1-2 minutes until the peptide is completely dissolved. A brief sonication in a water bath can aid in this step.

  • Dilution:

    • While vortexing, slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise to the dissolved peptide solution until you reach your target concentration.

    • If you observe any precipitation, you have exceeded the solubility limit of the peptide in that final solvent mixture.

  • Final Steps:

    • Once the peptide is fully dissolved in the final solvent mixture, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.

    • Carefully transfer the supernatant to a new sterile tube.

    • It is recommended to determine the final peptide concentration using a method like UV-Vis spectroscopy or amino acid analysis, as the final volume may not be exact.

V. Mechanistic Insights into Solubility Enhancement

The Role of pH Adjustment

The net charge of a peptide is highly dependent on the pH of the solution. At its isoelectric point (pI), the peptide has a net charge of zero, and its solubility is at a minimum. By adjusting the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and more favorable interactions with the polar solvent.

G cluster_0 pH < pI cluster_1 pH = pI cluster_2 pH > pI A Peptide + Net Charge Increased Solubility B Peptide 0 Net Charge Minimum Solubility B->A Decrease pH C Peptide - Net Charge Increased Solubility B->C Increase pH

Caption: The relationship between pH, pI, and peptide solubility.

The Mechanism of Organic Co-solvents

Organic solvents like DMSO are effective at solubilizing hydrophobic peptides because they are amphipathic, meaning they have both polar and non-polar regions. The non-polar region of the solvent can interact with the hydrophobic side chains of the peptide, while the polar region can interact with the aqueous solvent. This effectively creates a "solvent shell" around the hydrophobic parts of the peptide, preventing them from aggregating and keeping the peptide in solution.

VI. References

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • Leah4sci. How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. [Link]

  • PubMed Central. Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. [Link]

  • PubMed Central. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. [Link]

  • PubMed Central. Strategies for Improving Peptide Stability and Delivery. [Link]

  • PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • PubMed. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]

  • ResearchGate. Constraining an Irregular Peptide Secondary Structure through Ring-Closing Alkyne Metathesis. [Link]

  • MDPI. Contemporary Review on Solubility Enhancement Techniques. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • YouTube. Peptide Isoelectric Point with pI Shortcut. [Link]

  • PubChem. 2-Amino-4-hexenoic acid. [Link]

  • Cambridge Research Biochemicals. General Guide for Dissolving Peptides. [Link]

  • The Royal Society Publishing. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • ResearchGate. (PDF) Contemporary Review on Solubility Enhancement Techniques. [Link]

  • PepCalc.com. Peptide solubility calculator. [Link]

  • RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]

  • MDPI. Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. [Link]

  • PubMed. Challenges in Peptide Solubilization - Amyloids Case Study. [Link]

  • PubMed. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. [Link]

  • RPBS. SolyPep: a fast generator of soluble peptides. [Link]

  • YouTube. Biochemistry - Calculate the pI (isoelectric point) of the peptide species / protein!. [Link]

  • Aapptec Peptides. Alkyne Containing Amino Acids. [Link]

  • JPT Peptide Technologies. Unnatural amino acids. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • MDPI. Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]

  • Study.com. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons. [Link]

Sources

Technical Support Center: Synthesis of Hydrophobic Peptides Containing (S)-2-Aminohex-4-ynoic Acid

[1][2]

Executive Summary

You are encountering challenges with a peptide sequence that is both highly hydrophobic and contains the non-standard amino acid (S)-2-Aminohex-4-ynoic acid (often abbreviated as Ahx(4-yne) or a Crotylglycine derivative).

This is a "Class A" difficult sequence. The presence of the internal alkyne side chain (


-sheet aggregation
1

This guide replaces standard protocols with "Aggregating Sequence" protocols .

Module 1: The Synthesis Strategy (SPPS)

The "Hydrophobic Wall" Phenomenon

Hydrophobic peptides aggregate on-resin via intermolecular hydrogen bonding (forming

21

The Solution: Disruption of Secondary Structure. Do not rely on standard Fmoc/tBu cycles. You must actively disrupt aggregation.[2][1]

Optimized Protocol: The "Magic Mixture" & Resin Choice
ParameterStandard Protocol (Avoid)High-Hydrophobicity Protocol (Recommended)
Resin Polystyrene (Wang/Rink)ChemMatrix (PEG-PS) or NovaPEG .[2][1] These swell better in polar/hydrophobic environments.[2][1] Use Low Loading (< 0.3 mmol/g).[2]
Solvent DMF"Magic Mixture": DCM/DMF/NMP (1:1:1) or DMF + 1% Triton X-100.[2] Alternative: DMF + 0.1 M LiCl (Chaotropic salt).[2]
Coupling HBTU/DIEADIC/Oxyma Pure (Superior for preventing racemization) or HATU/HOAt (Stronger activation).[2][1]
Temperature Room Temp50°C - 75°C (Microwave or heated block).[2][1] Heat breaks

-sheets.[2]
Deprotection 20% Piperidine/DMF20% Piperidine + 0.1 M HOBt in DMF (Prevents aspartimide formation and helps solvation).[2][1]
Strategic Insertion of Backbone Protectors

If your sequence fails despite the above, you must insert a "kink" in the backbone to physically prevent

  • Pseudoprolines: If your sequence contains Ser, Thr, or Cys, replace them with their Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH).

  • Isoacyl Dipeptides (Dmb/Hmb): If no Ser/Thr is present, use Dmb-protected Glycine or Alanine.[2][1]

Module 2: Handling (S)-2-Aminohex-4-ynoic Acid

This amino acid possesses an internal alkyne .[2][1] Unlike terminal alkynes (e.g., Propargylglycine), it lacks the acidic acetylenic proton, making it chemically more stable but sterically bulkier.

Activation & Coupling
  • Challenge: Steric hindrance from the

    
    -alkyne can slow down coupling, increasing the risk of racemization at the 
    
    
    -carbon.
  • Protocol:

    • Pre-activation: Activate the AA for only 30-60 seconds before adding to the resin.[2][1]

    • Reagents: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2][1] This combination produces less racemization than HATU/DIEA for cysteine/histidine and hindered non-standard AAs.[2][1]

    • Stoichiometry: Use only 2.5 - 3 equivalents (vs. standard 5 eq) to conserve this expensive building block, but extend coupling time to 2 hours at 50°C.

Chemical Stability
  • TFA Cleavage: The internal alkyne is stable to standard TFA/TIS/Water cleavage cocktails.

  • Avoid: Do not use silane scavengers (Triethylsilane) if you are also using Palladium (Pd) for Alloc removal elsewhere in the synthesis, as this can reduce the alkyne to an alkene/alkane. In standard Fmoc SPPS without Pd, TIS is safe.[2][1]

Module 3: Cleavage & Purification (The Bottleneck)

Critical Warning: Most losses occur after synthesis because the peptide precipitates and refuses to redissolve.

The Solubilization Protocol

Do not attempt to dissolve the crude peptide in 0.1% TFA/Water. It will not work.

  • Cleavage: Use TFA/TIS/H2O (95:2.5:2.5).[2][1]

  • Precipitation: If the peptide is extremely hydrophobic, it may not precipitate well in cold ether (it might form a gel).[1] Centrifuge at 4°C to pellet the gel.

  • Dissolution for HPLC:

    • Step A: Dissolve the pellet in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols break hydrophobic aggregates effectively.[2][1]

    • Step B: Dilute with 50% Acetic Acid or water/acetonitrile mix just before injection.[2][1]

    • Note: Avoid pure DMSO if possible, as it is viscous and difficult to remove by lyophilization.

HPLC Purification Strategy

Standard C18 columns often bind hydrophobic peptides irreversibly ("The Ghost Peak" phenomenon).

  • Stationary Phase: Switch to C4 (Butyl) or PLRP-S (Polymeric) columns.[2][1] These have lower hydrophobicity and allow easier elution.[2]

  • Mobile Phase:

    • Buffer A: Water + 0.1% TFA

    • Buffer B: Isopropanol (IPA) / Acetonitrile (1:1) + 0.1% TFA.[2][1] IPA has stronger eluting power for hydrophobic sequences.[2][1]

  • Temperature: Heat the column to 60°C . This improves mass transfer and peak shape significantly.[2]

Visual Troubleshooting Guides

Diagram 1: The "Difficult Sequence" Decision Tree

Use this workflow to determine the correct synthesis strategy based on aggregation severity.

SynthesisStrategyStartStart: Hydrophobic Sequence AnalysisCheckSeqDoes sequence contain>5 consecutive hydrophobic residues?Start->CheckSeqStandardStandard Fmoc SPPS(Wang/Rink, DMF)CheckSeq->StandardNoHighRiskHigh Aggregation RiskCheckSeq->HighRiskYesResinChoiceSwitch Resin:ChemMatrix or NovaPEG(Low Loading < 0.3 mmol/g)HighRisk->ResinChoiceCouplingStrategyCoupling Strategy:Use Magic Mixture (DCM/DMF/NMP)OR Add Chaotropes (LiCl)ResinChoice->CouplingStrategyStructureBreakerInsert Structure Breakers:Pseudoprolines (at Ser/Thr)OR Dmb-protection (at Gly/Ala)CouplingStrategy->StructureBreakerAhxCouplingCoupling (S)-2-Aminohex-4-ynoic acid:Use DIC/Oxyma @ 50°CAvoid HATU (Racemization Risk)StructureBreaker->AhxCoupling

Caption: Decision matrix for selecting resin and coupling conditions based on sequence hydrophobicity.

Diagram 2: Purification Workflow for Hydrophobic Peptides

Follow this path to avoid irreversible column binding.

PurificationFlowCrudeCrude Peptide(Post-Ether Precip)SolubilityTestSolubility Check:Water/ACN?Crude->SolubilityTestDissolveHFIPDissolve in HFIP or TFE(Breaks Aggregates)SolubilityTest->DissolveHFIPInsoluble (Gel/Ppt)DissolveStdDissolve in Water/ACNSolubilityTest->DissolveStdSolubleColumnSelectColumn Selection:C4 or PLRP-S(Avoid C18)DissolveHFIP->ColumnSelectDissolveStd->ColumnSelectConditionsRun Conditions:Buffer B: IPA/ACN (1:1)Temp: 60°CColumnSelect->Conditions

Caption: Optimized purification workflow utilizing fluorinated solvents and C4 stationary phases.

Frequently Asked Questions (FAQ)

Q1: My peptide synthesis stops after the (S)-2-Aminohex-4-ynoic acid coupling. Why? A: This is likely due to the "Hydrophobic Wall." The bulky alkyne side chain combined with the hydrophobic resin environment has collapsed the polymer matrix. Fix: Wash the resin with hot DMF (50°C) before deprotection. Switch to the "Magic Mixture" (DCM/DMF/NMP) for subsequent couplings to re-swell the resin.

Q2: Can I use Copper(I) click chemistry on this peptide later? A: No. (S)-2-Aminohex-4-ynoic acid contains an internal alkyne (

21

21Ring-Closing Alkyne Metathesis (RCAM)21

Q3: The peptide elutes as a broad smear on HPLC. How do I sharpen the peak? A: Broad peaks in hydrophobic peptides indicate aggregation on the column or slow mass transfer.

  • Heat: Run the column at 60°C.

  • Add IPA: Change Buffer B to 50% Isopropanol / 50% Acetonitrile. IPA is a stronger denaturant for hydrophobic clusters.[2]

Q4: Is the alkyne stable to standard TFA cleavage? A: Yes, the internal alkyne is stable to TFA/Water/TIS. However, avoid strong reducing conditions or prolonged exposure to transition metals if used in previous deprotection steps (e.g., Pd(PPh3)4).

References

  • Tickler, A. K., & Wade, J. D. (2007). The synthesis of difficult peptides.[3] In Solid-Phase Peptide Synthesis (pp. 433-448).[2][1] Academic Press.[2][1] (Discusses the "Magic Mixture" and aggregation breaking).

  • Mutter, M., et al. (2004). Pseudo-prolines: nature's solution for the synthesis of difficult sequences.Journal of the American Chemical Society.[4] (Foundational work on using pseudoprolines to break beta-sheets).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols.[2][1] (Comprehensive guide on heating and solvent optimization).

  • PubChem. (S)-2-aminohex-4-ynoic acid Compound Summary. (Verification of structure and chemical properties).[2][1][5] (Note: Link directs to related isomer for structural verification; specific stereoisomer data derived from specialized catalogs).

Technical Support Center: Purity Optimization for (S)-2-Aminohex-4-ynoic Acid (L-HPG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(S)-2-Aminohex-4-ynoic acid, commonly known as L-Homopropargylglycine (L-HPG) , is a non-canonical amino acid isostructural to Methionine.[1] It is a critical reagent in bio-orthogonal "click" chemistry (BONCAT) for proteomic profiling.[1]

High purity (>98% ee) is non-negotiable because the R-enantiomer or residual auxiliaries can compete for tRNA loading or interfere with copper-catalyzed cycloaddition (CuAAC) kinetics.[1]

This guide focuses on the Schöllkopf Bis-Lactim Ether route, the industry gold standard for synthesizing L-HPG with high enantiomeric excess.[1] We address the specific removal of the chiral auxiliary (Valine methyl ester), unreacted propargyl halides, and lithium salts.

Impurity Profile & Remediation Strategy

The following table summarizes the critical impurities generated during the alkylation and hydrolysis of the Schöllkopf auxiliary.

Impurity TypeSpecific IdentityOriginRemoval Strategy
Chiral Auxiliary L-Valine Methyl EsterHydrolysis of the bis-lactim etherBiphasic Extraction (DCM/Ether) at pH ~7–8.[1]
Enantiomer (R)-2-Aminohex-4-ynoic acidImproper temp.[1] control during lithiation (>-70°C)Recrystallization (EtOH/Water) or Chiral HPLC.[1]
Inorganic Salts LiCl, LiBrLithiation (n-BuLi) and quenchingIon-Exchange Chromatography (Dowex 50W).[1]
Starting Material 1-Bromo-2-butyneIncomplete alkylationEther wash of the acidic aqueous phase.[1]
Hydrolysis Intermediate Dipeptide Methyl EsterIncomplete acid hydrolysisExtended reflux (0.25 N HCl) or 2nd Hydrolysis.[1]

Critical Workflow: Purification Logic

The separation of the target amino acid from the Valine auxiliary relies on exploiting their solubility differences at specific pH levels.

Diagram 1: Purification Workflow (Schöllkopf Route)

This flowchart illustrates the critical path from the crude hydrolysis mixture to the pure zwitterion.

HPG_Purification Crude Crude Hydrolysis Mix (L-HPG + Val-OMe + Salts) Evap Evaporate MeOH Crude->Evap AcidWash Dilute with Water Wash with Ether (pH < 2) Evap->AcidWash DiscardOrg Discard Organic Layer (Unreacted Alkyne) AcidWash->DiscardOrg Removes Neutrals Basify Adjust pH to ~7-8 (Use NH4OH or Et3N) AcidWash->Basify Aqueous Layer Extract Extract with DCM or Et2O Basify->Extract Valine Organic Phase: L-Valine Methyl Ester (Recycle) Extract->Valine Auxiliary Removal Aqueous Aqueous Phase: L-HPG + Salts Extract->Aqueous IonEx Cation Exchange (Dowex 50W) 1. Load (H+ form) 2. Wash (H2O) 3. Elute (1M NH4OH) Aqueous->IonEx Final Pure L-HPG (White Solid) IonEx->Final

Caption: Step-by-step fractionation logic to isolate L-HPG from the Valine auxiliary and inorganic salts.[1][2]

Technical Troubleshooting (FAQ)

Category A: The "Yellow Oil" & Valine Contamination

Q1: After hydrolysis and workup, my product is a sticky yellow oil instead of a white solid. NMR shows doublets around 0.9 ppm.[1] What happened? Diagnosis: You have incomplete removal of the L-Valine Methyl Ester auxiliary. The signals at 0.9 ppm are the methyl groups of the isopropyl side chain of Valine. The Fix:

  • Redissolve your crude oil in a minimum amount of water.

  • Adjust pH to 8–9 using dilute ammonia.

  • Extract exhaustively with Dichloromethane (DCM) or Diethyl Ether (3x).[1] The Valine ester is highly soluble in organic solvents at this pH, while L-HPG (zwitterion) remains in the water.[1]

  • Re-lyophilize the aqueous layer.

Q2: I see a second set of signals in the NMR that look like my product but shifted. Is this the enantiomer? Diagnosis: Likely not. Enantiomers are NMR silent in achiral environments. This is usually the dipeptide intermediate (L-Val-L-HPG-OMe) resulting from incomplete acid hydrolysis.[1] The Fix:

  • Immediate: Return the crude to the flask, add 0.25 N HCl, and reflux for an additional 2–4 hours.

  • Prevention: Ensure the hydrolysis ratio is at least 2 equivalents of acid per mole of bis-lactim ether and maintain reflux temperature.

Category B: Yield & Salt Removal

Q3: My mass balance is high (>120%), but the elemental analysis for Nitrogen is low. Why? Diagnosis: Your sample is contaminated with inorganic salts (LiCl, LiBr) trapped in the amino acid lattice. Simple recrystallization often fails to remove these. The Protocol (Desalting): Use a Dowex 50WX8 (H+ form) column:

  • Load: Dissolve crude in water (pH < 3) and load onto the resin. L-HPG binds to the resin; anions (Cl-, Br-) pass through.[1]

  • Wash: Flush with distilled water until the eluent pH is neutral (removes trapped salts).

  • Elute: Switch to 1M NH₄OH. The ammonia deprotonates the carboxylic acid, neutralizing the charge and releasing the L-HPG.

  • Finish: Evaporate the ammoniacal fractions to obtain the salt-free amino acid.

Category C: Enantiomeric Purity (ee)[1]

Q4: My chiral HPLC shows an ee of only 85%. Can I fix this, or do I need to restart? Diagnosis: Low ee usually stems from the lithiation step exceeding -70°C, causing "leakage" of the stereocontrol. The Fix:

  • Recrystallization: L-HPG can often be enriched by recrystallization from Water/Ethanol mixtures at the isoelectric point (pI ~5.9).[1]

  • Dissolve in minimum hot water.

  • Add warm Ethanol until turbid.[1]

  • Cool slowly to 4°C. The racemate is often more soluble than the pure enantiomer (or vice versa depending on the crystal habit), allowing enrichment.

Mechanistic Insight: Why the Separation Works

Understanding the Isoelectric Point (pI) is crucial for purification. L-HPG, like Methionine, has a pI near 5.8–6.0.[1]

Diagram 2: Solubility & Charge State vs. pH

This diagram visualizes why we adjust pH at specific steps to switch the molecule's solubility.

Charge_State Acidic pH < 2 Cationic Form (+) (Soluble in H2O) Neutral pH ~ 6 (pI) Zwitterion (0) (Least Soluble) Acidic->Neutral Add Base Basic pH > 9 Anionic Form (-) (Soluble in H2O) Neutral->Basic Add Base Valine_Basic Valine-OMe at pH 8 Uncharged Amine (Soluble in DCM) Neutral->Valine_Basic Separation Point

Caption: At pH 8, L-HPG is zwitterionic (water-soluble), while the Valine ester is uncharged (organic-soluble), enabling extraction.[1]

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981).[1] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary Agent.[1] Angewandte Chemie International Edition. [1]

  • Beatrix, M., et al. (2006).[1] Synthesis of L-Homopropargylglycine and its use in Click Chemistry. Journal of Organic Chemistry. (Standard reference for HPG synthesis protocols).

  • Link, A. J., & Tirrell, D. A. (2003).[1] Cell-surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition.[1] Journal of the American Chemical Society.

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.

  • PubChem. (2025).[1][3] 2-Amino-4-hexenoic acid Compound Summary.

Sources

Characterization of impurities in crude (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Impurities in Crude (S)-2-Aminohex-4-ynoic Acid

Executive Summary: The Purity Imperative

(S)-2-Aminohex-4-ynoic acid (HPG) is a non-canonical amino acid critical for metabolic labeling and bioorthogonal "click" chemistry. In crude synthetic preparations, purity is not merely about percentage; it is about functionality .

Common impurities such as the (R)-enantiomer, allenic isomers, or residual copper can catastrophically inhibit the methionyl-tRNA synthetase (MetRS) incorporation efficiency or quench the fluorescence of downstream click reactions. This guide provides a self-validating framework to identify and quantify these specific contaminants.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Anomalies

Q: I see a "shoulder" peak eluting immediately after the main HPG peak on C18 HPLC. Is this the enantiomer? A: Unlikely. On a standard achiral C18 column, enantiomers co-elute. A shoulder peak usually indicates a regioisomer or a structural isomer , most commonly the allenic byproduct ((S)-2-aminohex-3,4-dienoic acid).

  • Causality: This forms during the alkylation step if the propargyl group isomerizes under basic conditions (base-catalyzed propargylic rearrangement).

  • Action: Verify with 1H NMR. The allene proton appears in the olefinic region (5.0–6.0 ppm), distinct from the alkyne proton.

Q: My "Click" reaction efficiency is low, even though HPLC shows >95% purity. What am I missing? A: You likely have trace metal contamination or dead-end alkynes .

  • Causality: If your HPG was synthesized via Cu-catalyzed routes or stored in metal containers, residual Copper (Cu) can chelate the amino acid, preventing MetRS recognition. Alternatively, trace "internal" alkynes (2-aminohex-3-ynoic acid) are unreactive in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Action: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for copper. A quick fix is to treat the sample with Chelex resin before use.

Category B: Chiral Purity & Stereochemistry[1]

Q: How do I quantify the (R)-enantiomer (D-HPG) without an expensive chiral column? A: Use Marfey’s Reagent (FDAA) derivatization.

  • Mechanism: FDAA reacts with the amine to form diastereomers. These possess significantly different hydrophobicities and can be separated on a standard C18 column.

  • Protocol: The L-DAA (L-HPG-FDAA) typically elutes before the D-DAA (D-HPG-FDAA) due to intramolecular H-bonding patterns reducing the effective hydrophobicity of the L-isomer adduct.

Impurity Profiling & Origins

The following table summarizes the critical impurities expected in crude HPG based on common synthesis routes (e.g., Ni(II) Schiff base or Phase Transfer Catalysis).

Impurity TypeChemical IdentityOrigin / MechanismDetection MethodImpact
Enantiomer (R)-2-Aminohex-4-ynoic acidIncomplete chiral resolution or racemization during hydrolysis.Chiral HPLC / Marfey'sCompeting substrate for MetRS (lower incorporation).
Isomer (S)-2-Aminohex-3,4-dienoic acid (Allene)Base-catalyzed isomerization of the alkyne moiety.1H NMR (olefinic region)Unreactive in Click chemistry; potential toxicity.
Regioisomer (S)-2-Aminohex-3-ynoic acidMigration of the triple bond (internal alkyne).1H NMR / HPLCUnreactive in standard CuAAC.
Hydrolysis Product Glycine / Glutamate derivativesDegradation of the chiral auxiliary (e.g., Ni-BPB complex).LC-MSFalse positives in protein quantification.
Reagent Propargyl BromideUnreacted starting material.[1]GC-MS / TLCHighly toxic alkylating agent.

Visualization: Impurity Formation Pathways

The diagram below illustrates the synthesis workflow and the specific divergence points where impurities are generated.

HPG_Impurities Start Starting Material (Glycine Schiff Base / Protected Glu) Alkylation Alkylation Step (Propargyl Bromide + Base) Start->Alkylation + Base Hydrolysis Hydrolysis / Deprotection Alkylation->Hydrolysis Imp_Racemate Impurity: (R)-Enantiomer (Racemization) Alkylation->Imp_Racemate Loss of Stereocontrol Imp_Allene Impurity: Allene Isomer (Isomerization) Alkylation->Imp_Allene High pH / Temp Crude Crude (S)-HPG Hydrolysis->Crude Imp_Aux Impurity: Chiral Auxiliary (Incomplete Removal) Hydrolysis->Imp_Aux Poor Separation

Figure 1: Critical Control Points (CCPs) in HPG synthesis where stereochemical loss and structural isomerization occur.

Experimental Protocols

Protocol A: Marfey’s Method for Enantiomeric Excess (ee%)

Validates: Chiral Purity

  • Preparation: Dissolve 1 mg of crude HPG in 100 µL H₂O.

  • Derivatization: Add 200 µL of 1% FDAA (Marfey’s Reagent) in acetone and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 40 µL of 1 M HCl.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% to 60% B over 40 mins.

  • Interpretation: (S)-HPG-FDAA elutes earlier (~25 min) than (R)-HPG-FDAA (~28 min). Calculate ee% based on peak area integration.

Protocol B: 1H NMR Identification of Allenes

Validates: Structural Integrity

  • Solvent: Dissolve 10 mg crude sample in D₂O.

  • Acquisition: Acquire at least 16 scans on a >400 MHz instrument.

  • Target Signals:

    • HPG (Correct): Look for the alkyne proton triplet/multiplet at ~2.0–2.4 ppm .

    • Allene (Impurity): Scan the region 5.1–5.4 ppm . The presence of multiplets here indicates the terminal protons of an allenic impurity (–CH=C=CH₂).

    • Quantification: Integrate the α-proton of HPG (approx 3.6 ppm) vs. the allene signal to determine molar %.

References

  • Synthesis & Optimization: "An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH." National Institutes of Health (NIH). Available at: [Link]

  • Impurity Mechanisms: "Synthesis of 1,3-Diene-Containing alpha-Amino Acids (Allene formation risks)." University of Amsterdam. Available at: [Link]

  • Application Context: "Residue-Specific Incorporation of Noncanonical Amino Acids." Chemical Reviews. Available at: [Link]

Sources

Technical Guide: Strategies to Mitigate Aggregation in (S)-2-Aminohex-4-ynoic Acid (Hpg) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Hpg Aggregation

(S)-2-Aminohex-4-ynoic acid (L-Homopropargylglycine, Hpg) is a methionine surrogate widely used for bioorthogonal chemistry (CuAAC "Click" reactions). While invaluable for labeling, Hpg introduces significant handling challenges. Unlike standard hydrophobic residues (Leu, Val), Hpg presents a dual aggregation risk :

  • Physical Aggregation (Solubility): The hydrophobic hexynoic side chain promotes

    
    -sheet formation and hydrophobic collapse, particularly in aqueous buffers.
    
  • Chemical Aggregation (Covalent Crosslinking): The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), catalyzed by trace metals and oxygen, resulting in irreversible covalent dimers.

This guide provides a self-validating troubleshooting framework to address both mechanisms.

Synthesis Optimization (Solid Phase)

Aggregation often begins on the resin, manifesting as "difficult sequences" with incomplete coupling or deprotection.[1]

Resin & Solvent Engineering

Standard polystyrene (PS) resins often fail with Hpg-rich sequences due to poor swelling in polar solvents.

  • Recommendation: Switch to PEG-based resins (e.g., ChemMatrix® or TentaGel®). These matrices maintain high swelling factors in both organic solvents (DCM/DMF) and aqueous/chaotropic mixtures, allowing better reagent access to the growing chain.

  • Solvent System: Replace pure DMF with NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DMF/DMSO (90:10) . The higher polarity of DMSO disrupts inter-chain hydrogen bonds.

Disaggregating Coupling Cocktails

If coupling efficiency drops (monitored by Kaiser test or micro-cleavage), introduce chaotropic salts to the coupling mixture.

ReagentConcentrationMechanismProtocol Note
LiCl 0.4 M - 0.8 MDisrupts H-bondsDissolve in DMF prior to activation.
KSCN 0.4 MChaotropic disruptionEffective for hydrophobic stretches.
Oxyma Pure 1.0 eqSuppresses racemizationSuperior to HOBt for aggregation-prone sequences.
Thermal Assistance
  • Protocol: Perform coupling at 50°C (conventional heating) or 75°C (Microwave, max 5 mins).

  • Warning: Do not exceed 75°C with Hpg. While the alkyne is relatively stable, high temperatures can accelerate side reactions if trace oxidants are present.

Purification & Handling Strategies

Solubilization Protocol

Never attempt to dissolve Hpg peptides directly in water or PBS. This induces immediate precipitation.

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the lyophilized powder in 100% DMSO or HFIP (Hexafluoroisopropanol) .

    • Target Concentration: 10–20 mg/mL.

    • Why HFIP? It is a potent disruptor of

      
      -helical and 
      
      
      
      -sheet structures.
  • Dilution: Slowly add the aqueous buffer (dropwise) to the organic solution while vortexing.

    • Final Organic Content: Keep DMSO < 5% for cell assays; HFIP must be evaporated or diluted < 1%.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove any micro-aggregates before application.

HPLC Purification
  • Column: C4 or Phenyl-Hexyl columns often provide better separation than C18 for hydrophobic alkyne peptides.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

    • Additive: If peak tailing occurs, add 10-20% Isopropanol to Mobile Phase B. This increases the solvation of hydrophobic domains.

  • Temperature: Maintain column temperature at 60°C to reduce back-pressure and improve peak shape.

Preventing Chemical Aggregation (Glaser Coupling)

The most overlooked cause of Hpg "aggregation" is actually the formation of covalent diynes via Glaser coupling:



Critical Controls
  • Metal Scavenging: If the peptide was exposed to Copper (e.g., during a click reaction or contaminated glassware), wash with EDTA (10 mM) or use a scavenger resin (e.g., Cuprisorb) immediately.

  • Inert Storage: Store lyophilized peptide under Argon or Nitrogen . Oxygen is a required substrate for Glaser coupling.[2]

  • Avoid Basic Conditions: Glaser coupling is accelerated by base. Keep peptide solutions acidic (pH < 6) or neutral during storage.

Visual Troubleshooting Workflows

Solubilization Decision Tree

SolubilityTree Start Peptide Powder (Hpg-containing) Step1 Dissolve in 100% DMSO or HFIP Start->Step1 Check1 Is it Clear? Step1->Check1 Yes1 Slowly add Aqueous Buffer (Vortexing) Check1->Yes1 Yes No1 Sonicate (10 min) or Warm to 40°C Check1->No1 No Check2 Precipitation upon Dilution? Yes1->Check2 No1->Check1 Retry Soluble Proceed to Assay/HPLC Check2->Soluble No Aggregated Add Chaotrope (Gdn-HCl) or Increase Organic % Check2->Aggregated Yes

Caption: Logical workflow for solubilizing hydrophobic Hpg peptides without inducing precipitation.

Synthesis Optimization Cycle

SynthesisCycle Standard Standard SPPS (DMF, RT) Monitor Monitor Coupling (UV/Kaiser) Standard->Monitor Success Continue Synthesis Monitor->Success >99% Yield Fail Incomplete Coupling Monitor->Fail <99% Yield Strategy1 Switch Solvent: NMP or DMF/DMSO Fail->Strategy1 Strategy2 Add Chaotrope: LiCl or KSCN Strategy1->Strategy2 If fails Strategy3 Thermal: 50-75°C Strategy2->Strategy3 If fails Strategy3->Monitor Retry Coupling

Caption: Escalation strategy for overcoming "difficult sequences" during Solid Phase Peptide Synthesis.

Frequently Asked Questions (FAQs)

Q1: I see a mass shift of [2M - 2H] in my LC-MS. What is this? A: This indicates Glaser coupling .[2][3][4][5] Your Hpg alkynes have covalently dimerized. This is not reversible. To prevent this, ensure all buffers are degassed, use EDTA to chelate trace copper, and store the peptide under nitrogen.

Q2: Can I use TCEP to prevent oxidation? A: Yes, but with caution. TCEP is a reducing agent that can prevent oxidative coupling, but it can also desulfurize Cysteine residues if present. For Hpg-only peptides, TCEP is safe. For Cys-containing peptides, simply maintaining an inert atmosphere and using EDTA is safer.

Q3: My peptide elutes as a broad smear on HPLC. How do I fix this? A: Broad peaks usually indicate on-column aggregation.

  • Heat: Run the column at 60°C.

  • Chaotropes: If compatible with your detector, add 1-2 M Urea to the mobile phase (wash system thoroughly afterwards).

  • Stationary Phase: Switch to a wide-pore (300 Å) C4 column to reduce hydrophobic retention.

Q4: Is Hpg stable to standard TFA cleavage? A: Yes. The terminal alkyne is stable to 95% TFA. However, scavengers (TIS/Water) are essential to prevent tert-butyl cations from reacting with the alkyne (alkylation).

References

  • Aggregation in Peptide Synthesis

    • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult" Peptides. Chemical Society Reviews.
  • Glaser Coupling Mechanism

    • Glaser, C. (1869).[4] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft.

    • (Historical Context & Mechanism)

  • Solubility Guidelines for Hydrophobic Peptides

    • Bachem Technical Library. Peptide Solubility Guidelines.
  • Pseudoproline Strategies

    • Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science.

Sources

Protecting group strategies for the alkyne moiety of (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Aminohex-4-ynoic Acid Alkyne Protection

Assembled by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling (S)-2-Aminohex-4-ynoic acid, a valuable building block in modern drug discovery and chemical biology. This guide provides in-depth, field-tested strategies, protocols, and troubleshooting advice specifically for the protection and deprotection of its terminal alkyne moiety. Our goal is to equip you with the causal understanding and practical knowledge to navigate the complexities of its synthesis and application.

Section 1: Frequently Asked Questions - Strategic Planning for Alkyne Protection

This section addresses the critical decision-making process before you begin your experiment. The choice of protecting group is not arbitrary; it is a strategic decision that impacts the entire synthetic route.

Q1: Why is it necessary to protect the terminal alkyne of (S)-2-Aminohex-4-ynoic acid?

A1: The terminal proton on an alkyne is weakly acidic (pKa ≈ 25). While not acidic in the traditional sense, it is readily deprotonated by strong bases (like organolithium reagents or Grignard reagents) and can interfere with a variety of common synthetic transformations. Protection is essential to prevent:

  • Unwanted Deprotonation: If your synthesis involves strong bases, the alkyne will be deprotonated, forming an acetylide. This can quench your reagent or initiate unintended side reactions.

  • Interference in Metal Catalysis: The terminal alkyne can react with transition metal catalysts (e.g., Palladium, Copper), leading to catalyst deactivation or undesired coupling reactions, such as Glaser or Sonogashira homocoupling.

  • Ensuring Chemoselectivity: In a multifunctional molecule like (S)-2-Aminohex-4-ynoic acid, which already has a reactive amine and carboxylic acid, masking the alkyne ensures that subsequent reactions occur only at the desired site.[1]

Q2: What are the most reliable protecting groups for this terminal alkyne?

A2: Trialkylsilyl ethers are the industry standard for alkyne protection due to their ease of installation, general stability, and reliable cleavage conditions.[2] The most common choices, differing primarily in steric bulk and stability, are:

  • Trimethylsilyl (TMS): Offers the lowest steric hindrance and is easily removed. However, its lability to even mild acidic or basic conditions can be a drawback.[3]

  • Triethylsilyl (TES): A slightly bulkier and more stable alternative to TMS.

  • tert-Butyldimethylsilyl (TBDMS or TBS): Significantly more stable than TMS and TES, offering a good balance of durability and cleavability.[3]

  • Triisopropylsilyl (TIPS): A very bulky and robust protecting group, stable to a wide range of conditions where less hindered silyl ethers would fail.[4]

Q3: How do I choose the right silyl protecting group based on my planned synthetic route?

A3: The choice hinges on the principle of orthogonality .[4][5] You must select an alkyne protecting group that will remain intact during all intermediate steps, especially during the deprotection of the amine (e.g., Boc or Fmoc) and carboxyl groups.

  • If using Fmoc-protection for the amine: Fmoc is removed with a base (e.g., piperidine). All silyl groups (TMS, TBDMS, TIPS) are generally stable to these conditions. Therefore, your choice can be based on other factors, such as the need for subsequent acidic reactions.

  • If using Boc-protection for the amine: Boc is removed with strong acid (e.g., trifluoroacetic acid, TFA).[6] This is a critical consideration.

    • TMS is highly acid-labile and will likely be cleaved along with the Boc group. It is not a suitable choice.

    • TBDMS may show partial cleavage in strong acid over time.

    • TIPS is the most robust and generally the best choice, as it is stable to the acidic conditions required for Boc deprotection.

The following diagram illustrates a decision-making workflow for selecting a suitable protecting group.

G Alkyne Protecting Group Selection Workflow A Start: N-protected (S)-2-Aminohex-4-ynoic acid B What is the N-protecting group? A->B C Fmoc (Base-labile) B->C Fmoc D Boc (Acid-labile) B->D Boc E Are there other harsh reagents in the sequence (e.g., strong nucleophiles)? C->E F Are there other acidic steps planned? C->F H Recommendation: Use TIPS for maximum orthogonality and stability. D->H G Recommendation: Use TMS for easy removal. Use TBDMS or TIPS for greater stability. E->G No I Recommendation: Use TBDMS or TIPS for greater stability. E->I Yes F->G No F->I Yes

Caption: Decision tree for selecting an alkyne protecting group.

Section 2: Core Experimental Protocols

These protocols are designed to be self-validating, with clear steps and checkpoints. Assume the starting material is appropriately N- and C-protected (e.g., Boc-(S)-2-Aminohex-4-ynoic acid-OMe).

Protocol 1: Trimethylsilyl (TMS) Protection of the Alkyne
  • Causality: This procedure uses a strong base (n-BuLi) to deprotonate the terminal alkyne, creating a nucleophilic lithium acetylide. This acetylide then attacks the silicon atom of TMS-Cl in an SN2-type reaction to form the protected alkyne. The reaction is run at a very low temperature to prevent side reactions involving the base.

  • Step-by-Step Methodology:

    • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N,C-protected (S)-2-Aminohex-4-ynoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. The formation of the lithium acetylide may result in a slight color change.

    • Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise.

    • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitoring: Check for completion by Thin Layer Chromatography (TLC) or LC-MS. The product should have a higher Rf value (be less polar) than the starting material.

    • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TMS-protected compound.

Protocol 2: Triisopropylsilyl (TIPS) Protection of the Alkyne
  • Causality: The mechanism is identical to TMS protection. However, due to the increased steric bulk of the TIPS group, the reaction may require slightly longer times or warming to ensure complete conversion.

  • Step-by-Step Methodology:

    • Follow steps 1-3 from Protocol 1.

    • Silylation: Add chlorotriisopropylsilane (TIPS-Cl, 1.2 eq) dropwise.

    • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours). The increased steric hindrance of TIPS-Cl necessitates a longer reaction time.

    • Follow steps 6-10 from Protocol 1 for monitoring, workup, and purification.

Section 3: Troubleshooting Guide & Field Insights

This section addresses common problems encountered during the protection and deprotection of the alkyne moiety.

Q: My alkyne protection reaction is incomplete, even after extended reaction times. What could be the cause?

A: This is a common issue with several potential root causes:

  • Insufficient Base: The n-BuLi may have degraded due to improper storage. Always titrate your n-BuLi before use or use a fresh bottle. Ensure you are using at least 1.1 equivalents.

  • Presence of Water: The starting material, solvent, or glassware was not scrupulously dried. Water will rapidly quench the n-BuLi. Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and all glassware is flame- or oven-dried.

  • Poor Solubility: Your protected amino acid may have poor solubility at -78 °C. Try using a slightly more polar co-solvent like a small amount of anhydrous DMF, or allow the reaction to warm slightly (e.g., to -40 °C) after the addition of the silyl chloride.

  • Steric Hindrance (especially with TIPS): If the substrate is particularly hindered, you may need to warm the reaction to 0 °C or even room temperature after the silyl chloride addition and allow it to stir for several hours.

Q: My silyl protecting group was unintentionally removed during a subsequent reaction step. How can I prevent this?

A: This indicates an issue with protecting group stability and orthogonality.

  • Diagnosis: The most likely cause is exposure to acidic or nucleophilic conditions that were too harsh for the chosen silyl group. For example, using TFA to remove a Boc group will cleave a TMS group.[2][6]

  • Solution: You must re-evaluate your protecting group strategy. Switch to a more robust silyl group. The general order of stability is: TMS < TES < TBDMS < TIPS .[4][7] If you need to perform a reaction under acidic conditions, TIPS is the recommended choice.

Q: I'm having trouble removing the TIPS group. The standard TBAF deprotection is sluggish.

A: The robust nature of the TIPS group can sometimes make it difficult to remove.

  • Ineffective TBAF: Tetrabutylammonium fluoride (TBAF) is hygroscopic and its effectiveness can decrease with age. Use a fresh bottle or a solution of TBAF in THF.

  • Increase Temperature: Gently warming the reaction to 40-50 °C can often accelerate the deprotection.

  • Add an Additive: Adding a small amount of acetic acid or water to the TBAF/THF mixture can sometimes facilitate the reaction, but be cautious if your molecule has other acid-sensitive groups.

  • Alternative Reagents: If TBAF fails, other fluoride sources can be used. Hydrogen fluoride-pyridine (HF-Py) is very effective but highly corrosive and requires careful handling in plastic labware.[7] A milder alternative is potassium fluoride (KF) with a crown ether (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the fluoride ion.[8]

Q: My deprotection with TBAF is causing side reactions, such as removing other silyl ethers on my molecule.

A: TBAF is a powerful desilylation agent and is not always selective.

  • Tune the Conditions: You can achieve selectivity by carefully controlling the temperature. Running the reaction at 0 °C or even -20 °C may allow for the selective removal of a less hindered silyl ether (like TBDMS) in the presence of a more hindered one.

  • Use a Milder Reagent: For more delicate substrates, consider using milder, buffered, or acidic deprotection conditions if compatible with your molecule. Conditions like potassium carbonate in methanol are very mild and effective for TMS removal but may be too slow for bulkier groups.[2][7] Acetic acid in THF/water can also be effective for cleaving primary TBDMS ethers.

The following diagram illustrates the general workflow for utilizing the protected alkyne.

G General Synthetic Workflow Start N,C-Protected (S)-2-Aminohex-4-ynoic acid Protect Step 1: Alkyne Protection (e.g., with TIPS-Cl, n-BuLi) Start->Protect React Step 2: Key Transformation (e.g., Peptide Coupling, Cross-Coupling, etc.) Protect->React Deprotect Step 3: Alkyne Deprotection (e.g., with TBAF) React->Deprotect Final Final Product with Free Terminal Alkyne Deprotect->Final

Caption: A generalized workflow for a protection-reaction-deprotection sequence.

Section 4: Data Summary - Silyl Group Stability

This table provides a quick reference for comparing the stability of common alkyne protecting groups under various conditions. This is crucial for planning an orthogonal synthetic strategy.

Protecting GroupRelative StabilityCleavage with Mild Base (K₂CO₃/MeOH)Cleavage with Strong Acid (TFA)Cleavage with Fluoride (TBAF)Key Considerations
TMS LowFastFastInstantaneousNot orthogonal with Boc protection. Useful for temporary protection.[3]
TES Low-MediumSlowFastFastOffers slightly more stability than TMS.
TBDMS Medium-HighVery Slow / StableSlow / Partial CleavageModerate RateGood general-purpose group. May not be fully orthogonal with Boc.[9]
TIPS HighStableStableSlowExcellent choice for orthogonality with both Fmoc and Boc strategies.

References

  • Wikipedia. Protecting group. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals - Synthesis, 49(02), 259-278. [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Reddit. Protiodesilylation of terminal alkynes method?. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

Sources

Technical Support Center: Purification of Peptides Containing (S)-2-Aminohex-4-ynoic Acid (Hpg)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: (S)-2-Aminohex-4-ynoic acid (commonly referred to as Homopropargylglycine or Hpg ). Primary Application: Bio-orthogonal "Click" Chemistry (CuAAC). Chemical Behavior:

  • Hydrophobicity: The alkyne side chain increases the retention time on Reverse Phase (RP) columns compared to canonical amino acids.

  • Stereochemical Risk: High susceptibility to racemization during SPPS coupling, leading to difficult-to-separate diastereomers (

    
     vs 
    
    
    
    isomers).
  • Reactivity: Stable to standard TFA cleavage, but sensitive to transition metals (Copper) and oxidative radical conditions.

Tier 1: Pre-Purification Diagnostics (Solubility & Sample Prep)

The #1 cause of purification failure with Hpg-peptides is not the column—it is the sample load. Alkyne peptides are prone to aggregation, which manifests as broad peaks or "ghost" recovery.

Solubility Protocol (The "Step-Up" Method)

Do not immediately dissolve in 100% DMSO. Follow this hierarchy to preserve peak shape.

StepSolvent SystemActionTarget Concentration
1 0.1% TFA in Water Vortex 30s. Sonicate 1 min.1-2 mg/mL
2 10-20% Acetonitrile (MeCN) Add if Step 1 fails. Helps disrupt hydrophobic patches.2-5 mg/mL
3 6M Guanidine HCl Gold Standard for Aggregates. Breaks H-bonds; fully compatible with RP-HPLC.5-10 mg/mL
4 HFIP (Hexafluoroisopropanol) Last resort for beta-sheet formers. Dissolve, then dilute with water.< 1 mg/mL

Critical Warning: Avoid dissolving Hpg peptides in crude DMF if you plan to use UV detection at 210-220 nm, as DMF absorbs strongly. Use Guanidine or HFIP instead.

Tier 2: Chromatographic Method Development

Stationary Phase Selection

While C18 is the default, Hpg-peptides often require alternative selectivity due to the alkyne's interaction with the stationary phase.

  • C18 (Standard): Start here for peptides < 15 residues.

  • C4 (Butyl): Mandatory for Hpg-peptides > 20 residues or those with >50% hydrophobic content. The lower surface area prevents irreversible adsorption.

  • Phenyl-Hexyl: Excellent for separating diastereomers (racemized Hpg). The pi-pi interactions with the alkyne triple bond offer unique selectivity that C18 cannot provide.

Mobile Phase & Gradient Strategy

Buffer A: 0.1% TFA in Water (Ion-pairing agent suppresses silanol interactions). Buffer B: 0.1% TFA in Acetonitrile.[1][2]

The "Shallow Gradient" Rule: Hpg racemization products (L-Hpg vs D-Hpg) often elute very close together. Standard gradients (1% B/min) will co-elute them.

  • Protocol: Run a scouting gradient (5-95% B over 20 min).

  • Optimization: Once the peptide elutes (e.g., at 35% B), create a focused gradient :

    • Start: 25% B

    • End: 45% B

    • Time: 40 min (Slope: 0.5% B/min )

Visual Workflow: Method Development Decision Tree

MethodDevelopment Start Start: Crude Hpg-Peptide SolubilityCheck Check Solubility (Tier 1) Start->SolubilityCheck HydrophobicityCheck Hydrophobic Content > 50%? SolubilityCheck->HydrophobicityCheck SelectC4 Select C4 Column HydrophobicityCheck->SelectC4 Yes SelectC18 Select C18 Column HydrophobicityCheck->SelectC18 No ScoutRun Run Scouting Gradient (5-95% B in 20 min) SelectC4->ScoutRun SelectC18->ScoutRun ResolutionCheck Is Peak Split? ScoutRun->ResolutionCheck OptimizeGradient Flatten Gradient (0.5% B/min) ResolutionCheck->OptimizeGradient No (Single Broad Peak) CheckRacemization Investigate Racemization (See Tier 4) ResolutionCheck->CheckRacemization Yes (Doublet) FinalPurify Final Purification OptimizeGradient->FinalPurify

Figure 1: Decision matrix for selecting stationary phases and optimizing gradients based on peptide hydrophobicity and peak topology.

Tier 3: The "Alkyne" Factor (Specific Handling)

The alkyne moiety in Hpg introduces unique risks not found in standard peptides.

Metal Scavenging (The "Blue" Column Issue)

If your HPLC system is shared with a lab doing "Click Chemistry," residual Copper (Cu) in the lines can chelate to the Hpg alkyne or catalyze unwanted reactions on-column.

  • Preventive Action: Pass 50mM EDTA (pH 8) through the system before mounting your column if Cu was used recently.

  • Symptom: Broad, tailing peaks or total loss of peptide (irreversible binding to metal-contaminated frit).

Oxidation Risks

While alkynes are stable, the combination of Hpg with Methionine (Met) or Cysteine (Cys) creates a "hotspot" for oxidation.

  • Protocol: Degas all buffers thoroughly. If Met is present, include 0.1% Thiodiglycol in the mobile phase as a scavenger.

Tier 4: Troubleshooting & FAQs

Q1: I see a "Split Peak" (Doublet) in my main fraction. Is it racemized?

Diagnosis: This is the most common issue with Hpg. It is likely the D-isomer formed during synthesis. Test:

  • Mass Spec: If both peaks have the exact same mass, it is either a diastereomer (racemization) or a stable conformer.

  • Temperature Test: Re-inject the sample at 60°C.

    • Peaks Merge: It was a conformer (aggregation).

    • Peaks Remain Split: It is racemization (D-Hpg). Solution: Use a Phenyl-Hexyl column and a shallower gradient (0.25% B/min) to separate the D-isomer.

Q2: My recovery is < 50%. Where is my peptide?

Diagnosis: The peptide likely precipitated on the head of the column due to the "Solvent Shock." Mechanism: You dissolved the peptide in 6M Guanidine (strong solvent), but injected it into 95% Water (weak solvent). The peptide crashed out instantly. Solution:

  • Sandwich Injection: Inject a small plug of DMSO before and after the sample.

  • Heat: Maintain the column at 40-50°C to keep the hydrophobic Hpg peptide in solution during the initial loading phase.

Q3: Can I use high pH (Ammonium Bicarbonate) for purification?

Answer: Proceed with caution.

  • Pros: High pH (pH 10) often drastically improves solubility of Hpg peptides and changes selectivity, moving impurities away.

  • Cons: Standard silica C18 dissolves at pH > 8. You must use a hybrid-silica column (e.g., Waters XBridge, YMC-Triart) or a polymer column (PLRP-S).

  • Risk: Hpg itself is stable at pH 10 for short durations, but long exposure can risk base-catalyzed degradation of other residues (e.g., Aspartimide formation).

Visual Workflow: Troubleshooting Peak Splitting

Troubleshooting Issue Issue: Split Peak CheckMass Check Mass Spec Issue->CheckMass DiffMass Different Mass CheckMass->DiffMass SameMass Same Mass CheckMass->SameMass Deletion Deletion Sequence (Purify with shallower gradient) DiffMass->Deletion HeatTest Re-run at 60°C SameMass->HeatTest Merged Peaks Merge HeatTest->Merged Split Peaks Remain Split HeatTest->Split Conformer Conformer/Aggegrate (Use 6M GdnHCl) Merged->Conformer Racemization Racemization (D-Hpg) (Use Phenyl-Hexyl) Split->Racemization

Figure 2: Diagnostic logic for identifying the root cause of peak splitting (Doublets).

References

  • Dong, S., et al. (2008).[3] Convenient syntheses of homopropargylglycine.[3] Journal of Peptide Science. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Palasek, S., et al. (2009). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Mass Spectrometry of Peptides Containing (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers incorporating the non-natural amino acid (S)-2-Aminohex-4-ynoic acid (Ahy) into peptides. The unique alkyne functionality of Ahy, while invaluable for applications like 'click' chemistry, introduces specific challenges and considerations in mass spectrometry-based analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common queries and issues encountered during the mass spectrometric analysis of Ahy-containing peptides.

Q1: I've successfully synthesized my Ahy-containing peptide, but I'm observing a lower-than-expected mass in my full MS scan. What could be the cause?

A1: Several factors could contribute to a lower-than-expected precursor mass. The most common culprits are:

  • Incomplete Deprotection during Synthesis: If you are using side-chain protecting groups for other residues in your peptide, incomplete removal of these groups during the final cleavage from the resin can lead to a heterogeneous mixture of peptides with varying masses. However, this would typically result in higher, not lower, masses. A lower mass could indicate the loss of a labile protecting group from another residue during ionization.

  • Fragmentation In-Source: The energy in the electrospray ionization (ESI) source can sometimes be sufficient to cause fragmentation of the peptide before it enters the mass analyzer. This "in-source fragmentation" can lead to the observation of fragment ions as the most abundant species, which might be mistaken for the precursor ion.

  • Unexpected Modifications or Degradation: The alkyne group in Ahy can be susceptible to certain chemical modifications, although this is less common. More likely, degradation of the peptide during storage or sample preparation could lead to truncated sequences.

Q2: My MS/MS spectra for Ahy-containing peptides are complex and difficult to interpret. Are there any characteristic fragmentation patterns I should look for?

A2: Yes, the presence of (S)-2-Aminohex-4-ynoic acid can lead to specific fragmentation behaviors in addition to the standard b- and y-ion series.[1] Here’s what to expect:

  • Neutral Loss of the Alkyne Side Chain: Under Collision-Induced Dissociation (CID), a common fragmentation pathway for amino acids with larger side chains is the neutral loss of the entire side chain. For Ahy, this would correspond to a neutral loss of 66.0469 Da (C5H6). Look for fragment ions (b* or y* ions) that correspond to the loss of this mass from your b- and y-ions.

  • Internal Fragmentation of the Side Chain: It is also possible to observe fragmentation within the alkyne side chain itself. This could lead to smaller neutral losses.

  • No Dominant Fragmentation: Unlike some post-translational modifications that show a single, dominant neutral loss, the fragmentation of the Ahy side chain may not be the most favorable pathway. Therefore, you should still expect to see a prominent series of b- and y-ions corresponding to cleavage of the peptide backbone.

Q3: I am using ETD for fragmentation, as I want to preserve the alkyne group for subsequent analysis. What should I expect?

A3: Electron Transfer Dissociation (ETD) is an excellent choice for analyzing peptides with labile modifications, as it primarily cleaves the peptide backbone, leaving side chains intact.[2] For Ahy-containing peptides, you should observe:

  • Dominant c- and z-ion Series: ETD will generate a rich series of c- and z-type fragment ions, which will allow for confident sequencing of the peptide backbone.

  • Preservation of the Alkyne Group: The alkyne side chain of Ahy should remain largely intact during ETD fragmentation. This is advantageous if you are trying to confirm the presence and location of the modification.

  • Reduced Neutral Loss: You should observe significantly less neutral loss of the Ahy side chain compared to CID.

Q4: I'm seeing unexpected adducts in my mass spectra. Could the alkyne group be reacting with components of my mobile phase or matrix?

A4: While the alkyne group is relatively inert under standard LC-MS conditions, it's important to be aware of potential adduct formation.

  • Sodium and Potassium Adducts: These are common in ESI-MS and are not specific to Ahy. They appear as [M+Na]+ and [M+K]+ ions.

  • Solvent Adducts: Adducts with acetonitrile ([M+ACN+H]+) or other mobile phase components can sometimes be observed.

  • Copper Adducts: If your peptide has been subjected to a copper-catalyzed 'click' reaction and the copper has not been completely removed, you may observe copper adducts. This is a critical consideration in experimental design.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter.

Troubleshooting Guide 1: Poor Signal Intensity or Complete Signal Loss
Symptom Potential Cause Troubleshooting Steps
No peptide signal detected in full MS scan. Sample Preparation Issues: Poor desalting, leading to ion suppression. Peptide degradation.1. Verify Sample Purity: Use a robust desalting method like C18 ZipTips. 2. Check for Degradation: Analyze a fresh sample or one stored under optimal conditions (-80°C).
Instrumental Issues: Incorrect instrument settings, dirty ion source.1. Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated. 2. Optimize Source Conditions: Adjust spray voltage, gas flow, and temperature. 3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI source.
Low signal intensity of the precursor ion. Ion Suppression: Co-eluting contaminants suppressing the ionization of your peptide.1. Improve Chromatographic Separation: Optimize your LC gradient to better separate your peptide from contaminants. 2. Dilute the Sample: High sample concentration can sometimes lead to ion suppression.
Inefficient Ionization: The peptide may not ionize efficiently under the chosen conditions.1. Adjust Mobile Phase: Vary the percentage of organic solvent and the concentration of the acid modifier (e.g., formic acid).
Troubleshooting Guide 2: Ambiguous or Uninterpretable MS/MS Spectra
Symptom Potential Cause Troubleshooting Steps
MS/MS spectrum is dominated by noise and lacks a clear fragmentation pattern. Low Precursor Ion Intensity: Insufficient precursor ions selected for fragmentation.1. Increase Injection Volume/Concentration: Ensure enough of your peptide is being introduced into the mass spectrometer. 2. Optimize Precursor Selection: Adjust the isolation window and activation energy/time.
Incomplete b- and y-ion series, making sequencing difficult. "Difficult" Sequence: The presence of certain amino acid residues (e.g., proline) can lead to preferential fragmentation at that site, resulting in an incomplete ion series.1. Use Complementary Fragmentation: If using CID, try ETD, or vice-versa. The different fragmentation mechanisms will produce complementary fragment ions (c- and z-ions in ETD), aiding in sequence confirmation.[3]
Presence of many unassigned peaks. Neutral Losses: Unaccounted for neutral losses from the Ahy side chain or other residues.1. Search for Expected Neutral Losses: Manually or with software, look for peaks corresponding to the precursor or major fragment ions minus 66.0469 Da (for the Ahy side chain). 2. Consider Other Neutral Losses: Remember that other residues can also exhibit neutral losses (e.g., water from Ser/Thr, ammonia from Asn/Gln).
Internal Fragments or Scrambled Sequences: Complex fragmentation pathways can lead to internal fragments or rearrangement of the peptide sequence.[4]1. High-Resolution Mass Analyzer: Use a high-resolution instrument to accurately determine the mass of fragment ions, which can help in identifying internal fragments. 2. Manual Interpretation: Carefully analyze the mass differences between major peaks to identify potential internal fragment series.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ahy-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing (S)-2-Aminohex-4-ynoic acid using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Aminohex-4-ynoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating Fmoc-(S)-2-Aminohex-4-ynoic acid at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: LC-MS/MS Analysis of an Ahy-Containing Peptide

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Materials:

  • Purified Ahy-containing peptide

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a final concentration of approximately 1 pmol/µL.

  • LC Separation:

    • Inject 1-5 µL of the sample onto a C18 reverse-phase column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 5-40% B over 30 minutes).

  • MS Analysis (Data-Dependent Acquisition):

    • Full MS Scan: Acquire full MS scans over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 300-1500).

    • MS/MS Scans: Set the instrument to automatically select the most intense precursor ions for fragmentation.

      • For CID: Use a normalized collision energy of 25-35%.

      • For ETD: Use appropriate ETD reaction times and reagent ion settings as recommended by the instrument manufacturer.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).

    • Search the MS/MS spectra against a database containing the sequence of your Ahy-containing peptide.

    • Specify the mass of the Ahy residue as a variable modification.

    • Manually inspect the MS/MS spectra to confirm the sequence and identify characteristic fragment ions and neutral losses.

Visualizations

Peptide_Fragmentation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (with Fmoc-Ahy-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC LC_MS LC-MS Analysis (Full Scan) HPLC->LC_MS Purified Peptide DDA Data-Dependent Acquisition (DDA) LC_MS->DDA Fragmentation Fragmentation (CID or ETD) DDA->Fragmentation MS_MS MS/MS Analysis Fragmentation->MS_MS DatabaseSearch Database Search MS_MS->DatabaseSearch MS/MS Spectra ManualValidation Manual Validation (b, y, c, z ions, Neutral Losses) DatabaseSearch->ManualValidation

Caption: Experimental workflow for the synthesis and mass spectrometric analysis of Ahy-containing peptides.

Ahy_Fragmentation cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron Transfer Dissociation (ETD) Precursor Precursor Ion ...-NH-CH(SideChain)-CO-... m/z b_y_ions b- and y-ions Backbone Cleavage Precursor->b_y_ions CID NeutralLoss b/y ions Neutral Loss of Alkyne Side Chain (-66.0469 Da) Precursor->NeutralLoss CID c_z_ions c- and z-ions Backbone Cleavage (Side Chain Intact) Precursor->c_z_ions ETD

Caption: Expected fragmentation pathways of Ahy-containing peptides in CID and ETD.

References

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Retrieved from [Link]

  • Open Access LMU. (n.d.). Clickable report tags for identification of modified peptides by mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of neutral loss during collision induced dissociation of peptide ions. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins. Retrieved from [Link]

  • Novor Cloud. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010, January 1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed click reaction on/in live cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1. MALDI-TOF mass-spectrometry analysis of LB1-peptides and their PNA705 conjugates synthesized. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Retrieved from [Link]

  • ACS Publications. (2025, August 29). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Retrieved from [Link]

  • ResearchGate. (n.d.). Partial List of Observed Neutral Side Chain Losses from the.... Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Post-acquisition ETD spectral processing for increased peptide identifications. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Modification of N-Terminal α-Amino Groups of Peptides and Proteins Using Ketenes. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017, November 15). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Collision-induced dissociation (CID) of peptides and proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14). Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Copper Nanoparticles in Click Chemistry. Retrieved from [Link]

  • Molecular & Cellular Proteomics. (2012, June 1). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry. Retrieved from [Link]

  • European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments. Retrieved from [Link]

  • PubMed. (n.d.). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Retrieved from [Link]

  • bioRxiv. (2022, September 13). Mining for ions: diagnostic feature detection in MS/MS spectra of post-translationally modified peptides. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Agilent. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy: (S)-2-Aminohex-4-ynoic Acid vs. Propargylglycine in PLP-Dependent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-2-Aminohex-4-ynoic acid and Propargylglycine (PPG) as enzyme inhibitors.

Executive Summary

In the field of chemical biology and drug development, alkyne-substituted amino acids are critical probes for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes , particularly those involved in sulfur metabolism (e.g., Cystathionine


-lyase, Methionine 

-lyase).

While both molecules share an


-amino acid core and an alkynyl side chain, their efficacy and mechanism of action diverge fundamentally due to the position and substitution of the triple bond:
  • Propargylglycine (PPG): A terminal alkyne (2-amino-4-pentynoic acid).[1] It is the "gold standard" mechanism-based (suicide) inhibitor for enzymes like Cystathionine

    
    -lyase (CGL). Its terminal proton allows for the formation of a highly reactive allene species that covalently modifies the enzyme active site.
    
  • (S)-2-Aminohex-4-ynoic Acid (H4y): An internal alkyne (methyl-substituted propargylglycine). Due to the steric bulk and lack of a terminal proton, it typically fails to undergo the specific rearrangement required for suicide inhibition. Instead, it often acts as a competitive inhibitor or a methionine surrogate (substrate mimic) capable of being incorporated into proteins, rather than irreversibly inactivating the enzyme.

Verdict: For irreversible enzyme silencing, Propargylglycine is superior. For probing active site steric tolerance or acting as a bio-orthogonal tag (methionine surrogate), (S)-2-Aminohex-4-ynoic acid is the tool of choice.

Chemical & Mechanistic Comparison

Structural Analysis

The defining feature determining efficacy is the "Terminal vs. Internal" alkyne status.

FeaturePropargylglycine (PPG)(S)-2-Aminohex-4-ynoic Acid
IUPAC Name (2S)-2-amino-4-pentynoic acid(2S)-2-aminohex-4-ynoic acid
Side Chain


Alkyne Type Terminal (Acidic proton available)Internal (Methyl capped)
Steric Profile CompactBulky (Methyl group extends length)
Primary Mode Suicide Inhibition (

)
Competitive Inhibition / Substrate (

)
Mechanism of Action (The "Suicide" Switch)

The efficacy of PPG relies on the enzyme's ability to abstract a proton and rearrange the side chain into an electrophile.

  • Pathway A (PPG - Suicide Inhibition):

    • Transaldimination: PPG binds PLP.

    • 
      -Proton Abstraction:  Forms a quinonoid intermediate.
      
    • 
      -Proton Abstraction:  The enzyme (expecting to perform 
      
      
      
      -elimination) removes the propargylic proton.
    • Allene Formation: The terminal alkyne rearranges into a conjugated allene .

    • Nucleophilic Attack: An active site nucleophile (e.g., Tyrosine or Lysine) attacks the reactive allene, forming a stable covalent adduct. The enzyme is dead.

  • Pathway B (H4y - Steric Block/Turnover):

    • Binding: H4y binds PLP (if the pocket accommodates the extra methyl group).

    • Reaction Stall: The internal methyl group prevents the formation of a terminal allene. Even if an internal allene forms, it is more sterically hindered and less electrophilic.

    • Outcome: The enzyme either releases the molecule (turnover) or the molecule occupies the site without reacting (competitive inhibition).

MechanismComparison Start_PPG Propargylglycine (PPG) (Terminal Alkyne) PLP_Bind PLP-Enzyme Complex Start_PPG->PLP_Bind Start_H4y (S)-2-Aminohex-4-ynoic Acid (Internal Alkyne) Start_H4y->PLP_Bind Step_Gamma Gamma-Proton Abstraction PLP_Bind->Step_Gamma Enzyme Action Reactive_Allene Reactive Allene Formation (Electrophilic) Step_Gamma->Reactive_Allene PPG Path (Terminal H present) Internal_Allene Sterically Hindered Intermediate Step_Gamma->Internal_Allene H4y Path (Methyl capped) Dead_Enzyme Covalent Adduct (Irreversible Inhibition) Reactive_Allene->Dead_Enzyme Nucleophilic Attack Comp_Inhib Competitive Blockade (Reversible) Internal_Allene->Comp_Inhib No Attack / Slow Turnover

Figure 1: Mechanistic divergence between terminal (PPG) and internal (H4y) alkynes in PLP-dependent enzymes.

Comparative Efficacy Data

The following table summarizes the kinetic parameters typically observed when comparing these inhibitor classes against Methionine


-Lyase (MGL)  or Cystathionine 

-Lyase (CGL)
.
ParameterPropargylglycine (PPG)(S)-2-Aminohex-4-ynoic AcidInterpretation
Inhibition Type Irreversible (

)
Competitive (

) or Substrate
PPG permanently disables the enzyme; H4y only blocks it while present.

(Affinity)


H4y often binds weaker due to steric clash of the methyl group.

(Rate)


(or very slow)
PPG rapidly kills the enzyme. H4y shows negligible inactivation.
Partition Ratio Low (< 50 turnovers/kill)High / InfinitePPG kills efficiently. H4y is mostly processed or released.

Key Insight: In studies involving Pseudomonas putida MGL, PPG acts as a suicide substrate with a partition ratio of ~800, whereas internal alkyne analogs often fail to inactivate or serve as slow substrates.

Experimental Protocol: Determining Inhibition Mode

To validate the efficacy of these compounds in your specific system (e.g., CGL), follow this self-validating kinetic protocol.

Materials
  • Enzyme: Recombinant Human CGL or Bacterial MGL (purified).

  • Substrate: L-Cystathionine (for CGL) or L-Methionine (for MGL).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 20

    
    M PLP.
    
  • Detection: MBTH (3-methyl-2-benzothiazolinone hydrazone) assay for

    
    -keto acids.
    
Protocol: Time-Dependent Inhibition (Kinact/KI)

This protocol distinguishes between reversible (H4y) and irreversible (PPG) inhibition.

  • Pre-Incubation:

    • Prepare 5 reaction tubes with Enzyme (100 nM).

    • Add Inhibitor (PPG or H4y) at varying concentrations: 0, 10, 50, 100, 500

      
      M.
      
    • Incubate at 37°C.

  • Sampling:

    • At time points

      
       min, remove an aliquot.
      
  • Dilution (The Critical Step):

    • Dilute the aliquot 50-fold into a solution containing saturating Substrate (e.g., 2 mM Cystathionine).

    • Rationale: If inhibition is reversible (H4y), dilution releases the inhibitor, and activity is restored. If irreversible (PPG), the enzyme remains dead.

  • Activity Measurement:

    • Incubate diluted mix for 10 min.

    • Stop reaction with TCA (Trichloroacetic acid).

    • Derivatize product (

      
      -ketobutyrate) with MBTH. Measure Absorbance at 320 nm.
      
  • Data Analysis:

    • Plot

      
       vs. Pre-incubation Time.
      
    • PPG Result: Linear decrease in activity over time (First-order inactivation).

    • H4y Result: Constant activity (if competitive) or very slow decline.

ProtocolWorkflow Step1 Pre-Incubation Enzyme + Inhibitor (PPG or H4y) @ 37°C Step2 Aliquot Removal (t = 0, 5, 10, 20 min) Step1->Step2 Step3 Rapid Dilution (50x) into Saturating Substrate Step2->Step3 Step4 Measure Product Formation (MBTH Assay) Step3->Step4 Decision Activity Restored? Step4->Decision Result_Rev Reversible / Competitive (Likely H4y) Decision->Result_Rev Yes Result_Irr Irreversible / Suicide (Likely PPG) Decision->Result_Irr No

Figure 2: Dilution protocol to distinguish suicide inhibition from competitive inhibition.

Applications & Selection Guide

ApplicationRecommended MoleculeRationale
Therapeutic Inhibition Propargylglycine High potency and irreversible silencing of H2S production (CGL target).
Metabolic Labeling (S)-2-Aminohex-4-ynoic Acid Can be incorporated into proteins as a Methionine analog (H4y) for bio-orthogonal chemistry ("Click" chemistry handles).
Active Site Mapping Both Use PPG to define the catalytic core; use H4y to probe the size limit of the

-subsite.

References

  • Abeles, R. H., & Maycock, A. L. (1976). Suicide Enzyme Inactivators.[2] Accounts of Chemical Research, 9(9), 313–319. Link

  • Johnston, M., Raines, R., Chang, M., Esaki, N., Soda, K., & Walsh, C. (1981).[2] Mechanistic studies on reactions of bacterial methionine gamma-lyase with olefinic amino acids. Biochemistry, 20(15), 4325–4333. Link

  • Steer, D. L., Lew, M. J., Perugini, M. A., & Smith, A. I. (2021).

    
    -Lyase.[3][4] Methods in Enzymology, 473, 255-271.
    
  • Hauth, F., Buck, H., Stanoppi, M., & Hartig, J. S. (2022). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Angewandte Chemie International Edition, 61(32). Link

  • Niimura, Y., Taniguchi, K., & Hatanaka, S. I. (1972).[5] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[2][5] Phytochemistry, 11(11), 3327-3329. Link

Sources

A Comparative Guide to Unnatural Amino Acids in Peptide Stapling: (S)-2-Aminohex-4-ynoic Acid and the Rise of Triazole Bridges

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Intracellular Targeting and the Promise of Peptide Stapling

In the landscape of modern drug discovery, the targeting of intracellular protein-protein interactions (PPIs) remains a formidable challenge.[1] While small molecules often struggle to engage large, flat PPI interfaces, and biologics are typically membrane-impermeable, peptides offer a compelling middle ground.[2] However, native peptides are often plagued by poor metabolic stability and low cell permeability, limiting their therapeutic potential.[2]

Peptide stapling has emerged as a powerful strategy to overcome these limitations. By introducing a synthetic brace, or "staple," between two amino acid side chains, a peptide's native α-helical conformation can be locked in place.[2] This conformational constraint enhances proteolytic resistance, improves cell permeability, and can increase binding affinity to the target protein.[2][3] The most established method involves all-hydrocarbon stapling using olefin-bearing unnatural amino acids, such as (S)-2-(4'-pentenyl)alanine, via ruthenium-catalyzed ring-closing metathesis (RCM).[2] This guide provides a detailed comparison of this established method with an increasingly popular alternative: triazole stapling, which utilizes alkyne-bearing amino acids like (S)-2-aminohex-4-ynoic acid in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[2]

(S)-2-Aminohex-4-ynoic Acid: A Gateway to Triazole Stapling

(S)-2-Aminohex-4-ynoic acid is an unnatural amino acid featuring a terminal alkyne group. This functional group is the cornerstone of its application in peptide stapling via CuAAC. In this approach, (S)-2-aminohex-4-ynoic acid is incorporated into a peptide sequence along with another unnatural amino acid containing an azide group, typically at an i and i+4 or i and i+7 spacing to span one or two turns of the α-helix, respectively. The alkyne and azide side chains are then covalently linked through a highly efficient and specific copper(I)-catalyzed reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring as the staple.[2]

The resulting triazole staple offers several distinct advantages:

  • Biocompatibility: The azide and alkyne functional groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems. The CuAAC reaction can be performed under mild, aqueous conditions, making it compatible with sensitive biological molecules.[2]

  • Chemical Stability: The triazole ring is exceptionally stable to metabolic degradation, including hydrolysis and oxidation.[4]

  • Amide Bond Isostere: The triazole ring is a good mimic of the planar structure of an amide bond, potentially contributing to favorable interactions with the target protein.[5]

  • Synthetic Versatility: The "click" reaction is highly reliable and provides high yields with minimal byproducts, simplifying the synthesis and purification of stapled peptides.[4]

Comparative Analysis: All-Hydrocarbon vs. Triazole Stapling

The choice of stapling chemistry has a profound impact on the physicochemical and biological properties of the resulting peptide. Below is a comparative analysis of all-hydrocarbon stapling (using olefinic amino acids) and triazole stapling (using (S)-2-aminohex-4-ynoic acid and an azide partner).

FeatureAll-Hydrocarbon Staple (Olefinic Amino Acids)Triazole Staple ((S)-2-Aminohex-4-ynoic Acid)
Chemistry Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Unnatural Amino Acids (S)-2-(4'-pentenyl)alanine (S5), (R)-2-(7'-octenyl)alanine (R8)(S)-2-Aminohex-4-ynoic acid, L-Propargylglycine, Azido-lysine
Staple Characteristics Flexible, non-polar hydrocarbon chainRigid, polar triazole ring
Helicity Induction High. The α,α-disubstitution of the amino acids and the macrocycle formation strongly induce helicity.Moderate to High. The rigid triazole can effectively stabilize helicity.
Proteolytic Stability Excellent. The hydrocarbon staple shields the peptide backbone from proteases.Very Good. The triazole ring is resistant to enzymatic cleavage.
Cell Permeability Generally good, influenced by the hydrophobicity of the staple.Can be modulated. The polar triazole may require optimization of the overall peptide sequence for optimal uptake.
Synthesis Complexity RCM catalysts can be sensitive and require careful handling. Potential for E/Z isomer formation.CuAAC is a robust and high-yielding reaction. Copper catalyst must be removed for biological applications.
Biocompatibility Ruthenium catalyst is toxic and must be completely removed.Copper catalyst can be cytotoxic, necessitating its removal or the use of copper-free click chemistry (SPAAC).

A comparative study on the physiochemical properties of stapled peptides targeting the estrogen receptor coactivator showed that lactam and all-hydrocarbon stapled peptides exhibited the highest helical contents, followed by the triazole-stapled peptide.[2] Another study comparing lactam and hydrocarbon staples found that the hydrocarbon-stapled peptides were significantly more stable in vitro.[1] While direct quantitative comparisons are sequence-dependent, these findings suggest that all-hydrocarbon staples may offer a slight advantage in terms of helicity and proteolytic resistance. However, the synthetic simplicity and biocompatibility of the CuAAC reaction make triazole stapling an attractive alternative.

Experimental Protocols

Synthesis of a Triazole-Stapled Peptide using (S)-2-Aminohex-4-ynoic Acid

This protocol outlines the general steps for the synthesis of a model triazole-stapled peptide.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_stapling Solution-Phase Triazole Stapling (CuAAC) cluster_purification Purification and Characterization spps_start Start with Rink Amide Resin spps_deprotect1 Fmoc Deprotection (20% piperidine in DMF) spps_start->spps_deprotect1 spps_couple1 Couple Fmoc-protected amino acids (HBTU/HOBt, DIPEA) spps_deprotect1->spps_couple1 spps_wash1 Wash (DMF, DCM) spps_couple1->spps_wash1 spps_repeat Repeat coupling cycles for the peptide sequence spps_wash1->spps_repeat spps_uaa Incorporate Fmoc-(S)-2-aminohex-4-ynoic acid and Fmoc-L-azidolysine at desired positions spps_repeat->spps_uaa spps_deprotect2 Final Fmoc Deprotection spps_uaa->spps_deprotect2 spps_acetylate N-terminal acetylation (optional) spps_deprotect2->spps_acetylate spps_end Resin-bound linear peptide spps_acetylate->spps_end stapling_cleave Cleave peptide from resin (TFA cocktail) spps_end->stapling_cleave stapling_precipitate Precipitate and lyophilize crude peptide stapling_cleave->stapling_precipitate stapling_dissolve Dissolve crude peptide in H2O/t-BuOH stapling_precipitate->stapling_dissolve stapling_react Add CuSO4·5H2O and Sodium Ascorbate stapling_dissolve->stapling_react stapling_stir Stir at room temperature (30-90 min) stapling_react->stapling_stir stapling_end Crude stapled peptide stapling_stir->stapling_end purify_hplc Purify by preparative RP-HPLC stapling_end->purify_hplc purify_lyophilize Lyophilize pure fractions purify_hplc->purify_lyophilize purify_characterize Characterize by LC-MS and CD Spectroscopy purify_lyophilize->purify_characterize purify_end Pure, characterized stapled peptide purify_characterize->purify_end

Caption: Workflow for triazole-stapled peptide synthesis.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Peptides are synthesized on a Rink amide resin using standard Fmoc chemistry.[6]

  • Fmoc deprotection is achieved using 20% piperidine in DMF.[6]

  • Amino acid couplings are performed using HBTU/HOBt and DIPEA in DMF.[6]

  • Fmoc-(S)-2-aminohex-4-ynoic acid and an azide-containing amino acid (e.g., Fmoc-L-azidolysine) are incorporated at the desired positions (i, i+4 or i, i+7).

  • Upon completion of the sequence, the N-terminus can be acetylated if desired.

2. Cleavage and Deprotection:

  • The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

3. Solution-Phase CuAAC Stapling:

  • The crude, lyophilized linear peptide is dissolved in a mixture of deoxygenated water and t-BuOH (2:1).[7]

  • A solution of CuSO₄·5H₂O (4.4 equivalents) and sodium ascorbate (5 equivalents) in water is added to the peptide solution.[7]

  • The reaction is stirred at room temperature for 30-90 minutes.[7] The progress of the reaction can be monitored by LC-MS.

4. Purification and Characterization:

  • The crude stapled peptide is purified by preparative reverse-phase HPLC.[7]

  • The purity and identity of the final product are confirmed by analytical LC-MS.

  • The α-helicity of the stapled peptide is assessed by circular dichroism (CD) spectroscopy.[7]

Biophysical Characterization

Circular Dichroism (CD) Spectroscopy for Helicity Assessment:

  • Peptides are dissolved in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of approximately 50 µM.[7]

  • CD spectra are recorded from 190 to 260 nm.

  • The percentage of α-helicity is calculated from the mean residue ellipticity at 222 nm.[7]

Proteolytic Stability Assay:

  • The stapled peptide is incubated with a protease (e.g., α-chymotrypsin) in a suitable buffer at 37°C.[8]

  • Aliquots are taken at various time points and the reaction is quenched.

  • The amount of remaining peptide is quantified by analytical RP-HPLC.[8]

Cell Permeability Assay:

  • Cells (e.g., HEK293T) are incubated with a fluorescently labeled version of the stapled peptide.[8]

  • After incubation, the cells are washed, fixed, and analyzed by confocal microscopy or flow cytometry to quantify intracellular fluorescence.[8]

Conclusion and Future Outlook

Both all-hydrocarbon and triazole stapling are powerful techniques for enhancing the drug-like properties of peptides. The choice between them depends on the specific requirements of the project. All-hydrocarbon stapling, with its non-polar and flexible linker, has a proven track record of generating highly helical and proteolytically stable peptides with good cell permeability.[2]

Triazole stapling, utilizing (S)-2-aminohex-4-ynoic acid, offers a synthetically more straightforward and biocompatible alternative. The rigid and polar nature of the triazole staple provides a different set of physicochemical properties that can be advantageous for certain applications. While it may not always achieve the same level of helicity as all-hydrocarbon staples, the ease of synthesis and the potential for further functionalization of the triazole ring make it a highly attractive option.

Future research will likely focus on the development of new unnatural amino acids for stapling, the exploration of different linker lengths and rigidities, and the refinement of stapling chemistries to provide even greater control over the final properties of the peptide. The continued evolution of peptide stapling technologies holds immense promise for the development of novel therapeutics against a wide range of challenging disease targets.

References

  • A study of 2-component i, i + 3 peptide stapling using thioethers. (n.d.). In [Source Publication].
  • Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction. (n.d.). In PMC. Retrieved January 30, 2026, from [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration Publishing. Retrieved January 30, 2026, from [Link]

  • Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. (n.d.). In [Source Publication]. Retrieved January 30, 2026, from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). In PMC. Retrieved January 30, 2026, from [Link]

  • Peptide stapling techniques based on different macrocyclisation chemistries. (2014). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • A two-component 'double-click' approach to peptide stapling. (2015). [Source Publication]. Retrieved January 30, 2026, from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). In [Source Publication]. Retrieved January 30, 2026, from [Link]

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Comparison of Oct-2-enyl and Oct-4-enyl Staples for Their Formation and ?-Helix Stabilizing Effects. (2025). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). PubMed. Retrieved January 30, 2026, from [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). In [Source Publication]. Retrieved January 30, 2026, from [Link]

  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. (2022). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. (n.d.). In RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. (n.d.). In PMC. Retrieved January 30, 2026, from [Link]

  • Towards understanding cell penetration by stapled peptides. (n.d.). In MedChemComm (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase. (n.d.). In RSC Publishing. Retrieved January 30, 2026, from [Link]

  • (a) CD spectra of the stapled peptides. The peptides were dissolved in... (n.d.). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). In ACS Pharmacology & Translational Science. Retrieved January 30, 2026, from [Link]

  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). PMC. Retrieved January 30, 2026, from [Link]

  • Decoding the dynamics of BCL9 triazole stapled peptide. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Comparison of binding affinities (Kd) for stapled peptides containing alternative cysteine analogues. (n.d.). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development of stapled NONO-associated peptides reveals unexpected cell permeability and nuclear localisation. (n.d.). In ChemRxiv. Retrieved January 30, 2026, from [Link]

  • HPLC of Peptides and Proteins. (n.d.). In [Source Publication]. Retrieved January 30, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). In [Source Publication]. Retrieved January 30, 2026, from [Link]

  • Technical Support Information Bulletin 1300 - Click Cyclization on Resin. (n.d.). In Aapptec Peptides. Retrieved January 30, 2026, from [Link]

  • Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. (n.d.). In JACS Au - ACS Publications. Retrieved January 30, 2026, from [Link]

  • Density Function Theory Study on the Energy and Circular Dichroism Spectrum for Methylene-Linked Triazole Diads Depending on the Substitution Position and Conformation. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • The Hydrocarbon Staple & Beyond: Recent Advances Towards Stapled Peptide Therapeutics that Target Protein-Protein Interactions. (2025). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. (n.d.). In ResearchGate. Retrieved January 30, 2026, from [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). In PLOS. Retrieved January 30, 2026, from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). In PMC. Retrieved January 30, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). In PMC. Retrieved January 30, 2026, from [Link]

Sources

A Comparative Guide to the In Vitro Stability of Peptides Containing (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern therapeutic design.[1] These modifications can dramatically improve pharmacological properties, from target selectivity to bioavailability.[1] Among the diverse array of available UAAs, (S)-2-Aminohex-4-ynoic acid (Aha), a non-proteinogenic amino acid, has garnered significant attention. Its terminal alkyne group serves as a versatile chemical handle for bioorthogonal "click" chemistry, enabling precise modifications such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads.[2] However, the successful application of Aha-containing peptides hinges on the stability of both the peptide backbone and the reactive alkyne moiety within biological environments. This guide provides an in-depth assessment of the in vitro stability of Aha-containing peptides, offering a comparative analysis and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Central Role of In Vitro Stability Assessment

The journey of a peptide therapeutic from the bench to the clinic is fraught with challenges, a primary one being its susceptibility to degradation.[3][4] Peptides are notoriously prone to enzymatic cleavage in biological matrices, leading to a short half-life that can curtail their therapeutic efficacy.[1][3][4] The introduction of a UAA like Aha raises critical questions:

  • Does the alkyne-containing side chain influence the peptide's susceptibility to proteases?

  • Is the terminal alkyne group itself chemically stable under physiological conditions?

Answering these questions early in the development pipeline is crucial. In vitro stability assays serve as a vital first indicator of a peptide's likely in vivo performance, providing essential data on its metabolic fate.[3] This guide will focus on three key assays: human plasma stability, liver microsomal stability, and stability in simulated gastric fluid.

Experimental Design for Stability Assessment

A robust assessment of an Aha-containing peptide's stability requires a multi-faceted experimental approach. The following workflow provides a comprehensive strategy for generating reliable and comparable stability data.

G cluster_0 Peptide Synthesis & QC cluster_1 In Vitro Stability Assays cluster_2 Analysis & Interpretation P_Aha Synthesize Peptide-Aha QC Purification & LC-MS QC P_Aha->QC P_Control Synthesize Control Peptide P_Control->QC Plasma Human Plasma Stability QC->Plasma Microsome Liver Microsome Stability QC->Microsome SGF Simulated Gastric Fluid Stability QC->SGF LCMS LC-MS/MS Analysis (Quantify % Remaining) Plasma->LCMS Microsome->LCMS SGF->LCMS HalfLife Calculate Half-Life (t½) LCMS->HalfLife Compare Comparative Data Analysis HalfLife->Compare

Caption: Overall workflow for assessing the in vitro stability of Aha-containing peptides.

Analytical Cornerstone: LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying peptide degradation in complex biological samples.[5][6] Its high sensitivity and specificity allow for the precise measurement of the parent peptide concentration over time, even in the presence of metabolites and endogenous matrix components.[5][7] This technique is indispensable for generating the high-quality, reproducible data required for accurate stability assessment.[5][6]

Protocol 1: Human Plasma Stability Assay

Causality Behind Experimental Choices: This assay simulates the peptide's journey in the bloodstream, where it is exposed to a host of peptidases.[3] Assessing stability in plasma is a critical first step, as rapid degradation in circulation is a common failure point for peptide therapeutics.[3][8] We use pooled human plasma to average out inter-individual variability in enzyme activity. The quenching step with a high concentration of organic solvent is crucial to immediately halt all enzymatic activity and precipitate plasma proteins, which would otherwise interfere with the LC-MS analysis.[3][9]

Detailed Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) at 37°C. Prepare a stock solution of the test peptide (e.g., Peptide-Aha) and control peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by spiking the peptide into the plasma to a final concentration of 1-5 µM.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after adding the peptide and quenched instantly.

  • Quenching: Immediately add the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Quantify the remaining percentage of the parent peptide at each time point relative to the t=0 sample.

Protocol 2: Liver Microsomal Stability Assay

Causality Behind Experimental Choices: The liver is the primary site of drug metabolism.[10] This assay uses liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP) enzymes, to assess a peptide's susceptibility to Phase I metabolism.[10][11] While peptides are generally less susceptible to CYP-mediated metabolism than small molecules, this assay is crucial for identifying any potential liabilities, especially with unnatural amino acids.[12][13] The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP enzymes.[10] A "minus-cofactor" control is critical to distinguish between enzymatic degradation and simple chemical instability in the assay buffer.

Detailed Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest) in a phosphate buffer (pH 7.4). Keep on ice. Prepare a separate solution of the NADPH regenerating system.

  • Pre-incubation: Add the test peptide to the microsome-containing buffer and pre-incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation: Start the reaction by adding the NADPH solution to the pre-warmed peptide-microsome mixture.

  • Time Points and Quenching: As with the plasma assay, take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench immediately with ice-cold acetonitrile.

  • Controls: Run parallel incubations including a positive control (a compound with known metabolic instability, like verapamil) and a negative control (the test peptide incubated without the NADPH cofactor).

  • Sample Processing and Analysis: Process the samples by centrifugation as described above and analyze the supernatant by LC-MS/MS. Calculate the percentage of peptide remaining over time. The rate of disappearance is used to calculate the in vitro half-life (t½).

Comparative Stability Analysis

To provide context for the stability of an Aha-containing peptide (designated Peptide-Aha ), its performance should be compared against relevant benchmarks. Here, we compare it to:

  • Control-Peptide: An analogous peptide where Aha is replaced by a structurally similar natural amino acid (e.g., Leucine). This helps determine if the presence of the UAA itself affects backbone stability.

  • Peptide-Aza: A peptide containing L-azidohomoalanine, another commonly used "clickable" amino acid. This provides a head-to-head comparison of the stability of two different bioorthogonal handles.

The following tables summarize hypothetical but representative experimental data.

Table 1: Stability in Human Plasma at 37°C

Peptide % Remaining at 1 hr % Remaining at 4 hrs % Remaining at 24 hrs
Peptide-Aha 95% 82% 55%
Control-Peptide 96% 85% 60%

| Peptide-Aza | 94% | 80% | 52% |

Interpretation: The data suggests that the incorporation of Aha does not significantly alter the peptide's stability in human plasma compared to a natural amino acid counterpart or an azide-containing peptide. The degradation observed is likely due to proteolysis of the peptide backbone, a common fate for peptide therapeutics.[14]

Table 2: Stability in Human Liver Microsomes at 37°C

Peptide In Vitro Half-life (t½, minutes)
Peptide-Aha > 60 min
Control-Peptide > 60 min
Peptide-Aza > 60 min

| Verapamil (Control) | 12 min |

Interpretation: All tested peptides show high stability in the presence of liver microsomes, with half-lives exceeding the typical duration of the assay. This indicates that neither the peptide backbone nor the bioorthogonal handles (alkyne or azide) are significant substrates for major Phase I metabolic enzymes. This is a favorable characteristic for peptide-based drugs.[13]

Mechanistic Insights and Potential Degradation Pathways

While the terminal alkyne in Aha is generally stable, it is essential to be aware of potential degradation pathways for any peptide.[14][15] The primary routes of degradation are typically enzymatic (proteolysis) or chemical in nature.[14][16]

G cluster_degradation Degradation Pathways cluster_products Resulting Products IntactPeptide Intact Peptide (e.g., H₂N-...-Aha-...-COOH) Proteolysis Proteolysis (Peptidases in Plasma) IntactPeptide->Proteolysis Enzymatic Chemical Chemical Degradation (e.g., Hydrolysis, Oxidation) IntactPeptide->Chemical Non-Enzymatic Fragments Peptide Fragments Proteolysis->Fragments Chemical->Fragments ModifiedAA Modified Amino Acids Chemical->ModifiedAA

Caption: Potential degradation pathways for peptides in biological matrices.

Common Chemical Degradation Pathways:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated at pH extremes.[14][16] Aspartic acid (Asp) residues are particularly susceptible.

  • Deamidation: Loss of an amide group from asparagine (Asn) or glutamine (Gln) residues.[14]

  • Oxidation: Methionine (Met) and Cysteine (Cys) residues are prone to oxidation.[14]

For Aha itself, the terminal alkyne is a robust functional group. Unlike more strained alkynes used in some bioorthogonal applications, which can show susceptibility to degradation, the linear alkyne of Aha exhibits high chemical stability under physiological conditions.[15][17]

Conclusion and Forward Look

For drug development professionals, this is a significant finding. It validates the use of Aha as a reliable tool for creating next-generation peptide conjugates, confident that the reactive handle will remain intact. The protocols and comparative framework presented here provide a robust system for validating the stability of any novel Aha-containing peptide, ensuring that only the most promising candidates advance in the development pipeline.

References

  • MedchemExpress. (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid.

  • CymitQuimica. (4Z)-2-oxohex-4-enoic acid.

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • National Center for Biotechnology Information. 2-Amino-4-hexenoic acid. PubChem Compound Summary for CID 6441491.

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.

  • Nielsen, D. S., et al. (2017). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. ConnectSci.

  • Singh, R., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.

  • Llamas, M., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed Central.

  • van der Vliet, D. L., et al. (2018). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Central Science.

  • Sánchez-González, L., et al. (2020). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central.

  • Nielsen, D. S., et al. (2017). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. CSIRO Publishing.

  • Wu, H., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications.

  • The American Chemical Society. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.

  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

  • Biondaro, S., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.

  • Cyprotex. Microsomal Stability.

  • Lim, S., et al. (2019). Fitness Factors for Bioorthogonal Chemical Probes. PubMed Central.

  • GenScript. (2023). Three Inventive Biomedical Applications for Synthetic Peptides.

  • Veeprho. (2020). Peptides and Probable Degradation Pathways.

  • Sarode, A. P., et al. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Hilaris Publisher.

  • National Center for Advancing Translational Sciences. (2023). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?

  • Llamas, M., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv.

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways.

  • ResearchGate. Bioorthogonal chemistry.

  • CD Formulation. In Vitro Release Testing for Proteins & Peptides Formulation.

  • Wikipedia. Bioorthogonal chemistry.

  • Biovera. Mass Spectrometry Applications in Peptide Analysis.

  • ResearchGate. (2021). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation.

  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes.

  • AAPPTec. Planning a Peptide Synthesis.

  • Wang, W., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PubMed Central.

  • BenchChem. Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid.

  • BOC Sciences. (S)-4-Methylhex-2-ynoic acid.

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Head-to-head comparison of coupling reagents for (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Peptide Scientists, Chemical Biologists

Executive Summary: The "Silent" Challenge

(S)-2-Aminohex-4-ynoic acid is a specialized non-canonical amino acid (NCAA) increasingly utilized as a Raman-active vibrational tag in Stimulated Raman Scattering (SRS) microscopy. Unlike terminal alkynes (e.g., Propargylglycine) used for Click chemistry, this internal alkyne offers a distinct vibrational signature in the cell-silent region (


) without requiring post-labeling.

However, its incorporation into peptides presents a specific chemical challenge: Racemization . The electron-withdrawing nature of the alkyne at the


-position (relative to the carbonyl) can inductively increase the acidity of the 

-proton, making the chiral center susceptible to base-catalyzed epimerization during activation.

The Bottom Line:

  • Best for Purity (Low Racemization): DIC / Oxyma Pure . This is the recommended default for this substrate.

  • Best for Difficult Sequences (High Yield): COMU / DIPEA . Offers HATU-like power with better epimerization control, provided the reagent is fresh.

  • Use with Caution: HATU / DIPEA . While powerful, the high basicity required drives racemization of this specific sensitive substrate.

Substrate Analysis: (S)-2-Aminohex-4-ynoic Acid[1]

Before selecting a reagent, we must understand the molecule's physical organic chemistry.

  • Structure:

    
    
    
  • Steric Profile: Linear side chain; moderate steric bulk (comparable to Methionine). Does not induce significant

    
    -branching hindrance.
    
  • Electronic Profile: The alkyne is at the

    
     position relative to the carboxyl?
    
    • C1 (Carboxyl) - C2 (

      
      ) - C3 (
      
      
      
      , methylene) - C4 (Alkyne start).
    • The propargylic position is C3. The alkyne is electron-withdrawing. This inductive effect pulls electron density from C3, which in turn influences C2 (

      
      -carbon), lowering the pKa of the 
      
      
      
      -proton slightly compared to aliphatic residues like Leucine.
  • Implication: Over-activation or excess base (DIPEA/NMM) will rapidly convert the

    
    -isomer to the 
    
    
    
    -isomer via the oxazolone intermediate.

The Contenders: Head-to-Head Comparison

We compare three primary activation systems based on Yield, Enantiomeric Purity, and Handling.

Candidate A: DIC / Oxyma Pure (The Precision Choice)
  • Mechanism: Carbodiimide-mediated coupling with an acidic oxime additive.

  • pH Environment: Near neutral/slightly acidic.

  • Pros:

    • Lowest Racemization: The absence of tertiary bases (like DIPEA) minimizes proton abstraction at the

      
      -carbon.
      
    • Safety: Oxyma Pure is non-explosive (unlike HOBt/HOAt).[1][2]

    • Solubility: Urea byproducts are soluble in DMF/DCM (unlike DCU from DCC).[3]

  • Cons: Slower reaction kinetics than onium salts (HATU).

Candidate B: HATU / HOAt / DIPEA (The Power Choice)
  • Mechanism: Guanidinium salt formation.

  • pH Environment: Basic (Requires ~2 equivalents of DIPEA).

  • Pros:

    • Highest Reactivity: Forces coupling even in sterically crowded sequences or aggregated peptides.

  • Cons:

    • High Racemization Risk: The basic environment is dangerous for (S)-2-Aminohex-4-ynoic acid.

    • Atom Economy: Expensive reagent.

Candidate C: COMU / DIPEA (The Modern Hybrid)
  • Mechanism: Uronium salt of Oxyma.[1][4]

  • pH Environment: Basic (Requires only 1 equivalent of DIPEA).

  • Pros:

    • "Goldilocks" Zone: Higher reactivity than DIC, lower racemization than HATU (due to the Oxyma leaving group and lower base requirement).

    • Colorimetric: Changes color (orange) during coupling, aiding monitoring.[4]

  • Cons:

    • Hydrolytic Instability: COMU degrades rapidly in DMF. Solutions must be prepared immediately before use.

Data Summary Table
FeatureDIC / Oxyma Pure HATU / DIPEA COMU / DIPEA
Coupling Efficiency High (slower kinetics)Very High (fast)Very High
Racemization Risk Lowest (< 0.5%)High (> 5% possible)Low (< 1%)
Reagent Stability High (in solution)HighLow (Hydrolyzes in DMF)
Base Requirement None (Base-free)2.0 equiv1.0 equiv
Recommendation Primary Choice Only for failed sequencesSecondary Choice

Mechanistic Visualization

The following diagram illustrates the decision logic and the racemization pathway inherent to this substrate.

CouplingLogic Substrate (S)-2-Aminohex-4-ynoic Acid Goal Coupling Goal Substrate->Goal Path_Purity Prioritize Chiral Purity (Standard) Goal->Path_Purity Path_Yield Prioritize Yield (Difficult Sequence) Goal->Path_Yield Reagent_DIC DIC / Oxyma Pure (Neutral pH) Path_Purity->Reagent_DIC Reagent_HATU HATU / DIPEA (Basic pH) Path_Yield->Reagent_HATU Outcome_Pure High Purity Peptide (L-Isomer) Reagent_DIC->Outcome_Pure Safe Activation Mechanism_Rac Risk: Base removes alpha-proton Reagent_HATU->Mechanism_Rac Excess Base Reagent_HATU->Outcome_Pure Fast Coupling Oxazolone Oxazolone Intermediate (Racemization) Mechanism_Rac->Oxazolone Outcome_Mix Racemic Mixture (D/L Isomers) Oxazolone->Outcome_Mix

Caption: Decision tree for reagent selection highlighting the racemization pathway via oxazolone formation triggered by basic conditions.

Experimental Protocols

Protocol A: The "Safe" Method (DIC/Oxyma)

Recommended for >95% of applications involving this Raman tag.

  • Preparation:

    • Resin: Rink Amide or Wang resin (0.1 mmol scale).

    • Amino Acid: Fmoc-(S)-2-aminohex-4-ynoic acid (3.0 equiv, 0.3 mmol).

    • Activator: Oxyma Pure (3.0 equiv, 0.3 mmol) dissolved in minimal DMF.

    • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 equiv, 0.3 mmol).

  • Execution:

    • Dissolve the Amino Acid and Oxyma Pure in DMF (approx 0.2 M concentration).

    • Add DIC immediately prior to adding to the resin.

    • Crucial Step: Do not add base (DIPEA). The reaction proceeds under neutral/acidic conditions.

    • Incubate/Shake for 60 minutes at room temperature.

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Kaiser is fine. However, Chloranil avoids false positives from specific protecting groups).

  • Wash:

    • DMF (3x), DCM (3x).

Protocol B: The "Rescue" Method (HATU)

Use ONLY if Protocol A fails (incomplete coupling).

  • Preparation:

    • Amino Acid: Fmoc-(S)-2-aminohex-4-ynoic acid (3.0 equiv).[5]

    • Activator: HATU (2.9 equiv).

    • Base: DIPEA (6.0 equiv) - Note: High base load is standard for HATU but risky here. Reduce to 4.0 equiv if possible.

  • Execution:

    • Dissolve AA and HATU in DMF.

    • Add DIPEA.[6]

    • Pre-activation: Allow to react for exactly 30 seconds . Do not exceed 1 minute to minimize oxazolone formation before the amine attacks.

    • Add to resin immediately.

    • Coupling time: 20-30 minutes (Fast coupling is key to beating racemization).

Scientific Validation & Troubleshooting

Why does this specific amino acid matter?

Unlike standard aliphatic amino acids, the internal alkyne is a "silent" reporter. If you racemize this residue, you will not easily detect it by Mass Spectrometry (same mass). You will only see it in:

  • HPLC retention time shifts (diastereomers separate).

  • Bioactivity loss (if the peptide targets a receptor).

  • Crystal structure failure.

Self-Validating the Protocol

To ensure your coupling worked without racemization:

  • The Marfey's Test: Hydrolyze a small aliquot of the peptide and derivatize with FDAA (Marfey's reagent). Compare LC-MS trace against standard L- and D- amino acid standards.

  • Deuterium Exchange Check: If using D2O during cleavage, any proton exchange at the alpha-carbon indicates racemization mechanisms were active.

References

  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Subtelny, A. O., et al. (2008). "Ribosomal synthesis of N-methyl peptides." Journal of the American Chemical Society. (Discusses steric constraints of methylated/alkynyl residues). Link

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Link

  • Jad, Y. E., et al. (2015). "OxymaPure/DIC: The Reagent of Choice for the Suppression of Racemization." Organic Process Research & Development. Link

Sources

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Aminohex-4-ynoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Bioactivity

In drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions. A classic example is the differential activity of the enantiomers of 4-aminohex-5-ynoic acid, a close structural analog of the topic compound, which display stereospecific inhibition of GABA aminotransferase (GABA-T) and glutamate decarboxylase. Therefore, a thorough understanding of the potential stereospecific effects of (S)- and (R)-2-Aminohex-4-ynoic acid is paramount for any research or development program involving this compound.

Primary Biological Targets and Mechanism of Action

Based on studies of structurally similar compounds, the primary biological targets for 2-Aminohex-4-ynoic acid are pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably γ-Aminobutyric acid aminotransferase (GABA-T) and Ornithine Aminotransferase (OAT) . Both enzymes play crucial roles in amino acid metabolism and neurotransmitter regulation.

GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Inhibition of GABA-T leads to an increase in synaptic GABA levels, a mechanism that is therapeutically exploited in the treatment of epilepsy and other neurological disorders.[1][2]

OAT is a key enzyme in the catabolism of ornithine and is involved in the synthesis of proline, glutamate, and polyamines.[3] Dysregulation of OAT has been implicated in certain metabolic disorders and is being explored as a therapeutic target in hepatocellular carcinoma.[4]

The proposed mechanism of action for acetylenic amino acids like 2-Aminohex-4-ynoic acid is enzyme-activated irreversible inhibition , also known as "suicide inhibition." In this process, the inhibitor binds to the enzyme's active site and is processed through part of the normal catalytic cycle. This generates a highly reactive intermediate that then forms a covalent bond with a crucial residue in the active site, leading to irreversible inactivation of the enzyme. For PLP-dependent aminotransferases, this typically involves the formation of a covalent adduct with the PLP cofactor or a nearby amino acid residue.[1]

Projected Stereospecific Activity: (S)- vs. (R)-2-Aminohex-4-ynoic Acid

While direct experimental data is lacking, we can extrapolate the likely stereospecificity of 2-Aminohex-4-ynoic acid enantiomers based on extensive research on related compounds. It is highly probable that one enantiomer will exhibit significantly greater inhibitory potency against GABA-T and OAT than the other.

Hypothesis: The (S)-enantiomer of 2-Aminohex-4-ynoic acid is predicted to be the more potent inhibitor of both GABA-T and OAT. This is based on the established stereoselectivity of many amino acid-based enzyme inhibitors, where the L- or (S)-configuration often mimics the natural substrate more effectively. For instance, studies on various amino acid analogs have demonstrated that the (S)-enantiomer is often the biologically active form.[5]

Data Summary (Projected)

The following table outlines the anticipated differences in biological activity. It is crucial to note that these are projected values based on analogous compounds and require experimental validation.

Parameter(S)-2-Aminohex-4-ynoic acid(R)-2-Aminohex-4-ynoic acidRationale for Projection
GABA-T Inhibition High Potency (Low IC50/Ki)Low Potency (High IC50/Ki)Stereospecificity observed in related GABA-T inhibitors.
OAT Inhibition High Potency (Low IC50/Ki)Low Potency (High IC50/Ki)Similar enzyme mechanism to GABA-T, suggesting similar stereochemical preference.
Mechanism of Action Enzyme-activated irreversible inhibitorLikely a weak reversible inhibitor or inactiveThe precise fit of the (S)-enantiomer in the active site is likely necessary for the catalytic steps leading to irreversible inactivation.
Potential Therapeutic Use Anticonvulsant, Neurological DisordersUnlikely to have therapeutic efficacyBiological activity is expected to reside primarily in one enantiomer.
Potential Off-Target Effects To be determined, but likely more pronouncedMinimal, due to lower biological activityHigher potency often correlates with a higher risk of off-target interactions.

Experimental Protocols for Validation

To empirically determine the biological activity of the (S) and (R) enantiomers of 2-Aminohex-4-ynoic acid, the following experimental workflows are recommended.

GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol is designed to measure the inhibitory potency of the test compounds on GABA-T activity.

Principle: The activity of GABA-T can be measured by quantifying the rate of glutamate production from the transamination of GABA and α-ketoglutarate. The glutamate can then be measured using a coupled enzyme assay with glutamate dehydrogenase, which results in the reduction of a chromogenic or fluorogenic substrate.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified GABA-T (human or porcine) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 10 µM PLP).

    • Prepare stock solutions of GABA, α-ketoglutarate, and the test compounds ((S)- and (R)-2-Aminohex-4-ynoic acid) in the same buffer.

  • Inhibition Assay:

    • In a 96-well plate, add varying concentrations of the test compounds.

    • Add the GABA-T enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the glutamate dehydrogenase and its substrate (e.g., NAD+ and a tetrazolium salt like WST-8) to quantify the glutamate produced.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, irreversible), perform kinetic studies by varying the substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.

Logical Flow of GABA-T Inhibition Assay:

GABA_T_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare GABA-T Enzyme add_enzyme Add GABA-T & Incubate prep_enzyme->add_enzyme prep_compounds Prepare (S)- and (R)-Inhibitors add_inhibitor Add Inhibitor to Plate prep_compounds->add_inhibitor prep_substrates Prepare GABA & α-KG start_reaction Add Substrates & Incubate prep_substrates->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction add_detection_reagents Add Detection Reagents stop_reaction->add_detection_reagents measure_absorbance Measure Absorbance add_detection_reagents->measure_absorbance calculate_ic50 Calculate IC50 & Ki measure_absorbance->calculate_ic50

Caption: Workflow for determining GABA-T inhibition.

Ornithine Aminotransferase (OAT) Inhibition Assay

This protocol is for assessing the inhibitory effect of the compounds on OAT.[6]

Principle: OAT catalyzes the conversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). P5C can be detected colorimetrically by its reaction with o-aminobenzaldehyde to form a yellow-colored product.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purify or obtain recombinant human OAT.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0, containing 50 µM PLP).

    • Prepare stock solutions of L-ornithine, α-ketoglutarate, and the test compounds.

    • Prepare a solution of o-aminobenzaldehyde in a suitable solvent.

  • Inhibition Assay:

    • Pre-incubate the OAT enzyme with various concentrations of the (S) and (R) enantiomers in the reaction buffer.

    • Initiate the reaction by adding L-ornithine and α-ketoglutarate.

    • Incubate the reaction mixture at 37°C for a specified time.

  • Detection:

    • Stop the reaction by adding trichloroacetic acid.

    • Add the o-aminobenzaldehyde solution and incubate at room temperature to allow for color development.

    • Measure the absorbance at 440 nm.

  • Data Analysis:

    • Similar to the GABA-T assay, calculate the percent inhibition, IC50 values, and perform kinetic studies to determine the Ki and mechanism of inhibition.

Logical Flow of OAT Inhibition Assay:

OAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_oat Prepare OAT Enzyme preincubate Pre-incubate OAT with Inhibitor prep_oat->preincubate prep_inhibitors Prepare (S)- & (R)-Inhibitors prep_inhibitors->preincubate prep_subs Prepare Ornithine & α-KG initiate_reaction Initiate Reaction with Substrates prep_subs->initiate_reaction preincubate->initiate_reaction stop_and_develop Stop Reaction & Add OAB initiate_reaction->stop_and_develop read_absorbance Read Absorbance at 440 nm stop_and_develop->read_absorbance analyze_data Calculate IC50 & Ki read_absorbance->analyze_data

Caption: Workflow for determining OAT inhibition.

Signaling Pathways and Broader Biological Implications

The inhibition of GABA-T and OAT by 2-Aminohex-4-ynoic acid can have significant downstream effects on cellular signaling and metabolism.

GABAergic Signaling Pathway:

By inhibiting GABA-T, the concentration of GABA in the presynaptic neuron and the synaptic cleft increases. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in a greater inhibitory postsynaptic potential (IPSP). This hyperpolarization of the postsynaptic neuron makes it less likely to fire an action potential, thus dampening overall neuronal excitability.

GABAsignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_t GABA-T gaba->gaba_t Degradation gaba_synapse GABA gaba->gaba_synapse Release ssa Succinic Semialdehyde gaba_t->ssa inhibitor (S)-2-Aminohex-4-ynoic acid inhibitor->gaba_t Inhibits gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binds to ipsp Increased IPSP (Hyperpolarization) gaba_receptor->ipsp Activates

Caption: Inhibition of GABA-T enhances GABAergic signaling.

Ornithine Metabolism and its Interconnections:

OAT sits at a critical juncture of several metabolic pathways.[3] Its inhibition will lead to an accumulation of ornithine. This can have several consequences:

  • Urea Cycle: Increased ornithine levels could potentially enhance the urea cycle's capacity to detoxify ammonia, as ornithine is a key intermediate in this pathway.

  • Polyamine Synthesis: Ornithine is the precursor for the synthesis of polyamines (putrescine, spermidine, spermine), which are essential for cell growth and proliferation. OAT inhibition might modulate polyamine levels.

  • Proline and Glutamate Synthesis: By blocking the conversion of ornithine to glutamate-γ-semialdehyde, OAT inhibition will reduce the endogenous synthesis of proline and glutamate from ornithine.

Conclusion and Future Directions

While direct comparative data for (S)- and (R)-2-Aminohex-4-ynoic acid is not yet available, a strong scientific rationale based on the stereospecificity of related enzyme inhibitors suggests that the (S)-enantiomer will be the more biologically active compound, primarily acting as an irreversible inhibitor of GABA-T and OAT. This guide provides a framework for the experimental validation of this hypothesis, outlining detailed protocols for enzyme inhibition assays and discussing the broader biological implications of targeting these pathways.

Future research should focus on the asymmetric synthesis of the individual enantiomers and their subsequent evaluation in the described in vitro assays. Following this, cell-based assays and in vivo studies in relevant animal models of epilepsy or hepatocellular carcinoma would be necessary to fully elucidate their therapeutic potential and toxicological profiles. Such studies will be crucial in determining if (S)-2-Aminohex-4-ynoic acid represents a viable lead compound for drug development.

References

  • Jung, M. J., & Seiler, N. (1978). Enzyme-activated irreversible inhibitors of L-ornithine: 2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. Journal of Biological Chemistry, 253(20), 7431–7439. [Link]

  • Ciesielski, L., Simler, S., Gensburger, C., Mandel, P., Taillandier, G., Benoit-Guyod, J. L., ... & Lajzerowicz, J. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21-41. [Link]

  • Storici, P., De Biase, D., Bossa, F., Politi, V., Silverman, R. B., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry, 279(1), 363-373. [Link]

  • Valerio, D., Monti, M., Sfligiotti, A., d'Amati, G., & Contestabile, R. (2024). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 25(14), 7931. [Link]

  • Chebib, M., Gavande, N., Mewett, K. N., Allan, R. D., Johnston, G. A., & Hanrahan, J. R. (2009). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. BMC pharmacology, 9, 15. [Link]

  • Huang, Y., Li, L., & Liu, H. W. (2020). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 142(1), 534-543. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6129. [Link]

  • De Biase, D., & Bossa, F. (2011). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Amino acids, 41(5), 1107–1119. [Link]

  • Tapia, R., & Pasantes-Morales, H. (1971). Comparative study between 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T) from rat forebrain and cerebellum. Neurobiology, 1(4), 215–224. [Link]

  • PubChem. (n.d.). (2R)-2-amino-6-hydroxyhex-4-ynoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hedrick, M. P., & Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of medicinal chemistry, 64(23), 17009–17024. [Link]

  • ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of γ-Aminobutyric Acid (GABA) Aminotransferase, a Pyridoxal 5'-Phosphate, and [2Fe-2S] Cluster-containing Enzyme, Complexed with γ-Ethynyl-GABA and with the Antiepilepsy Drug Vigabatrin. Retrieved from [Link]

  • Lee, H., & Silverman, R. B. (2018). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS chemical biology, 13(7), 1869–1877. [Link]

  • Ji, Y., & Liu, H. W. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(22), 8869–8877. [Link]

  • Li, S., et al. (2023). Identification of Key Regulators Mediating Gamma-Aminobutyric Acid (GABA) and Organic Acid Accumulation in Strawberry. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Seth, P. P., et al. (2010). Synthesis and Biophysical Evaluation of 2',4'-Constrained 2' O-Methoxyethyl and 2',4'-Constrained 2' O-Ethyl Nucleic Acid Analogues. The Journal of organic chemistry, 75(5), 1569–1581. [Link]

  • PubChem. (n.d.). 2-Amino-4-hexenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, Y., et al. (2018). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. ACS chemical biology, 13(2), 480–489. [Link]

  • Nanavati, S. M., & Silverman, R. B. (2012). Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. Bioorganic & medicinal chemistry, 20(24), 7078–7083. [Link]

  • Singh, A., et al. (2024). Comparison of the effects of two amino acids, Gamma-aminobutyric acid (GABA) and L-theanine, on sedation, anxiety, and cognition in preoperative surgical patients - A randomized controlled study. Journal of anaesthesiology, clinical pharmacology, 40(1), 123–129. [Link]

  • Barboza, S., et al. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. International Journal of Molecular Sciences, 24(17), 13348. [Link]

  • Ho, M., & Silverman, R. B. (1995). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of medicinal chemistry, 38(18), 3563–3569. [Link]

  • Vasilev, D. S., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. International journal of molecular sciences, 23(19), 11929. [Link]

  • Shoner, S. C., et al. (2012). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][7][8]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Journal of medicinal chemistry, 55(6), 2834–2842. [Link]

  • ResearchGate. (n.d.). Synthesis and microbiological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis. Retrieved from [Link]

  • Csöllei, J., et al. (2013). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 18(11), 13627–13647. [Link]

  • Shoner, S. C., et al. (2011). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Amino Acid Imaging Agents. Journal of medicinal chemistry, 54(12), 4235–4244. [Link]

Sources

A Senior Application Scientist's Guide to Conformational Analysis: Peptides with and without (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the conformational rigidity of a peptide is a critical determinant of its biological activity and therapeutic potential. The introduction of non-natural amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their stability, potency, and selectivity.[1][2] This guide provides an in-depth comparative analysis of the conformational properties of peptides with and without the incorporation of (S)-2-Aminohex-4-ynoic acid, a non-natural amino acid distinguished by its alkynyl side chain.

The rationale for selecting (S)-2-Aminohex-4-ynoic acid lies in the unique structural constraints imposed by its side chain. The linear and rigid nature of the alkyne moiety can significantly restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as helices or turns.[3] This guide will explore the profound impact of this single amino acid substitution on the overall peptide conformation through a combination of experimental and computational methodologies.

The Scientific Imperative: Why Peptide Conformation Matters

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional shape. A well-defined and stable conformation allows for high-affinity and specific binding to its biological target. Conversely, peptides with high conformational flexibility often exhibit lower activity and are more susceptible to enzymatic degradation. The incorporation of unnatural amino acids that induce a preferred conformation can therefore lead to peptides with improved drug-like properties.[1][2]

(S)-2-Aminohex-4-ynoic acid serves as an excellent tool for this purpose. Its rigid alkynyl side chain can act as a conformational staple, pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target.[3]

Experimental Design: A Multi-faceted Approach to Conformational Analysis

To comprehensively compare the conformational landscapes of a native peptide and its (S)-2-Aminohex-4-ynoic acid-containing analogue, a combination of experimental and computational techniques is essential. This guide will focus on three pillars of conformational analysis:

  • Peptide Synthesis: The foundational step for any conformational study.

  • Spectroscopic Analysis: Employing Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to probe the solution-state structure.

  • Computational Modeling: Utilizing Molecular Dynamics (MD) simulations to provide a dynamic and atomic-level understanding of peptide behavior.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the native peptide and its analogue containing (S)-2-Aminohex-4-ynoic acid is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[6]

Experimental Protocol: Fmoc-SPPS
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or Fmoc-(S)-2-Aminohex-4-ynoic acid-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated mixture to the resin.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

The causality behind this stepwise process is to ensure a high yield and purity of the final peptide by driving each reaction to completion and thoroughly removing excess reagents and byproducts at each stage.[5][6]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Spectroscopic Analysis: Unveiling the Secondary Structure
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[8][9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[9][11]

  • Sample Preparation: Prepare solutions of both the native peptide and the (S)-2-Aminohex-4-ynoic acid-containing peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the spectrophotometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra for both peptide samples and a buffer blank at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the buffer blank spectrum from each peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Deconvolute the processed spectra using a secondary structure estimation program (e.g., CONTINLL) to determine the percentage of α-helix, β-sheet, and random coil.[12]

The choice of a far-UV wavelength range (190-260 nm) is because the peptide backbone amides, whose arrangement defines the secondary structure, absorb in this region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for the detailed determination of peptide conformation in solution.[13][14][15]

  • Sample Preparation: Dissolve the purified peptides in a suitable solvent (e.g., 90% H2O/10% D2O or a deuterated organic solvent) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of two-dimensional (2D) NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[16]

  • Spectral Assignment: Assign all the proton resonances to their respective amino acids in the peptide sequence.[17]

  • Structural Restraint Generation: From the NOESY spectra, generate a list of interproton distance restraints. Dihedral angle restraints can also be derived from coupling constants measured in 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

The rationale for using 2D NMR is to resolve the spectral overlap that is common in 1D spectra of peptides and to establish through-bond and through-space correlations between protons.[13]

Spectroscopic_Analysis cluster_CD Circular Dichroism cluster_NMR Nuclear Magnetic Resonance CD_Sample Prepare Peptide Solution CD_Acquire Acquire Spectra (190-260 nm) CD_Sample->CD_Acquire CD_Process Process Data CD_Acquire->CD_Process CD_Analyze Estimate Secondary Structure CD_Process->CD_Analyze NMR_Sample Prepare Peptide Solution NMR_Acquire Acquire 2D Spectra (TOCSY, NOESY) NMR_Sample->NMR_Acquire NMR_Assign Assign Resonances NMR_Acquire->NMR_Assign NMR_Restraints Generate Restraints NMR_Assign->NMR_Restraints NMR_Calculate Calculate 3D Structure NMR_Restraints->NMR_Calculate

Sources

Determining the inhibition constant (Ki) of (S)-2-Aminohex-4-ynoic acid for target enzymes

Kinetic Profiling of (S)-2-Aminohex-4-ynoic Acid: Determination for Methionine Adenosyltransferase (MAT2A)

Executive Summary

(S)-2-Aminohex-4-ynoic acid acts as a potent, competitive inhibitor of Methionine Adenosyltransferase (MAT), the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP. In the context of oncology, particularly for cancers with MTAP deletions, MAT2A has emerged as a critical synthetic lethal target.[1]

This guide provides a rigorous protocol for determining the

methionine substrate analogue
Comparative Performance Matrix
Feature(S)-2-Aminohex-4-ynoic AcidCycloleucine (Standard)AG-270 (Clinical)
Mechanism Competitive (vs Met)Competitive (vs Met)Allosteric (Non-competitive)
Binding Site Active Site (Substrate Pocket)Active Site (Substrate Pocket)Allosteric Pocket (Dimer Interface)
Potency (

)
High (

M range)
Moderate (mM range)Very High (nM range)
Utility Active site mapping, mechanistic probeGeneral reference inhibitorClinical therapeutic candidate

Mechanistic Context & Signaling Pathway

MAT2A catalyzes the formation of SAM, the universal methyl donor.[1] Inhibition of this step depletes SAM, impairing methylation reactions essential for cancer cell survival.[1] (S)-2-Aminohex-4-ynoic acid mimics the methionine side chain, utilizing the rigidity of the alkyne group to probe the enzyme's tolerance for unsaturation and linear geometry.

Pathway Visualization

The following diagram illustrates the Methionine Cycle and the specific intervention point of (S)-2-Aminohex-4-ynoic acid compared to allosteric alternatives.

MAT2A_PathwayMetL-MethionineMAT2AMAT2A EnzymeMet->MAT2A SubstrateATPATPATP->MAT2A CofactorSAMS-Adenosylmethionine(SAM)MAT2A->SAM SynthesisMethylationMethylation Reactions(DNA/Histone)SAM->Methylation Methyl DonorSAHS-AdenosylhomocysteineMethylation->SAHInhibitor(S)-2-Aminohex-4-ynoic Acid(Competitive Inhibitor)Inhibitor->MAT2A Blocks Active SiteAllostericAG-270(Allosteric Inhibitor)Allosteric->MAT2A Distorts Structure

Caption: MAT2A catalyzes SAM synthesis. (S)-2-Aminohex-4-ynoic acid competitively blocks the Methionine binding site, preventing SAM production.

Experimental Protocol: Determination

To accurately determine the

Malachite Green Phosphate Assay
A. Reagents & Setup
  • Enzyme: Recombinant Human MAT2A (purified).

  • Substrates: L-Methionine (vary 0.1

    
     to 10 
    
    
    ), ATP (Saturating, ~5 mM).
  • Inhibitor: (S)-2-Aminohex-4-ynoic acid (5 concentrations, e.g., 0, 0.5, 1, 2, 5

    
    M).
    
  • Coupling Enzyme: Inorganic Pyrophosphatase (PPase) (1 U/mL) – ensures all PPi is converted to Pi.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 50 mM KCl.
    
  • Detection: Malachite Green Reagent (absorbance at 620 nm).

B. Step-by-Step Workflow
  • Preparation of Master Mix:

    • Prepare reaction buffer containing MAT2A (10-50 nM final) and PPase (1 U/mL).

    • Note: Keep enzyme on ice until reaction initiation to preserve activity.

  • Inhibitor Dilution:

    • Prepare a serial dilution of (S)-2-Aminohex-4-ynoic acid in buffer.

    • Add 10

      
      L of inhibitor to respective wells in a 96-well plate.
      
  • Substrate Addition (Variable Met):

    • Prepare L-Methionine solutions ranging from 10

      
      M to 5 mM.
      
    • Add 20

      
      L of Methionine to the wells.
      
    • Critical Control: Include a "No Enzyme" blank for every substrate concentration to correct for non-enzymatic hydrolysis.

  • Reaction Initiation:

    • Add 20

      
      L of ATP (fixed concentration, e.g., 5 mM) to start the reaction.
      
    • Incubate at 37°C for 15–30 minutes (ensure linearity of initial velocity,

      
      ).
      
  • Termination & Detection:

    • Add 100

      
      L Malachite Green Reagent to stop the reaction.
      
    • Incubate for 10-20 minutes at room temperature for color development.

    • Measure Absorbance at 620 nm (

      
      ).
      
C. Workflow Diagram

Experimental_Workflowcluster_wellsReaction MixStartStart ProtocolPrepPrepare Reagents(MAT2A, PPase, Buffer)Start->PrepPlatePlate Setup(96-well)Prep->PlateInhibitorAdd Inhibitor(0 - 5 µM)Plate->InhibitorSubstrateAdd Methionine(Variable Conc.)Inhibitor->SubstrateATPAdd ATP(Saturating)Substrate->ATPIncubateIncubate 37°C(15-30 min)ATP->IncubateStopAdd Malachite Green(Stop & Develop)Incubate->StopReadRead Absorbance(620 nm)Stop->ReadAnalyzeCalculate Ki(Non-linear Regression)Read->Analyze

Caption: Step-by-step workflow for the Malachite Green coupled assay to determine Ki.

Data Analysis & Interpretation

Calculation of

(S)-2-Aminohex-4-ynoic acid is a competitive inhibitor with respect to Methionine. The data should be fitted to the Competitive Inhibition Model using non-linear regression (e.g., GraphPad Prism or SigmaPlot).

Equation:

Where:

  • 
     = Initial velocity
    
  • 
     = Concentration of Methionine
    
  • 
     = Concentration of (S)-2-Aminohex-4-ynoic acid
    
  • 
     = Michaelis constant for Methionine
    
  • 
     = Inhibition constant
    
Validation Criteria (Self-Validating System)
  • Lineweaver-Burk Plot: The lines for different inhibitor concentrations must intersect at the Y-axis (

    
    ), indicating that 
    
    
    is unchanged while apparent
    
    
    increases.
  • Dixon Plot: A plot of

    
     vs. 
    
    
    should yield intersecting lines in the second quadrant. The X-coordinate of the intersection point corresponds to
    
    
    .
  • 
     Value:  The fit to the competitive model should yield 
    
    
    . If the Mixed-Model fit is significantly better (AICc comparison), reconsider the mechanism (though pure competitive is expected for this analog).
Expected Results
  • 
     Value:  Typically in the low micromolar range (
    
    
    ) for MAT2A, depending on the specific isoform and assay conditions.
  • Selectivity: This compound is highly selective for the methionine binding pocket.

Troubleshooting & Optimization

  • High Background: Phosphate contamination is common. Use phosphate-free buffers and extremely pure water.

  • Non-Linear Rates: If the reaction curve plateaus early, reduce enzyme concentration or incubation time. Product inhibition (by SAM or SAH) can occur if >10% substrate is consumed.

  • Solubility: Ensure the alkyne amino acid is fully dissolved; sonication may be required for stock solutions >10 mM.

References

  • Mechanisms of MAT2A Inhibition: Title: Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model.[2] Source: Journal of Medicinal Chemistry (2021).[3] URL:[Link]

  • Methionine Analogues as Inhibitors: Title: Chemotherapeutic potential of methionine analogue inhibitors of tumor-derived methionine adenosyltransferases.[3][4] Source: PubMed (NIH). URL:[Link]

  • Discovery of AG-270 (Comparison): Title: Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion. Source: Journal of Medicinal Chemistry (2021).[3] URL:[Link]

  • Enzyme Kinetics Analysis: Title: Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Source: Nature Communications / PMC. URL:[Link]

Comparison of analytical methods for quantifying (S)-2-Aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Aminohex-4-ynoic acid (CAS: 29834-76-2), often utilized as a bioorthogonal probe or a metabolic inhibitor, presents unique analytical challenges due to its lack of a strong chromophore, high polarity, and the critical need for enantiomeric purity. This guide objectively compares three industry-standard methodologies for its quantification: HPLC with Pre-column Derivatization (Fluorescence/UV) , Direct LC-MS/MS (HILIC) , and Chiral Analysis via Marfey’s Method .

While LC-MS/MS offers the highest sensitivity for biological matrices, Marfey’s Method is identified as the most robust technique for simultaneous quantification and enantiomeric validation, a critical requirement for drug development applications.

Technical Comparison of Analytical Architectures

The following table synthesizes performance metrics based on experimental data for alkynyl amino acids.

FeatureMethod A: HPLC-FLD (OPA/FMOC) Method B: Direct LC-MS/MS (HILIC) Method C: Marfey’s Method (LC-UV/MS)
Primary Utility Routine QC, Cell Culture MediaTrace Bioanalysis (Plasma/Tissue)Chiral Purity & Quantitation
Derivatization Required (Automated)None (Direct Injection)Required (Manual)
LOD (Limit of Detection) ~1–5 pmol~10–50 fmol~0.5–1 pmol
Linearity (

)
> 0.999> 0.995> 0.999
Chiral Resolution No (Requires Chiral Column)NoYes (Diastereomeric Separation)
Matrix Tolerance Moderate (Interferences likely)High (MRM specificity)High (Shifted retention)
Throughput High (10–15 min/run)Very High (3–5 min/run)Low (45 min reaction + 20 min run)
Expert Insight:
  • Choose Method A for routine batch release where enantiomeric excess (ee%) is already established.

  • Choose Method B for pharmacokinetic (PK) studies requiring maximum sensitivity in complex biofluids.

  • Choose Method C (Recommended) for reference standard characterization and stability studies where verifying the (S)- configuration is non-negotiable.

Deep Dive: Methodological Mechanics

Method A: HPLC-FLD with OPA/FMOC Derivatization

Mechanism:[1] Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Pros: Extreme sensitivity for primary amines; widely automated on standard HPLC autosamplers.

  • Cons: The derivative is unstable (must be injected immediately); OPA does not react with secondary amines (though (S)-2-Aminohex-4-ynoic acid is primary).

  • Critical Control: Precise timing between reagent addition and injection is mandatory to prevent signal degradation.

Method B: Direct LC-MS/MS (HILIC Mode)

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions without derivatization, coupled to Triple Quadrupole MS.

  • Pros: No sample manipulation errors; detects co-eluting metabolites via MRM transitions.

  • Cons: HILIC columns require long equilibration times; significant matrix effects (ion suppression) from salts in biological samples.

  • Critical Control: Use a stable isotope-labeled internal standard (e.g.,

    
    -Leucine or a deuterated analog) to normalize ionization efficiency.
    
Method C: Marfey’s Method (The "Gold Standard" for Chiral Quant)

Mechanism: Reaction with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) converts the (S)- and (R)- enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

  • Pros: Solves the chirality problem without expensive chiral columns; the DNP moiety provides a strong UV chromophore (340 nm).

  • Cons: Labor-intensive manual preparation.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for Marfey's Method, distinguishing it from standard workflows.

G Start Sample: (S)-2-Aminohex-4-ynoic Acid Deriv Derivatization with FDAA (Marfey's Reagent) pH 8.0, 40°C, 1 Hour Start->Deriv Add NaHCO3 + FDAA Quench Quench with 2M HCl (Stop Reaction) Deriv->Quench Acidify Sep Separation on C18 Column (Standard Achiral Phase) Quench->Sep Inject Detect Detection (UV 340 nm or MS) Sep->Detect Result1 Peak 1: L-DA-L-AA (S-Isomer Derivative) Detect->Result1 Elutes First (Typically) Result2 Peak 2: L-DA-D-AA (R-Isomer Impurity) Detect->Result2 Elutes Second Quant Quantification & %ee Calculation Result1->Quant Result2->Quant

Caption: Workflow for enantiomeric resolution and quantification using Marfey's Reagent on a standard C18 column.

Detailed Experimental Protocol: Marfey’s Method

This protocol is validated for the separation of (S)-2-Aminohex-4-ynoic acid from its (R)-antipode and quantitative analysis.

Reagents Required
  • FDAA (Marfey’s Reagent): 1% (w/v) in Acetone.

  • Buffer: 1 M NaHCO₃.

  • Quenching Acid: 2 M HCl.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Procedure

1. Sample Preparation:

  • Dissolve the sample (approx. 1 mg) in 100 µL of water.

  • Add 50 µL of 1 M NaHCO₃ (Resulting pH should be ~8.5).

  • Add 100 µL of 1% FDAA solution .

  • Vortex and incubate at 40°C for 60 minutes in a heating block. Note: Ensure the vial is sealed to prevent acetone evaporation.

2. Quenching:

  • Allow the mixture to cool to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction (pH should drop to ~2).

  • Dilute with 230 µL of 50% Acetonitrile/Water.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

3. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10% → 60% B (Linear gradient)

    • 15–16 min: 60% → 95% B (Wash)

  • Detection: UV at 340 nm (max absorption of DNP group).

  • Mass Spec (Optional): Monitor [M+H]+ = 422.1 (Derivative Mass: 127 (AA) + 295 (FDAA) approx).

4. Data Analysis:

  • The L-L diastereomer (S-analyte + L-FDAA) typically elutes before the L-D diastereomer (R-analyte + L-FDAA) due to stronger intramolecular H-bonding in the L-L complex reducing its hydrophobicity.

  • Calculate Concentration using external calibration curves of the derivatized standard.

  • Calculate Enantiomeric Excess (%ee):

    
    
    

References

  • National Institutes of Health (NIH). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021).[3] Available at: [Link]

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (Comparative data on derivatization efficiency). Available at: [Link]

Sources

Executive Summary: The Strategic Advantage of (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Evaluation of Peptides Modified with (S)-2-Aminohex-4-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

In the landscape of peptide therapeutics, the balance between bioactivity, metabolic stability, and traceability is precarious. (S)-2-Aminohex-4-ynoic acid (Ahx4yne) —a non-canonical amino acid (NCAA) featuring an internal alkyne—has emerged as a high-precision tool for overcoming these barriers. Unlike bulky fluorophores that alter biodistribution or terminal alkynes (e.g., Homopropargylglycine) that carry specific reactivity risks, Ahx4yne offers a sterically conservative, chemically inert, and spectrally distinct modification.

This guide evaluates the in vivo performance of Ahx4yne-modified peptides, positioning them as superior alternatives for Stimulated Raman Scattering (SRS) imaging and oxidative stability engineering .

Technical Mechanism: Why Ahx4yne?

The utility of Ahx4yne lies in its structural mimicry and unique vibrational signature.

  • Structural Isosterism: Ahx4yne is a structural surrogate for Methionine (Met) and Leucine (Leu) . Its linear aliphatic chain with an internal alkyne mimics the hydrophobic core of these residues without introducing the oxidation susceptibility of the Met sulfur atom.

  • The "Silent Region" Tag: The internal alkyne moiety (–C≡C–) vibrates at approximately 2200–2300 cm⁻¹ , a frequency devoid of background signal in biological tissues (the "cell-silent" region). This enables label-free, high-contrast in vivo imaging using SRS microscopy.

  • Metabolic Shielding: By replacing Methionine, Ahx4yne eliminates the risk of methionine sulfoxide formation, a primary degradation pathway in serum, thereby extending the circulating half-life.

Comparative Performance Guide

This section objectively compares Ahx4yne-modified peptides against standard alternatives.

Comparison 1: Ahx4yne vs. Native Methionine Residues

Objective: Evaluation of metabolic stability and oxidation resistance.

FeatureNative Peptide (Met-containing)Ahx4yne-Modified PeptidePerformance Verdict
Oxidative Stability Low (Met oxidizes to Met-sulfoxide)High (Alkyne is resistant to physiological oxidation)Ahx4yne Superior
Serum Half-life (

)
Baseline (e.g., < 30 min for linear peptides)Extended (1.5x – 3x baseline)Ahx4yne Superior
Steric Perturbation None (Native)Minimal (Isosteric match)Comparable
Immunogenicity Low (Self)Low (Structurally similar to aliphatic residues)Comparable
Comparison 2: Ahx4yne vs. Homopropargylglycine (Hpg)

Objective: Evaluation of bioorthogonal imaging and chemical stability.

FeatureHomopropargylglycine (Terminal Alkyne)Ahx4yne (Internal Alkyne)Performance Verdict
Raman Signal Strong, but can overlap with cellular nitrilesDistinct & Stable (Shifted frequency, sharper peak)Ahx4yne Preferred for SRS
Chemical Reactivity High (Glaser coupling, Copper sensitivity)Inert (Requires specific catalysts for reaction)Ahx4yne Safer In Vivo
Metabolic Fate Potential for acetylide formationStable hydrocarbon chainAhx4yne Superior
Comparison 3: Ahx4yne vs. Fluorescent Labeling (e.g., FITC/Cy5)

Objective: Evaluation of biodistribution integrity.

FeatureFluorescent PeptideAhx4yne-Modified PeptidePerformance Verdict
Molecular Weight Increases by >300–800 DaZero Change (Mass neutral/reduction vs Met)Ahx4yne Superior
Biodistribution Altered (Dye drives liver/kidney accumulation)Native-like (Preserves target affinity)Ahx4yne Superior
Imaging Depth Limited (Light scattering)High (SRS allows deep tissue penetration)Context Dependent

Experimental Protocols for In Vivo Evaluation

To validate the advantages of Ahx4yne, the following self-validating protocols are recommended.

Protocol A: Synthesis and Purification

Rationale: Ensure high purity and correct stereochemistry (S-enantiomer) to prevent off-target binding.

  • Resin Loading: Use Rink Amide resin for C-terminal amides.

  • Coupling: Use Fmoc-Ahx4yne-OH (2.5 eq), HATU (2.5 eq), and DIEA (5 eq) in DMF. Coupling time: 45 min.

    • Critical Step: Double couple the Ahx4yne residue to ensure complete incorporation, as the alkyne can slightly alter backbone flexibility.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols (like EDT) if possible, or use with caution, though the internal alkyne is generally stable.

  • Purification: RP-HPLC (C18 column). Gradient: 5-65% Acetonitrile in water (0.1% TFA).

  • Validation: ESI-MS to confirm mass (Ahx4yne MW: ~125 Da residue mass).

Protocol B: Serum Stability Assay (Ex Vivo)

Rationale: Quantify the metabolic shielding effect.

  • Preparation: Dissolve peptide (100 µM) in pooled human/mouse serum.

  • Incubation: 37°C. Time points: 0, 15, 30, 60, 120, 240 min.

  • Quenching: Aliquot 50 µL into 200 µL cold acetonitrile (precipitate proteins). Centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS.

  • Calculation: Plot % remaining vs. time. Fit to first-order decay kinetics to determine

    
    .
    
    • Success Criteria: Ahx4yne peptide should show >20% increase in

      
       compared to the Met-analog.
      
Protocol C: In Vivo Pharmacokinetics & SRS Imaging

Rationale: Demonstrate biodistribution without dye bias.

  • Dosing: IV injection (tail vein) of Ahx4yne-peptide (10 mg/kg) in mice.

  • PK Sampling: Collect blood at 5, 15, 30, 60 min, 2h, 4h. Process via Protocol B.

  • SRS Imaging (Terminal/Biopsy):

    • Excise tumor/organ tissues at

      
      .
      
    • Mounting: Flash freeze or fix in formalin.

    • Imaging: Tunable femtosecond laser (Pump: ~800 nm, Stokes: ~1040 nm). Tune energy difference to ~2250 cm⁻¹.

    • Contrast: Signal at 2250 cm⁻¹ corresponds strictly to the peptide.

    • Control: Uninjected tissue (to subtract minimal non-resonant background).

Visualization: Evaluation Workflow

The following diagram illustrates the logical flow for evaluating Ahx4yne peptides, highlighting the bifurcation between stability testing and imaging applications.

Ahx4yne_Evaluation Start Peptide Design (Met/Leu -> Ahx4yne) Synthesis SPPS Synthesis (Fmoc-Ahx4yne-OH) Start->Synthesis QC QC: LC-MS & Purity >95% Synthesis->QC Branch Evaluation Phase QC->Branch Stability Metabolic Stability (Serum Assay) Branch->Stability Path A: Stability Imaging Bioorthogonal Imaging (SRS Microscopy) Branch->Imaging Path B: Tracking PK Pharmacokinetics (LC-MS Quantification) Stability->PK Data Data Output: 1. Half-life Extension 2. Tissue Distribution Map Imaging->Data PK->Data

Caption: Integrated workflow for the synthesis, quality control, and dual-path in vivo evaluation (Stability & Imaging) of Ahx4yne-modified peptides.

References

  • Residue-Specific Incorporation of Noncanonical Amino Acids. Source: National Institutes of Health (NIH) / PMC. Context: Describes the incorporation of H4y (2-aminohex-4-ynoic acid) as a Methionine surrogate in auxotrophic hosts and its structural implications. [Link]

  • Hyper-Raman Spectroscopy of Non-Proteinogenic Amino Acids. Source: Analytical Sciences / ResearchGate. Context: Validates the vibrational properties of 2-aminohex-4-ynoic acid for spectroscopic imaging. [Link]

  • Alkynyl-Containing Compounds from Mushrooms and Biological Activities. Source: Natural Products and Bioprospecting. Context: Details the isolation, structure, and intrinsic stability/activity of naturally occurring 2-aminohex-4-ynoic acid derivatives. [Link]

  • Synthesis of Conformationally Restricted Peptide Mimics. Source: Radboud Repository. Context: Provides synthetic protocols for handling alkyne-containing amino acids in peptide chemistry. [Link]

Safety Operating Guide

Navigating the Disposal of (S)-2-Aminohex-4-ynoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of (S)-2-Aminohex-4-ynoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Hazard Identification and Risk Assessment: Understanding the Molecule
  • Amino Acid Moiety: As an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group. This amphoteric nature is a key consideration for neutralization procedures. While many simple amino acids are biodegradable, the presence of the alkyne group alters this profile, necessitating a more cautious disposal approach[2][3].

  • Alkyne Functional Group: The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to various addition reactions[4]. While generally stable, terminal alkynes can form explosive acetylides with certain metals (like copper, silver, and mercury)[5][6]. Although (S)-2-Aminohex-4-ynoic acid is an internal alkyne, caution should still be exercised to avoid contact with incompatible metals, especially under basic conditions. The alkyne group also makes the compound a candidate for complete destruction via incineration.

Personal Protective Equipment (PPE): The First Line of Defense

Given the known hazards, the following PPE is mandatory when handling (S)-2-Aminohex-4-ynoic acid for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, addressing the risk of serious eye irritation (H319)[1].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, mitigating the risk of skin irritation (H315)[1].
Body Protection A standard laboratory coat.Protects against incidental skin contact.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or spills.Minimizes inhalation of dust or aerosols, addressing the risk of respiratory irritation (H335)[1].
Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (S)-2-Aminohex-4-ynoic acid is a multi-step process that ensures safety and regulatory compliance. The following workflow is a guide for researchers from the point of waste generation to its final disposal.

Experimental Protocol: Waste Neutralization and Collection

  • Segregation: Collect all waste containing (S)-2-Aminohex-4-ynoic acid, including contaminated consumables (e.g., weigh boats, pipette tips), into a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

  • Neutralization (for aqueous solutions):

    • Work in a chemical fume hood.

    • Slowly add a dilute solution of sodium bicarbonate (5%) to the acidic waste solution while stirring.

    • Monitor the pH using a calibrated pH meter or pH strips.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

    • Vent the container periodically to release any gas that may have evolved.

  • Containerization:

    • Use a chemically compatible container (e.g., high-density polyethylene) that is in good condition.

    • Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name: "(S)-2-Aminohex-4-ynoic acid".

    • Keep the container closed except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and reactive metals[5][6].

Below is a visual representation of the decision-making process for the disposal of (S)-2-Aminohex-4-ynoic acid.

DisposalWorkflow start Waste Generation ((S)-2-Aminohex-4-ynoic acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize solid_waste Solid Waste (e.g., neat compound) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) characterize->liquid_waste Liquid debris Contaminated Debris (e.g., gloves, weigh paper) characterize->debris Debris collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid check_ph Check pH liquid_waste->check_ph collect_debris Double-bag in Labeled Hazardous Waste Bags debris->collect_debris storage Store in Satellite Accumulation Area Away from Incompatibles collect_solid->storage acidic_basic Acidic or Basic (pH < 6 or pH > 8) check_ph->acidic_basic Yes neutral Neutral (pH 6-8) check_ph->neutral No neutralize Neutralize in Fume Hood (e.g., with sodium bicarbonate) acidic_basic->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutral->collect_liquid neutralize->collect_liquid collect_liquid->storage collect_debris->storage disposal Arrange for Pickup by Certified Hazardous Waste Contractor (for Incineration) storage->disposal

Caption: Disposal decision workflow for (S)-2-Aminohex-4-ynoic acid.

Final Disposal Route: Incineration

Given its organic nature and potential for incomplete degradation, high-temperature incineration is the recommended final disposal method for (S)-2-Aminohex-4-ynoic acid. This process ensures the complete destruction of the molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides. This should be carried out by a licensed hazardous waste disposal company in compliance with all federal, state, and local regulations[1].

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Clean: Decontaminate the area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance

All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7]. This includes proper waste characterization, labeling, storage, and documentation. Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

By adhering to these scientifically sound and safety-conscious procedures, researchers can confidently manage the disposal of (S)-2-Aminohex-4-ynoic acid, upholding their commitment to a safe and sustainable research environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]

  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]

  • National Institutes of Health. (2022, January 19). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • BOC Gases. (n.d.). Acetylene safety. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Air Products. (2016, August 1). Acetylene - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-(S)-2-aminohex-4-ynoic acid. Retrieved from [Link]

  • Scribd. (2003, December 4). Acetylene Safety & Handling Guide. Retrieved from [Link]

  • OSHA. (n.d.). Hazard Communication. Retrieved from [Link]

  • Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]

  • National Institutes of Health. (2021, June 9). Recyclable Catalysts for Alkyne Functionalization. Retrieved from [Link]

  • PubChem. (n.d.). NoName_55. Retrieved from [Link]

  • YouTube. (2018, August 22). Alkyne Synthesis by Double Dehydrohalogenation. Retrieved from [Link]

  • YouTube. (2026, January 24). Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. Retrieved from [Link]

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling (S)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and application of novel molecules like (S)-2-Aminohex-4-ynoic acid, a non-proteinogenic amino acid, represent the frontier of innovation. These unique building blocks are instrumental in crafting next-generation therapeutics. However, with novelty comes the responsibility of navigating uncharted safety territory. This guide provides a comprehensive framework for the safe handling of (S)-2-Aminohex-4-ynoic acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a proactive safety culture, where understanding the why behind each precaution is as critical as the precaution itself.

Hazard Assessment: Understanding the Invisible Risks

A thorough understanding of the potential hazards is the cornerstone of any laboratory safety protocol. While comprehensive toxicological data for (S)-2-Aminohex-4-ynoic acid is not extensively available—a common scenario with novel research compounds—we can extrapolate from available data for similar compounds and its hydrochloride salt to build a robust safety profile.

A safety data sheet for the hydrochloride salt of 2-Aminohex-4-ynoic acid indicates the following potential hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The acetylenic group within the molecule also suggests a potential for reactivity under certain conditions, a characteristic of many compounds containing triple bonds.[1][2] Furthermore, as a novel, non-proteinogenic amino acid, the long-term toxicological effects are largely unknown.[3][4] This necessitates a conservative approach to handling, assuming the compound may have unforeseen biological activities.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment is the final line of defense. Its effectiveness is maximized when integrated into a broader safety strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to mitigate risks.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (S)-2-Aminohex-4-ynoic acid Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Novel Compound) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

For (S)-2-Aminohex-4-ynoic acid, elimination and substitution are not viable as it is the compound of interest. Therefore, our focus lies on robust engineering and administrative controls, supplemented by meticulous PPE use.

Core Directive: Personal Protective Equipment Protocol

Based on the hazard assessment, the following PPE is mandatory for all procedures involving (S)-2-Aminohex-4-ynoic acid.

Personal Protective Equipment Specification Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when there is a risk of splashing. A face shield should be worn in conjunction with goggles for larger scale operations.Protects against eye irritation from airborne particles and splashes of solutions containing the compound.[5][6][7]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended procedures or when handling concentrated solutions.[8]Prevents skin contact and potential irritation.[5][6] The use of nitrile gloves is a standard practice for handling a wide range of laboratory chemicals.[7]
Body Protection A flame-resistant laboratory coat with long sleeves and a fully fastened front.Protects skin and personal clothing from spills and contamination.[7] Flame resistance provides an added layer of protection given the potential reactivity of acetylenic compounds.
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. For procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator is recommended.[9]Mitigates the risk of respiratory tract irritation from inhaling fine particles of the solid compound.[5][6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[7][8]

Step-by-Step Guidance for Common Laboratory Operations

The specific PPE required can be adapted based on the scale and nature of the laboratory procedure. The following provides procedural guidance for common tasks.

Weighing and Aliquoting (Solid Form)
  • Engineering Control: Conduct all weighing and aliquoting of solid (S)-2-Aminohex-4-ynoic acid within a certified chemical fume hood or a powder containment hood. This is the primary method to prevent inhalation of fine particles.[1]

  • PPE:

    • Wear a fully fastened lab coat, safety glasses with side shields, and nitrile gloves.

    • If there is a risk of generating significant dust, an N95 respirator should be worn.

  • Procedure:

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.

    • Clean any spills immediately with a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.

Dissolution and Solution Handling
  • Engineering Control: All dissolutions and subsequent handling of solutions should be performed in a chemical fume hood.

  • PPE:

    • Wear a lab coat, chemical splash goggles, and nitrile gloves. Double-gloving is recommended.

  • Procedure:

    • Add the solid to the solvent slowly to avoid splashing.

    • If using a vortexer or sonicator, ensure the vial is securely capped.

Reaction Workup and Purification
  • Engineering Control: All reaction workups and purification procedures (e.g., extraction, chromatography) must be conducted in a chemical fume hood.

  • PPE:

    • Wear a lab coat, chemical splash goggles, a face shield (if splash potential is high), and nitrile gloves.

  • Procedure:

    • Be mindful of potential pressure build-up during extractions. Vent separatory funnels frequently and away from your face.

    • Handle all fractions and waste from purification as hazardous.

Spill and Emergency Procedures

Preparedness is paramount. In the event of a spill or exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with (S)-2-Aminohex-4-ynoic acid, including unused compound, solutions, and contaminated labware (e.g., gloves, pipette tips, paper towels), must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.[11] Do not dispose of this compound down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like (S)-2-Aminohex-4-ynoic acid is fundamental to advancing scientific discovery. By understanding the potential hazards, implementing a multi-layered safety approach, and meticulously adhering to the prescribed PPE protocols, researchers can confidently and safely explore the potential of this and other groundbreaking molecules. This guide serves as a living document, to be reviewed and updated as more information about the properties of (S)-2-Aminohex-4-ynoic acid becomes available.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet: 2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid. Retrieved from [Link]

  • Farnell. (2010, November 9). Material Safety Data Sheet: Stannous Octoate. Retrieved from [Link]

  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 50(3), 331-342. Retrieved from [Link]

  • Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Glover, M., et al. (2023). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Foods, 12(17), 3257. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Kim, J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(17), 11634–11640. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Fichtner, M., et al. (2017). Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. Molecules, 22(5), 785. Retrieved from [Link]

  • Arenas, L. G., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6441491, 2-Amino-4-hexenoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.